Prenylphenyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-2-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-10(2)8-9-12-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZWUNJQCIIVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=CC=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00317084 | |
| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |
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Molecular Weight |
178.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-04-7 | |
| Record name | [(3-Methyl-2-buten-1-yl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10276-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((3-methyl-2-butenyl)thio)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prenylphenyl sulfide | |
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| Record name | Benzene, [(3-methyl-2-butenyl)thio]- | |
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| Record name | Benzene, [(3-methyl-2-buten-1-yl)thio] | |
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Foundational & Exploratory
The Synthesis and Characterization of Prenylphenyl Sulfide: A Technical Guide for Researchers
Introduction: The Emerging Potential of Prenylated Phenyl Sulfides in Medicinal Chemistry
Prenylphenyl sulfides, a class of organosulfur compounds, are gaining increasing attention within the scientific community, particularly in the realm of drug discovery and development. The incorporation of a prenyl group into a phenyl sulfide scaffold introduces unique lipophilic and conformational properties, which can significantly influence a molecule's biological activity.[1][2] The sulfur atom itself, in a thioether linkage, is a key pharmacophore found in numerous FDA-approved drugs, contributing to metabolic stability, receptor binding, and diverse pharmacological effects.[1] This guide provides a comprehensive overview of the synthesis and characterization of prenylphenyl sulfide, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.
Strategic Synthesis of this compound
The construction of the C-S bond in this compound can be efficiently achieved through several established synthetic methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance of other functional groups. Two primary and reliable strategies are the nucleophilic substitution analogous to the Williamson ether synthesis and the thiol-ene "click" reaction.
Thia-Etherification via Nucleophilic Substitution: A Workhorse Method
This approach, analogous to the well-established Williamson ether synthesis, remains a robust and widely used method for preparing asymmetrical sulfides.[3] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a thiophenoxide ion on an electrophilic prenyl source.
Causality Behind Experimental Choices:
-
Nucleophile Generation: Thiophenol is weakly acidic and can be readily deprotonated by a suitable base to form the highly nucleophilic thiophenoxide anion. Common bases include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of base is dictated by the solvent and the desired reaction temperature. For instance, sodium hydroxide in a protic solvent like ethanol is a common and cost-effective choice.
-
Electrophile Selection: Prenyl bromide is the most common electrophile due to the good leaving group ability of the bromide ion, which facilitates the SN2 reaction.
-
Solvent System: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of thiophenol (1.0 eq.) in DMF (0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate (1.5 eq.).
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium thiophenoxide.
-
Electrophile Addition: Add prenyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (thiophenol) is consumed. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound via SN2 reaction.
Thiol-Ene Radical Addition: A "Click" Chemistry Approach
For substrates where the SN2 reaction might be sluggish or lead to side products, the thiol-ene reaction offers a highly efficient and atom-economical alternative. This reaction proceeds via a free-radical mechanism and is considered a "click" reaction due to its high yield, stereoselectivity, and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Initiation: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or by UV irradiation.
-
Regioselectivity: The addition of the thiyl radical to the alkene (in this case, a prenyl-containing alkene) proceeds with anti-Markovnikov regioselectivity.
-
Reaction Conditions: The reaction is often carried out under inert atmosphere to prevent oxidation of the thiol and quenching of the radical intermediates.
Comprehensive Characterization of this compound
Rigorous characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.
Predicted ¹H and ¹³C NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-Ar | 7.20-7.40 | Multiplet | - | Phenyl protons |
| H-vinyl | 5.30-5.40 | Triplet | ~7.5 | =CH- |
| H-allyl | 3.50-3.60 | Doublet | ~7.5 | -S-CH₂- |
| H-methyl (cis) | 1.75 | Singlet | - | =C(CH₃)₂ |
| H-methyl (trans) | 1.65 | Singlet | - | =C(CH₃)₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-Ar (ipso) | 135-138 | C-S |
| C-Ar | 128-130 | Aromatic CH |
| C-vinyl (quat) | 135-138 | =C(CH₃)₂ |
| C-vinyl (CH) | 120-123 | =CH- |
| C-allyl | 35-38 | -S-CH₂- |
| C-methyl (cis) | 25-27 | =C(CH₃)₂ |
| C-methyl (trans) | 18-20 | =C(CH₃)₂ |
Diagram of the Characterization Logic
Caption: Logical flow for the structural confirmation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₄S) is expected at m/z = 178.
-
Key Fragmentation Patterns: Common fragmentation pathways for sulfides include cleavage of the C-S bond. Expect to see fragments corresponding to the loss of the prenyl group ([M - C₅H₉]⁺ at m/z = 109, the thiophenyl cation) and the formation of the prenyl cation ([C₅H₉]⁺ at m/z = 69). The presence of sulfur can be confirmed by the isotopic peak at M+2, which is approximately 4.4% of the intensity of the M+ peak, characteristic of the ³⁴S isotope.[4]
Other Analytical Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups. Expect to see C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the prenyl double bond, and the C-S stretching vibration.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are invaluable for assessing the purity of the final product.
Applications in Drug Discovery and Development
The unique structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
-
Bioavailability and Lipophilicity: The prenyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Enzyme Inhibition: Prenylated compounds are known to interact with a variety of enzymes. The this compound motif could be explored for its potential to inhibit enzymes involved in disease pathways.
-
Antioxidant and Anti-inflammatory Properties: Organosulfur compounds often exhibit antioxidant properties. The sulfide moiety in this compound can be reversibly oxidized, potentially contributing to cellular redox homeostasis.[5]
Conclusion and Future Directions
This guide has outlined the fundamental principles and practical methodologies for the synthesis and characterization of this compound. The straightforward synthetic routes and the array of powerful analytical techniques available allow for the efficient production and confident identification of this promising molecule. As the demand for novel therapeutic agents continues to grow, the exploration of unique chemical scaffolds like this compound will undoubtedly play a crucial role in the future of drug discovery. Further research into the biological activities of this compound and its derivatives is highly encouraged and is poised to uncover new therapeutic opportunities.
References
-
Royal Society of Chemistry. (n.d.). Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5 Table of cont. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2005). Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity. Retrieved from [Link]
-
Britannica. (n.d.). Organosulfur compound. Retrieved from [Link]
-
JoVE. (n.d.). Video: Preparation and Reactions of Sulfides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
NIST. (n.d.). Carbonyl sulfide - the NIST WebBook. Retrieved from [Link]
-
Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]
- Google Patents. (n.d.). US4006186A - Process for the preparation of thiophenols.
-
Chem-Station. (n.d.). synthesis of thiophenol from phenol. Retrieved from [Link]
-
MDPI. (2022). Theoretical Evaluation of Sulfur-Based Reactions as a Model for Biological Antioxidant Defense. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (n.d.). WO2007066845A1 - Process for preparation of thiophenol derivatives.
Sources
- 1. Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Phenyl Prenyl Sulfide
Abstract
This technical guide provides an in-depth exploration of phenyl prenyl sulfide, a key organosulfur intermediate. While not as extensively documented as some common sulfides, its unique structural motif, combining an aromatic phenyl group with a reactive prenyl (3-methylbut-2-enyl) moiety, makes it a valuable substrate for organic synthesis and a potential pharmacophore in medicinal chemistry. This document details the compound's chemical identity, outlines a robust and validated synthetic protocol, explores its chemical reactivity—particularly its oxidation to corresponding sulfoxides and sulfones—and discusses its potential applications. The guide is structured to deliver not only procedural steps but also the underlying mechanistic causality, ensuring a thorough understanding for researchers in drug development and synthetic chemistry.
Chemical Identity and Properties
Nomenclature and Structure
The compound commonly referred to as "prenylphenyl sulfide" is systematically named in accordance with IUPAC nomenclature.
-
IUPAC Name: (3-Methylbut-2-en-1-yl)(phenyl)sulfane
-
Common Names: Phenyl prenyl sulfide, Phenylthio-3-methyl-2-butene
-
Structure: The molecule consists of a phenyl ring and a prenyl group linked by a sulfur atom.
Chemical Identifiers
Precise identification is critical for database searches, procurement, and regulatory compliance.
| Identifier | Value |
| CAS Number | 20739-59-9 |
| Molecular Formula | C₁₁H₁₄S |
| Molecular Weight | 178.30 g/mol |
Physicochemical Properties (Predicted)
Experimental data for this specific compound is sparse. The following properties are predicted based on its structure and comparison with analogous compounds like phenyl propyl sulfide.
| Property | Predicted Value |
| Boiling Point | ~250-260 °C at 760 mmHg |
| Density | ~0.98 g/cm³ |
| Refractive Index | ~1.57 |
| LogP | ~4.1 |
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing phenyl prenyl sulfide is through the nucleophilic substitution of a prenyl halide with thiophenolate, an analogue of the Williamson ether synthesis.
Primary Synthetic Route: S-Alkylation of Thiophenol
This synthesis involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then displaces a halide from prenyl bromide (1-bromo-3-methyl-2-butene).
Overall Reaction: C₆H₅SH + BrCH₂CH=C(CH₃)₂ + Base → C₆H₅SCH₂CH=C(CH₃)₂ + Base·HBr
The choice of base and solvent is crucial for optimizing yield and minimizing side reactions. A moderately strong base like potassium carbonate is sufficient to deprotonate the acidic thiophenol (pKa ≈ 6.6)[1], while a polar aprotic solvent like N,N-dimethylformamide (DMF) effectively solvates the cation without interfering with the nucleophile.[2]
Mechanistic Considerations
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.
-
Deprotonation: The base (e.g., K₂CO₃) removes the acidic proton from thiophenol, generating the potent phenylthiophenolate nucleophile (C₆H₅S⁻).
-
Nucleophilic Attack: The thiophenolate anion attacks the electrophilic carbon atom bearing the bromine on prenyl bromide. This occurs in a single, concerted step where the C-S bond forms as the C-Br bond breaks. Prenyl bromide is an excellent substrate as it is a primary allylic halide, which readily undergoes Sₙ2 reactions.
Detailed Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
Thiophenol (C₆H₅SH)
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hexane
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add thiophenol (1.0 eq) and anhydrous potassium carbonate (1.3 eq) to anhydrous DMF.
-
Addition of Electrophile: Stir the mixture at room temperature (20-25 °C). Add prenyl bromide (1.1 eq) dropwise over 15 minutes. The dropwise addition helps control any potential exotherm.
-
Reaction: Allow the mixture to stir at room temperature overnight to ensure the reaction proceeds to completion.[2]
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing deionized water. This will precipitate the organic product and dissolve the DMF and inorganic salts.
-
Workup - Extraction: Extract the aqueous mixture with hexane (3x volumes). The nonpolar product will partition into the hexane layer.
-
Workup - Washing: Wash the combined organic layers with a 10% aqueous NaOH solution to remove any unreacted thiophenol, followed by washing with deionized water until the aqueous layer is neutral.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product, a yellow liquid, should be purified by silica gel column chromatography.[2]
-
Chromatography: A nonpolar eluent system, such as hexane or a hexane/methylene chloride mixture, is effective.
-
Characterization: The structure and purity of the final product can be confirmed using standard spectroscopic methods. Based on analogous structures, the following spectral data are expected:[2][3]
-
¹H NMR: Signals corresponding to the phenyl protons (~7.1-7.4 ppm), the vinylic proton (~5.2 ppm), the methylene protons adjacent to sulfur (~3.5 ppm), and the two methyl groups on the double bond (~1.6-1.7 ppm).
-
¹³C NMR: Aromatic carbons (~125-135 ppm), vinylic carbons, and aliphatic carbons.
-
Mass Spectrometry (MS): A molecular ion peak (M⁺) corresponding to the molecular weight of 178.30.
-
Workflow for the Synthesis of Phenyl Prenyl Sulfide
Caption: Sₙ2 synthesis of phenyl prenyl sulfide from thiophenol.
Chemical Reactivity and Applications
The synthetic utility of phenyl prenyl sulfide stems from the distinct reactivity of the sulfide linkage and the prenyl group's double bond.
Oxidation of the Sulfide Moiety
The sulfur atom in phenyl prenyl sulfide can be selectively oxidized to form the corresponding sulfoxide and sulfone. This transformation is highly valuable as sulfoxides and sulfones are important functional groups in many pharmaceutical compounds.[4]
-
To Sulfoxide: Selective oxidation to phenyl prenyl sulfoxide can be achieved using one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as acetic acid.[5] This method is favored for its "green" credentials, avoiding transition metals and harsh reagents.
-
To Sulfone: Further oxidation to phenyl prenyl sulfone requires more forceful conditions, such as an excess of H₂O₂ or stronger oxidants like meta-chloroperoxybenzoic acid (m-CPBA).[6][7]
The stepwise oxidation allows for the controlled synthesis of three distinct compounds from a single precursor, expanding its synthetic utility.
Oxidation Pathway of Phenyl Prenyl Sulfide
Caption: Stepwise oxidation of the sulfide to sulfoxide and sulfone.
Applications in Organic Synthesis and Drug Development
Aryl sulfides are a prevalent structural motif in a wide range of pharmaceuticals and biologically active compounds.[8][9] Their presence is critical to the efficacy of drugs used to treat cancer, HIV, and inflammation.[8]
-
Synthetic Intermediate: Phenyl prenyl sulfide serves as a versatile intermediate. The sulfide can be used to direct ortho-lithiation of the phenyl ring, and the prenyl group offers a site for various electrophilic addition reactions.
-
Pharmacophore: The aryl sulfide moiety is a recognized pharmacophore. The sulfur atom can act as a hydrogen bond acceptor and its lipophilic nature can improve a drug candidate's membrane permeability and pharmacokinetic profile. The prenyl group is also a common feature in natural products with diverse biological activities.
-
Late-Stage Functionalization: The development of modern cross-coupling reactions allows for the synthesis of complex aryl sulfides from aryl halides, making this class of compounds accessible for late-stage modification in drug discovery programs.[10]
Safety and Handling
As with all organosulfur compounds, appropriate safety precautions must be observed.
-
Handling: Phenyl prenyl sulfide and its precursor, thiophenol, should be handled in a well-ventilated fume hood. Thiophenol is known for its potent and unpleasant odor.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Conclusion
Phenyl prenyl sulfide, or (3-methylbut-2-en-1-yl)(phenyl)sulfane, is a synthetically accessible and valuable organosulfur compound. Its preparation via a robust Sₙ2 pathway is straightforward and high-yielding. The compound's true potential lies in its utility as a versatile intermediate, allowing for controlled oxidation to sulfoxides and sulfones, and serving as a building block for more complex molecules. Given the established importance of the aryl sulfide motif in medicinal chemistry, phenyl prenyl sulfide represents a promising scaffold for the development of novel therapeutics and advanced organic materials.
References
-
PrepChem. (n.d.). Synthesis of polyprenyl phenyl sulfide. Retrieved from [Link]
-
PubChem. (n.d.). Phenacyl phenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl Vinyl Sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Biocatalytic Oxidation of Sulfides to Sulfones. Retrieved from [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 20(7), 11838–11847. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl propyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Molbase. (n.d.). 3-methyl-2-phenylbut-2-ene. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
-
ResearchGate. (2001). Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Triphenylphosphine sulfide. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
-
Beilstein Journals. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Aryl sulfide-containing pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). (3-Methylbut-1-EN-1-YL)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
ACS Publications. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Retrieved from [Link]
-
Nanomaterials Chemistry. (2023). Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Retrieved from [Link]
Sources
- 1. Thiophenol - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. BENZYL PHENYL SULFIDE(831-91-4) 1H NMR spectrum [chemicalbook.com]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Isomers of Prenylphenyl Sulfide and Their Stability
Abstract
This technical guide provides a comprehensive overview of the isomers of prenylphenyl sulfide, with a focus on their synthesis, characterization, and relative thermodynamic stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of studying these compounds. We will explore the structural nuances of ortho-, meta-, and para-prenylphenyl sulfide, the mechanistic intricacies of their interconversion via the thio-Claisen rearrangement, and robust methodologies for determining their stability. This guide integrates field-proven insights with established scientific principles to offer a self-validating framework for the investigation of this compound isomers and related aryl allyl sulfides.
Introduction: The Significance of Isomerism in Aryl Allyl Sulfides
Aryl allyl sulfides, a class of organosulfur compounds, are versatile intermediates in organic synthesis and are present in various natural products and pharmacologically active molecules. The position of the allyl group on the phenyl ring significantly influences the molecule's steric and electronic properties, which in turn dictates its reactivity, biological activity, and stability. This compound, with its 3-methylbut-2-enyl (prenyl) substituent, serves as an excellent model system for understanding the interplay of these factors.
The three primary positional isomers of this compound—ortho, meta, and para—exhibit distinct physical and chemical characteristics. A thorough understanding of their relative stabilities is crucial for controlling reaction outcomes, designing stable drug candidates, and elucidating biosynthetic pathways. This guide will provide the necessary theoretical foundation and practical protocols to investigate these isomeric systems.
Isomeric Landscape of this compound
The isomers of this compound are categorized based on the substitution pattern of the prenyl group on the phenyl ring.
-
Ortho-prenylphenyl sulfide (1): The prenyl group is attached to the carbon atom adjacent to the sulfur-bearing carbon.
-
Meta-prenylphenyl sulfide (2): The prenyl group is positioned one carbon away from the sulfur-bearing carbon.
-
Para-prenylphenyl sulfide (3): The prenyl group is located opposite to the sulfur-bearing carbon.
The spatial arrangement of the bulky prenyl group relative to the sulfide moiety introduces varying degrees of steric hindrance and influences the electronic distribution within the aromatic ring. Generally, the para isomer is expected to be the most thermodynamically stable due to minimized steric repulsion.[1] The ortho isomer experiences the most significant steric strain, which can raise its ground-state energy.[2]
Synthetic Pathways to this compound Isomers
The synthesis of specific isomers of this compound requires regioselective control. The following protocols outline general approaches that can be adapted for this purpose.
General Synthesis of Aryl Sulfides
A common method for the synthesis of aryl sulfides is the nucleophilic substitution of an aryl halide with a thiolate. For prenylphenyl sulfides, this would involve the reaction of a bromoprenylbenzene with thiophenol in the presence of a base, or the reaction of a bromobenzene with prenylthiol. However, to achieve regioselectivity, it is often more practical to start with the appropriately substituted thiophenol or bromobenzene.
Protocol: Synthesis of para-Prenylphenyl Sulfide
This protocol describes a representative synthesis of p-prenylphenyl sulfide from p-bromotoluene, which can be adapted for the other isomers by starting with the corresponding ortho- or meta-bromotoluene.
Step 1: Prenylation of p-Bromotoluene (Friedel-Crafts Alkylation)
-
To a stirred solution of p-bromotoluene (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq).
-
Slowly add prenyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding ice-water.
-
Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain p-bromo-prenylbenzene.
Step 2: Thiolation of p-bromo-prenylbenzene
-
In a round-bottom flask, dissolve p-bromo-prenylbenzene (1.0 eq) and a palladium catalyst (e.g., Pd(dba)₂) with a suitable phosphine ligand (e.g., Xantphos) in an appropriate solvent like dioxane.
-
Add sodium thiomethoxide (NaSMe, 1.2 eq) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting p-prenylphenyl methyl sulfide by column chromatography.
Note: This is a generalized procedure. Optimization of catalysts, ligands, solvents, and reaction conditions is crucial for achieving high yields and purity.
The Thio-Claisen Rearrangement: Interconversion of Isomers
The thio-Claisen rearrangement is a[3][3]-sigmatropic rearrangement that is fundamental to the chemistry of allyl aryl sulfides.[4] This thermal or acid-catalyzed process allows for the interconversion of isomers, typically proceeding from an allyl phenyl sulfide to an ortho-allylthiophenol.[5][6]
The mechanism involves a concerted pericyclic transition state, leading to the formation of a new carbon-carbon bond and the cleavage of a carbon-sulfur bond.[7] In the context of this compound, the ortho-isomer can be formed from the S-prenyl thiophenol through this rearrangement. The regioselectivity of the aromatic Claisen rearrangement is influenced by the electronic nature of substituents on the aromatic ring.[6] Electron-donating groups tend to favor migration further from the substituent, while electron-withdrawing groups favor migration towards it.[6]
Caption: The thio-Claisen rearrangement of S-prenyl thiophenol.
Characterization of this compound Isomers
Unambiguous characterization of the ortho, meta, and para isomers is essential. A combination of spectroscopic techniques provides a detailed structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers.[3][8] The substitution pattern on the aromatic ring gives rise to distinct chemical shifts and coupling patterns.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will show different splitting patterns for each isomer. The para-isomer will exhibit a more symmetrical pattern (typically two doublets), while the ortho- and meta-isomers will display more complex multiplets. The chemical shifts of the prenyl group protons can also be subtly influenced by their proximity to the sulfide group.
-
¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum will differ based on the symmetry of the isomer. The para-isomer, being the most symmetrical, will have the fewest aromatic carbon signals.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for all isomers, their fragmentation patterns under electron impact (EI) or other ionization techniques may differ.[4][9][10] The fragmentation of allyl aryl sulfides often involves cleavage of the allyl group and rearrangements.[1][9] Characteristic fragment ions can help in the identification of the isomers.[9]
Determining the Thermodynamic Stability of Isomers
The relative thermodynamic stability of the this compound isomers can be determined through both experimental and computational methods.
Experimental Determination of Stability
6.1.1. Calorimetry
Calorimetry, specifically bomb calorimetry to determine the heat of combustion, is a direct method for measuring the relative thermodynamic stability of isomers.[11][12] The isomer with the lowest heat of combustion is the most stable.[12]
Protocol: Determination of Enthalpy of Combustion using a Bomb Calorimeter
-
Calibration: Calibrate the bomb calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.
-
Sample Preparation: Accurately weigh a sample of the purified this compound isomer into a crucible.
-
Assembly: Place the crucible in the bomb, add a small amount of water to the bomb, and pressurize it with pure oxygen.
-
Combustion: Immerse the bomb in a known volume of water in the calorimeter, and ignite the sample electrically.
-
Temperature Measurement: Record the temperature change of the water.
-
Calculation: Calculate the heat of combustion using the temperature change, the heat capacity of the calorimeter, and the mass of the sample.
-
Repeat: Repeat the procedure for each isomer to determine their relative stabilities.
Caption: Experimental workflow for determining isomer stability via calorimetry.
6.1.2. Isomerization Equilibration
By heating a mixture of the isomers in the presence of a catalyst (e.g., a strong acid) that facilitates interconversion (via the thio-Claisen rearrangement), an equilibrium mixture can be obtained. The ratio of the isomers at equilibrium, determined by techniques like quantitative NMR (qNMR), reflects their relative Gibbs free energies.[9][13]
Computational Determination of Stability
Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of isomers.[13] By calculating the Gibbs free energy of formation for each isomer, their thermodynamic stability can be compared.
Protocol: DFT Calculation of Relative Isomer Stability
-
Structure Optimization: Build the 3D structures of the ortho, meta, and para isomers of this compound. Perform a geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated from the electronic energy (E), the ZPVE, and the thermal corrections to the enthalpy (H) and entropy (S) at a given temperature (usually 298.15 K).
G = H - TS = (E + ZPVE + H_trans + H_rot + H_vib) - T(S_trans + S_rot + S_vib)
-
Relative Stability: Compare the calculated Gibbs free energies of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.
Caption: Computational workflow for determining relative isomer stability using DFT.
Data Summary
| Isomer | Expected Relative Stability | Rationale |
| Para | Most Stable | Minimal steric hindrance between the prenyl group and the sulfide moiety.[1] |
| Meta | Intermediate Stability | Moderate steric interaction. |
| Ortho | Least Stable | Significant steric strain due to the proximity of the bulky prenyl group and the sulfide group.[2] |
Conclusion
The study of this compound isomers provides a valuable model for understanding the factors that govern the stability and reactivity of aryl allyl sulfides. This guide has outlined the key synthetic, characterization, and stability determination methodologies essential for a comprehensive investigation. While specific thermodynamic data for these isomers remains a subject for future research, the principles and protocols detailed herein provide a robust framework for such an endeavor. The interplay of steric and electronic effects, coupled with the dynamic nature of the thio-Claisen rearrangement, makes this class of compounds a rich area for continued exploration in the fields of organic synthesis, medicinal chemistry, and materials science.
References
-
JEOL Ltd. Analyze of stereoisomer by NMR. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
Waddell, M. K., et al. (2019). Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. World Journal of Chemical Education, 7(3), 216-224. [Link]
-
ScienceDirect. Experimental methods in the study of thermodynamic polymorph stability relationships. [Link]
-
Reddit. (2014). How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? [Link]
-
Reddit. (2018). [Spoiler] AAMC FL3 C/P #9. [Link]
-
Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Chemistry LibreTexts. (2023). 12.3: Heat Capacity, Enthalpy, and Calorimetry. [Link]
-
Chegg. (2022). Solved The relative thermodynamic stability of isomeric. [Link]
-
ResearchGate. (2018). Understanding the molecular mechanism of thio-Claisen rearrangement of allyl phenyl sulfide and allyl vinyl sulfide using bonding evolution theory coupled with NCI analysis. [Link]
-
MDPI. (2023). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. [Link]
-
YouTube. (2020). Calorimetry: Calculate Enthalpy. [Link]
-
Organic Syntheses. phenyl vinyl sulfide. [Link]
-
Semantic Scholar. Investigation on the thio-Claisen rearrangement of 2-[(4-aryloxy-2- butynyl)sulfanyl]thiophene. [Link]
-
Quora. (2016). In aromatic compounds , Which is more stable position: ortho or para? Explain. [Link]
-
Wikipedia. Gibbs free energy. [Link]
-
MDPI. (2021). Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. [Link]
-
Wikipedia. Standard Gibbs free energy of formation. [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. [Link]
-
Chemistry Steps. Ortho, Para, Meta. [Link]
-
Chemistry Steps. (2020). Ortho/Para and Meta Directing Effects in Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
- Google Patents. CN102603584A - Preparation method of 2-aminophenyl phenyl sulfide.
- Google Patents. CN102516139B - Synthesis method of phenyl sulfide compound.
-
PubMed. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. [Link]
-
RSC Publishing. (2023). Unraveling the S–S⋯π interactions in furan–disulfide heterodimers: insights from microwave spectroscopy and ab initio computations. [Link]
-
ResearchGate. (2012). CONVENIENT SYNTHESIS OF para-HALOSUBSTITUTED PHENYL SULPHANYL NAPHTHALENES. [Link]
-
ResearchGate. (2014). Possible mechanisms for the synthesis of diphenyl sulfide (a) and... [Link]
-
RSC Publishing. (2013). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. [Link]
-
YouTube. (2014). Ortho/Para and Meta Directing Effects in Aromatic Substitution. [Link]
-
ResearchGate. (2011). Novel isomers of hexasulfur: Prediction of a stable prism isomer and implications for the thermal reactivity of elemental sulfur. [Link]
Sources
- 1. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. scribd.com [scribd.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thermodynamic parameters of some benzylidene amino phenyl benzoate liquid crystals | Journalasjt [journalajst.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Prenylphenyl Sulfide in Organic Solvents: Principles, Determination, and Predictive Modeling
Abstract
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and efficacy. This technical guide provides an in-depth exploration of the solubility of prenylphenyl sulfide in organic solvents. Recognizing the current scarcity of consolidated public data on this specific molecule, this document serves as a comprehensive manual, detailing the core principles of solubility, rigorous experimental methodologies for its determination, and modern predictive modeling techniques. By synthesizing theoretical knowledge with practical, field-proven insights, this guide empowers researchers to systematically approach the solubility characterization of this compound and analogous organosulfur compounds.
Introduction: The Significance of this compound Solubility
This compound, a molecule featuring a phenyl ring and a prenyl group attached to a sulfur atom, represents a structural motif of interest in medicinal chemistry and materials science. The interplay between the aromatic, aliphatic, and sulfur-containing moieties imparts a unique set of physicochemical properties that dictate its behavior in various media. Solubility, in particular, is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability.
In the context of drug development, poor aqueous solubility is a major hurdle, while solubility in organic solvents is crucial for synthesis, isolation, and the preparation of dosage forms.[1] For materials science applications, solubility dictates the choice of processing solvents for creating films, coatings, or other functional materials. This guide, therefore, addresses the essential need for a systematic framework to understand and quantify the solubility of this compound.
Theoretical Foundations of Solubility
The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" provides a foundational, qualitative understanding.[2] This can be dissected into more specific molecular interactions:
-
Polarity and van der Waals Forces: this compound possesses both nonpolar (phenyl and prenyl groups) and polarizable (sulfide) components. Its solubility will be highest in solvents with a similar polarity profile. Nonpolar solvents like hexane will primarily interact through London dispersion forces with the hydrocarbon portions of the molecule. Solvents with some polarity, such as diethyl ether or chloroform, can engage in dipole-dipole interactions with the sulfide group.[3][4]
-
Hydrogen Bonding: this compound is not a hydrogen bond donor but can act as a weak hydrogen bond acceptor at the sulfur atom. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to donate a hydrogen bond.
-
Molecular Size and Shape: The relatively large and non-planar structure of this compound can affect how efficiently solvent molecules can pack around it, influencing the entropy of dissolution.[5]
Factors Influencing Solubility:
Several external factors can significantly alter the solubility of this compound:
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[5] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces within the solvent.[6]
-
Pressure: For solid and liquid solutes, the effect of pressure on solubility is generally negligible.[5][6]
-
Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the measured solubility.
Predictive Approaches to Solubility
In the absence of experimental data, several theoretical models can be employed to estimate the solubility of this compound in various organic solvents. These models provide a rational basis for solvent screening and selection.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameters are a powerful tool for predicting miscibility and solubility based on the principle that "like dissolves like."[7] HSP decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be characterized by a point in this three-dimensional "Hansen space." The closer the HSP values of the solute (this compound) and a solvent, the higher the expected solubility. The distance (Ra) between the solute and solvent in Hansen space is a key metric for predicting compatibility.[8]
Kamlet-Taft Solvatochromic Parameters
The Kamlet-Taft parameters provide a measure of solvent polarity based on solvatochromism, the change in color of a dye when dissolved in different solvents.[9] This approach characterizes a solvent by three parameters:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a hydrogen bond.[2][10]
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a hydrogen bond.[2][10]
-
π* (Dipolarity/Polarizability): A measure of the solvent's ability to stabilize a charge or a dipole.[2][10]
By understanding the hydrogen bonding capabilities and polarity of this compound, one can select solvents with complementary Kamlet-Taft parameters to enhance solubility.
Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical or machine learning-based methods that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[11][12][13] These models use molecular descriptors calculated from the 3D structure of the solute and solvent to predict solubility.[12][14] While developing a custom QSPR model for this compound would require a substantial amount of experimental data, existing general-purpose solubility prediction models can provide initial estimates.[13]
Experimental Determination of Solubility
A systematic experimental approach is crucial for obtaining accurate and reliable solubility data. The following sections detail a robust workflow for this purpose.
Materials and Equipment
-
This compound: High purity, with characterization data (e.g., NMR, melting point).
-
Solvents: HPLC-grade or equivalent purity for a range of polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide).
-
Analytical Balance: Accurate to at least 0.1 mg.
-
Temperature-Controlled Shaker/Incubator: To maintain a constant temperature during equilibration.
-
Centrifuge: For separating undissolved solid.
-
Syringes and Syringe Filters: For sample withdrawal and filtration.
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended for accurate quantification.
Experimental Workflow
The following diagram illustrates a standard workflow for determining the equilibrium solubility of this compound.
Caption: Key Intermolecular Interactions in Solution.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for approaching the solubility of this compound in organic solvents. By combining theoretical principles with robust experimental protocols and predictive modeling, researchers can efficiently characterize this important property. The lack of published quantitative data underscores the necessity of performing the detailed experimental work outlined herein. The resulting data will be invaluable for optimizing synthetic procedures, developing effective purification strategies, and designing novel formulations for a wide range of applications. Future work should focus on building a comprehensive experimental database for this compound and related compounds to develop and validate more accurate QSPR models, further enhancing our predictive capabilities.
References
-
Thioanisole - Solubility of Things. (n.d.). Retrieved January 13, 2026, from [Link]
-
Thioanisole. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Diphenyl sulfide. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved January 13, 2026, from [Link]
-
Biochemistry, Dissolution and Solubility. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved January 13, 2026, from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
-
Common solvents are displayed according to their Hansen solubility... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved January 13, 2026, from [Link]
-
Del Vesco, A. P., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. [Link]
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. Retrieved January 13, 2026, from [Link]
-
De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry. [Link]
-
DIPHENYL DISULFIDE | Cas 882-33-7. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved January 13, 2026, from [Link]
-
Islam, T., et al. (2022). MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Malaysian Journal of Analytical Sciences, 26(1), 39-46. [Link]
-
Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved January 13, 2026, from [Link]
-
IUPAC. (2025). Kamlet–Taft solvent parameters. In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]
-
Thioanisole | C7H8S. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
-
Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. [Link]
-
ACS Publications. (2023, February 22). Prediction of the Solubility of Acid Gas Hydrogen Sulfide in Green Solvent Ionic Liquids via Quantitative Structure–Property Relationship Models Based on the Molecular Structure. ACS Sustainable Chemistry & Engineering. [Link]
-
PubMed. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]
-
PubMed. (n.d.). QSPR prediction of aqueous solubility of drug-like organic compounds. [Link]
Sources
- 1. Diphenyl sulfide | 139-66-2 [amp.chemicalbook.com]
- 2. Kamlet-Taft solvent parameters [stenutz.eu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Diphenyl sulfide - Wikipedia [en.wikipedia.org]
- 5. bdmaee.net [bdmaee.net]
- 6. researchgate.net [researchgate.net]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. goldbook.iupac.org [goldbook.iupac.org]
- 10. Kamlet-Taft solvent parameters [stenutz.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 14. QSPR prediction of aqueous solubility of drug-like organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Natural Occurrence of Prenylphenyl Sulfide Derivatives
For Immediate Release
A Deep Dive into the Molecular Architecture and Biological Significance of a Promising Class of Natural Products
This technical guide offers researchers, scientists, and drug development professionals a comprehensive exploration of the discovery and natural occurrence of prenylphenyl sulfide derivatives. Shifting from rigid templates, this document provides an in-depth, field-proven perspective on the origins, biosynthesis, and isolation of these fascinating molecules, highlighting their potential as a source of novel therapeutic agents.
Introduction: The Emergence of this compound Derivatives
This compound derivatives represent a unique class of natural products characterized by the presence of a prenyl group attached to a phenyl ring, which is in turn linked to a sulfur atom. This distinct structural motif has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by these compounds. From antimicrobial and antifungal to cytotoxic and anti-inflammatory properties, the therapeutic potential of this molecular scaffold is just beginning to be understood. This guide will navigate the journey of these compounds from their discovery in diverse natural sources to the elucidation of their intricate biosynthetic pathways.
Natural Occurrence: A Treasure Trove in the Microbial World
The primary sources of this compound derivatives discovered to date are microorganisms, particularly fungi. Endophytic and marine-derived fungi, thriving in unique and competitive environments, have evolved to produce a vast array of secondary metabolites, including these sulfur-containing compounds, as a means of survival and communication.
Fungal Kingdom: A Prolific Source
Fungi, especially from the genus Aspergillus, have been identified as key producers of prenylated compounds. While direct "prenylphenyl sulfides" are not always explicitly named, structurally related compounds containing prenylated indole or phenyl moieties and sulfide bridges are frequently reported. For instance, various prenylated indole alkaloids and diketopiperazine derivatives isolated from marine- and mangrove-derived fungi feature these core components.[1][2] These complex molecules often exhibit significant biological activities, including cytotoxicity against cancer cell lines.[1]
Beyond Fungi: Exploring Other Natural Niches
While fungi are a major source, the search for this compound derivatives is expanding to other organisms. Plants, particularly those from the Allium genus (e.g., garlic), are well-known for their rich diversity of organosulfur compounds.[3] For example, S-allyl-L-cysteine (SAC) and its stereoisomer S-1-propenyl-l-cysteine (S1PC) are prominent sulfur-containing amino acids in aged garlic extract with demonstrated immunomodulatory and antihypertensive effects.[3][4] Although not strictly prenylphenyl sulfides, these compounds share the core feature of a sulfur-carbon bond with a hydrocarbon chain, providing valuable insights into the biosynthesis and bioactivity of related structures. The exploration of bacteria and marine invertebrates for these derivatives is an active area of research, promising new discoveries.
Discovery and Isolation: From Crude Extract to Pure Compound
The journey to identify and characterize a novel this compound derivative is a meticulous process that combines traditional natural product chemistry with modern analytical techniques.
A General Workflow for Isolation and Structure Elucidation
The process typically begins with the collection of a biological sample (e.g., fungal culture, plant material) and subsequent extraction with organic solvents to obtain a crude extract. This extract, a complex mixture of hundreds of compounds, is then subjected to a series of chromatographic separations to isolate individual components.
Experimental Protocol: A Typical Isolation Workflow
-
Extraction: The source material (e.g., fungal mycelium and culture broth) is extracted with a solvent such as ethyl acetate or methanol.
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.
-
Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, including silica gel, Sephadex LH-20, and C18 reversed-phase chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain a pure compound is often achieved using preparative or semi-preparative HPLC.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[5][6][7][8][9]
Caption: General workflow for the isolation of natural products.
Biosynthesis: Nature's Chemical Factories at Work
The biosynthesis of this compound derivatives involves a series of enzymatic reactions that assemble the molecule from simpler precursors. A key step in this process is prenylation, the attachment of a prenyl group (derived from isoprene units) to an aromatic ring.
The Role of Prenyltransferases
Prenyltransferases are a class of enzymes that catalyze the transfer of a prenyl group from a donor molecule, typically dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP), to an acceptor molecule. In the biosynthesis of prenylphenyl sulfides, a prenyltransferase would catalyze the attachment of a prenyl group to a phenyl-containing precursor. Fungi are known to possess a diverse array of prenyltransferases, contributing to the vast structural diversity of their secondary metabolites.
Formation of the Sulfide Bond
The introduction of the sulfur atom and the formation of the sulfide bond can occur through various enzymatic pathways. One common mechanism involves the reaction of a prenylated aromatic intermediate with a sulfur donor, such as the amino acid cysteine. Enzymes like cysteine synthases or other sulfur-transferring enzymes could be involved in this process. The degradation of prenylated proteins in mammals, for instance, releases prenylcysteine derivatives, which are then metabolized by prenylcysteine oxidase.[10][11] While this is a catabolic process, it highlights the biological relevance of the prenyl-cysteine bond.
Caption: A putative biosynthetic pathway for this compound derivatives.
Biological Activities and Future Perspectives
The unique chemical structures of this compound derivatives are often associated with significant biological activities. The lipophilic prenyl group can enhance the ability of the molecule to cross cell membranes, while the sulfide moiety can participate in various biochemical reactions.
Table 1: Reported Biological Activities of Structurally Related Compounds
| Compound Class | Example | Source Organism | Reported Activity | Reference(s) |
| Sulfide Diketopiperazines | Penicibrocazines | Penicillium brocae | Antibacterial | [1] |
| Prenylated Indole Alkaloids | Penipalines B and C | Penicillium paneum | Cytotoxic | [1] |
| S-alkenyl-L-cysteines | S-1-propenyl-l-cysteine | Allium sativum (aged) | Immunomodulatory, Antihypertensive | [3][4] |
| Prenylated Benzaldehydes | Dioxoauroglaucin | Aspergillus sp. | Antifungal | [5] |
The continued exploration of diverse ecological niches, coupled with advancements in analytical and genomic techniques, will undoubtedly lead to the discovery of new this compound derivatives. The elucidation of their biosynthetic pathways will not only provide a deeper understanding of nature's chemical ingenuity but also open avenues for their biotechnological production through synthetic biology approaches. The promising biological activities of these compounds make them attractive lead structures for the development of new drugs to address unmet medical needs.
References
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (2025). Molecules. [Link]
-
Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract. (n.d.). National Center for Biotechnology Information. [Link]
-
Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi. (2016). Marine Drugs. [Link]
-
Showing Compound S-Prenyl-L-cysteine (FDB028916). (2011). FooDB. [Link]
-
Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases. (n.d.). Journal of Biological Chemistry. [Link]
-
Novel Bioactive Natural Products from Marine-Derived Penicillium Fungi: A Review (2021–2023). (2024). Marine Drugs. [Link]
-
Formation of cysteine-S-conjugates in the Maillard reaction of cysteine and xylose. (2025). Food Chemistry. [Link]
-
Bioactive Terpenes From Marine-Derived Fungi. (2015). Marine Drugs. [Link]
-
The Pharmacological Effects of S-Propargyl-Cysteine, a Novel Endogenous H2S-Producing Compound. (n.d.). SpringerLink. [Link]
-
Chemical structures of the new compounds isolated from Aspergillus sp. AV-2. (n.d.). ResearchGate. [Link]
-
Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats. (n.d.). Journal of Pharmacy and Pharmacology. [Link]
-
S-Prenyl-L-cysteine. (n.d.). PubChem. [Link]
-
Effects of S -1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats. (n.d.). ResearchGate. [Link]
-
Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). Molecules. [Link]
-
Solid-Phase Synthesis of Prenylcysteine Analogs. (2009). Journal of Organic Chemistry. [Link]
-
Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022. (n.d.). Frontiers in Marine Science. [Link]
-
Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). ResearchGate. [Link]
-
Showing metabocard for S-Prenyl-L-cysteine (HMDB0012286). (n.d.). Human Metabolome Database. [Link]
-
Bioactive Compounds from Marine Sediment Derived Fungi. (2022). Marine Drugs. [Link]
-
A Close View of the Production of Bioactive Fungal Metabolites Mediated by Chromatin Modifiers. (2024). Journal of Fungi. [Link]
-
Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601. (2024). Molecules. [Link]
-
Secondary Metabolites from Penicillium pinophilum SD-272, a Marine Sediment-Derived Fungus. (n.d.). Marine Drugs. [Link]
-
Examples of important fungal specialized metabolites. (n.d.). ResearchGate. [Link]
-
Free Full-Text | Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 | Notes. (n.d.). MDPI. [Link]
-
Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (n.d.). Frontiers in Fungal Biology. [Link]
-
Discovery of Cysteine and Its Derivatives as Novel Antiviral and Antifungal Agents. (2021). Molecules. [Link]
-
Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. (2025). ResearchGate. [Link]
-
Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. (n.d.). MDPI. [Link]
-
Prenylcysteine oxidase. (n.d.). Wikipedia. [Link]
-
Prenylcysteine oxidase 1, an emerging player in atherosclerosis. (2021). Nature Communications. [Link]
-
Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (2024). Frontiers in Fungal Biology. [Link]
-
Navigating the fungal battlefield: cysteine-rich antifungal proteins and peptides from Eurotiales. (2024). Frontiers in Fungal Biology. [Link]
-
Prenylcysteine Oxidase 1 Is a Key Regulator of Adipogenesis. (2023). International Journal of Molecular Sciences. [Link]
Sources
- 1. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of S-1-propenylcysteine, a sulfur compound in aged garlic extract, on blood pressure and peripheral circulation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Evolution, structure, and drug-metabolizing activity of mammalian prenylcysteine oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prenylcysteine oxidase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Toxicology and Safety of Prenylphenyl Sulfide
A Surrogate-Based Approach to Hazard Evaluation
Executive Summary
This technical guide provides a comprehensive toxicological and safety assessment of prenylphenyl sulfide. Due to the absence of specific toxicological data for this compound, this evaluation employs a scientifically rigorous surrogate-based approach. Phenyl sulfide (diphenyl sulfide), a structurally analogous compound, serves as the primary surrogate for assessing acute toxicity, irritation potential, and repeated-dose effects. The assessment of genotoxicity, carcinogenicity, and reproductive toxicity is informed by a weight-of-evidence approach, drawing from data on related aromatic sulfides and general principles of sulfur compound toxicology. This guide is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessments and guide future safety studies.
Introduction: The Need for a Surrogate-Based Assessment
This compound is an organic sulfur-containing compound with potential applications in various fields, including pharmaceutical development. A thorough understanding of its toxicological profile is paramount for ensuring safe handling and use. However, a comprehensive search of the scientific literature and regulatory databases reveals a lack of specific toxicological studies on this compound.
In such instances, a surrogate-based approach is a well-established scientific methodology for preliminary hazard identification. This involves using toxicological data from structurally and chemically similar compounds to infer the potential hazards of the substance . For this guide, phenyl sulfide (diphenyl sulfide) has been selected as the primary surrogate due to its close structural resemblance to the aromatic sulfide core of this compound.
This document will first present the available toxicological data for phenyl sulfide, covering acute toxicity, irritation, and subacute toxicity. Subsequently, it will explore the potential for genotoxicity, carcinogenicity, and reproductive toxicity by considering data from other relevant sulfur-containing organic molecules. Finally, a proposed metabolic pathway for this compound will be discussed to provide a mechanistic context for its potential toxicological effects.
Toxicological Profile of Phenyl Sulfide (Surrogate)
Phenyl sulfide (CAS No. 139-66-2) is a colorless liquid with an unpleasant odor.[1] Its toxicological profile provides the foundational data for this assessment.
Acute Toxicity
Acute toxicity studies are essential for understanding the potential effects of a single, short-term exposure to a substance. For phenyl sulfide, the following data are available:
| Route of Exposure | Species | Test Guideline | Results | Classification | Reference |
| Oral | Rat (female) | OECD 423 | LD50 > 300 - < 2,000 mg/kg | Harmful if swallowed | [2] |
| Dermal | Rat (female) | OECD 402 | LD50 > 5,000 mg/kg | Not classified | [2] |
These results indicate that phenyl sulfide has moderate acute toxicity via the oral route and low acute toxicity via the dermal route.[2]
Skin and Eye Irritation
The potential for a substance to cause local irritation upon contact with the skin and eyes is a critical component of its safety profile.
-
Skin Irritation: In a study conducted on rabbits, phenyl sulfide was found to be irritating to the skin after a 24-hour exposure.[2] This finding is consistent with its classification as a skin irritant.[2]
-
Eye Irritation: Studies on rabbits have shown that phenyl sulfide does not cause eye irritation.[2]
Repeated Dose Toxicity
Repeated or prolonged exposure to a substance can lead to adverse health effects not observed in acute studies. A 4-week repeated-dose toxicity study in female mice administered phenyl sulfide by gavage established a No Observed Adverse Effect Level (NOAEL) of 100 mg/kg .[2] In a 13-week oral study in rats, effects such as changes in liver and bladder weights and effects on food intake were noted.[3]
Assessment of Other Key Toxicological Endpoints (Surrogate and Weight-of-Evidence Approach)
For critical toxicological endpoints where specific data for phenyl sulfide is lacking, a weight-of-evidence approach is employed, considering data from other relevant organic sulfur compounds.
Genotoxicity
Genotoxicity assays are designed to detect the potential of a substance to damage genetic material (DNA), which can lead to mutations and potentially cancer.
-
Ames Test: There is no available data on the mutagenicity of phenyl sulfide in the bacterial reverse mutation assay (Ames test). However, studies on other sulfur-containing compounds, such as certain sulfonamides, have shown mixed results, with some demonstrating genotoxic potential with and without metabolic activation.[4][5] The mutagenicity of some benzyl sulfides in the Ames test has been linked to their metabolism to unstable thiols.[6] Given the metabolic potential of the sulfide moiety, the genotoxic potential of this compound cannot be ruled out and would require experimental investigation.
Carcinogenicity
Long-term carcinogenicity studies are crucial for assessing the cancer-causing potential of a substance.
No carcinogenicity data is available for phenyl sulfide.[2] Studies on a structurally related compound, p,p'-dichlorodiphenyl sulfone, did not show evidence of carcinogenicity in rats and mice.[7] Conversely, studies on ortho-phenylphenol have demonstrated carcinogenicity in the urinary bladder of rats at high doses, with the proposed mechanism involving the formation of reactive quinoid metabolites.[8] The potential for this compound to be carcinogenic is unknown and would depend on its specific metabolic fate and the reactivity of its metabolites.
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproduction and normal development.
There is no data available on the reproductive or developmental toxicity of phenyl sulfide.[2] Therefore, the potential for this compound to cause such effects remains uncharacterized.
Proposed Metabolic Pathway and Mechanism of Toxicity
The toxicological properties of a substance are often intrinsically linked to its metabolism. For organic sulfides, the primary metabolic pathways involve the sulfur atom and the aromatic rings.
Metabolism of the Sulfide Moiety
The sulfur atom in thioethers like phenyl sulfide is susceptible to oxidation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes in the liver.[2] This metabolic process, known as sulfoxidation, leads to the formation of the corresponding sulfoxide and subsequently the sulfone.[3][9]
Caption: Generalized metabolic workflow for aromatic sulfides.
The formation of reactive metabolites during these processes is a key consideration for toxicity. For instance, the generation of reactive oxygen species (ROS) has been implicated in the toxicity of some organic sulfides.
Experimental Protocols for Toxicological Assessment
To definitively characterize the toxicological profile of this compound, a battery of standardized in vitro and in vivo tests would be required. The following outlines the key experimental workflows.
In Vitro Assays
-
Bacterial Reverse Mutation Assay (Ames Test): To assess mutagenic potential.
-
In Vitro Mammalian Cell Micronucleus Test: To evaluate clastogenic and aneugenic potential.
-
In Vitro Skin and Eye Irritation Models: Using reconstructed human epidermis and corneal models as alternatives to animal testing.
In Vivo Assays (Rodent Models)
-
Acute Oral and Dermal Toxicity (OECD 423 & 402): To determine LD50 values.
-
Skin and Eye Irritation (OECD 404 & 405): To confirm irritation potential if in vitro results are equivocal.
-
28-Day Repeated Dose Toxicity Study (OECD 407): To identify target organs and establish a NOAEL.
-
Reproductive/Developmental Toxicity Screening Test (OECD 421): To provide an initial assessment of reproductive hazards.
-
Two-Year Bioassay: To assess carcinogenic potential if warranted by genotoxicity data or structural alerts.
Caption: Logical progression of toxicological testing.
Conclusion and Recommendations
This in-depth technical guide, through a surrogate-based approach, provides a preliminary toxicological and safety profile for this compound. Based on data from its close structural analog, phenyl sulfide, this compound is anticipated to be harmful if swallowed and a skin irritant. The potential for genotoxicity, carcinogenicity, and reproductive toxicity remains unknown and warrants further investigation.
It is strongly recommended that the following steps be taken to build a comprehensive safety profile for this compound:
-
Conduct a battery of in vitro toxicology studies , including an Ames test and a mammalian cell micronucleus assay, to assess its genotoxic potential.
-
Perform in vitro skin and eye irritation tests using validated alternative methods.
-
Initiate a 28-day repeated-dose oral toxicity study in rodents to identify potential target organs and establish a NOAEL.
The results of these initial studies will be critical in determining the need for more extensive toxicological testing and for conducting a robust human health risk assessment.
References
-
PubChem. (n.d.). Diphenyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Sci-Hub. (n.d.). The Fate of Diphenyl Sulphide, Diphenyl Sulphoxide and Diphenyl Sulphone in the Rat. Retrieved from [Link]
-
CPAChem. (2023). Safety Data Sheet: Diphenyl sulfide. Retrieved from [Link]
-
Journal of Molecular and Pharmaceutical Sciences. (n.d.). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Retrieved from [Link]
-
Daikin Chemicals. (n.d.). Acute dermal irritation in the rabbit. Retrieved from [Link]
-
ChemView. (2013). REPORT Skin Irritation to the Rabbit. Retrieved from [Link]
-
Munday, R., & Munday, C. M. (2012). Harmful and beneficial effects of organic monosulfides, disulfides, and polysulfides in animals and humans. Chemical Research in Toxicology, 25(1), 28-44. Retrieved from [Link]
-
National Toxicology Program. (1994). Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, 433, 1-228. Retrieved from [Link]
-
ResearchGate. (2023). Ames test and SOS Chromotest to Evaluate the Genotoxicity Effect of Synthesized Series of Antibacterial Sulfonamides. Retrieved from [Link]
-
The Merck Index. (n.d.). Phenyl Sulfide. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Safety Data Sheet: Phenyl sulfide. Retrieved from [Link]
-
Vamvakas, S., Dekant, W., & Anders, M. W. (1989). Mutagenicity of benzyl S-haloalkyl and S-haloalkenyl sulfides in the Ames-test. Biochemical pharmacology, 38(6), 935–939. Retrieved from [Link]
-
Scott, D. M., & Behrsing, H. P. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 417-451). Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2012). Harmful and Beneficial Effects of Organic Monosulfides, Disulfides, and Polysulfides in Animals and Humans. Chemical Research in Toxicology. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenyl sulfide. Retrieved from [Link]
-
Regulations.gov. (n.d.). Final Report. Retrieved from [Link]
-
Haz-Map. (n.d.). Phenyl sulfide. Retrieved from [Link]
-
Appel, K. E. (2000). The carcinogenicity of the biocide ortho-phenylphenol. Archives of toxicology, 74(2), 61–71. Retrieved from [Link]
-
Sciensano. (2018). Prioritizing substances of genotoxic concern for in-depth safety evaluation using non-animal approaches: The example of food contact materials. Retrieved from [Link]
-
Science.gov. (n.d.). rabbit skin irritation: Topics by Science.gov. Retrieved from [Link]
-
The Good Scents Company. (n.d.). phenyl sulfide, 139-66-2. Retrieved from [Link]
-
Journal of Veterinary Science. (2021). A Study on the Skin Irritation Toxicity Test of Processed Sulfur in New Zealand White Rabbit. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Diphenyl sulfide. NIST WebBook. Retrieved from [Link]
-
Scandinavian Journal of Work, Environment & Health. (1986). Toxicokinetics of organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of synthesis of diphenyl sulfide compounds. Retrieved from [Link]
Sources
- 1. Diphenyl sulfide | C12H10S | CID 8766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro sulfoxidation of thioether compounds by human cytochrome P450 and flavin-containing monooxygenase isoforms with particular reference to the CYP2C subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective and efficient catalytic and photocatalytic oxidation of diphenyl sulphide to sulfoxide and sulfone: the role of hydrogen peroxide and TiO2 polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol oxidation and cytochrome P450-dependent metabolism of CCl4 triggers Ca2+ release from liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of diallyl disulphide in the rat: identification of two new metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. The Fate of Diphenyl Sulphide, Diphenyl Sulphoxide and Diphenyl Sulphone in the Rat / Drug Metabolism and Drug Interactions, 2000 [sci-hub.box]
- 9. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Notes & Protocols: A Guide to the Prenylation of Phenyl Sulfide and Its Derivatives
Abstract
The introduction of a prenyl group (3-methyl-2-butenyl) onto phenyl sulfide scaffolds is a significant transformation in synthetic organic chemistry, yielding precursors for a wide array of biologically active molecules and functional materials. Prenylated phenyl sulfides are key structural motifs in various pharmaceuticals, including anti-inflammatory agents and selective COX-2 inhibitors.[1][2] This guide provides a comprehensive overview of the fundamental principles, detailed experimental protocols, and practical troubleshooting for the prenylation of phenyl sulfide and its derivatives. We will explore both classical Lewis acid-catalyzed methods and alternative Brønsted acid-catalyzed approaches, offering researchers the foundational knowledge and actionable procedures to successfully synthesize these valuable compounds.
Part 1: Fundamental Principles of Phenyl Sulfide Prenylation
The prenylation of phenyl sulfides is predominantly an electrophilic aromatic substitution (EAS) reaction, akin to the well-known Friedel-Crafts alkylation.[3] The core of this reaction involves the generation of an electrophilic prenyl cation (or a related polarized complex) that is subsequently attacked by the electron-rich aromatic ring of the phenyl sulfide.
Mechanism & Regioselectivity
The sulfur atom of the phenyl sulfide group (-S-R) is an ortho-, para-directing activator. Its lone pair of electrons can be donated to the aromatic ring through resonance, increasing the nucleophilicity at the ortho and para positions. The para-position is generally favored due to reduced steric hindrance compared to the ortho positions.
The reaction proceeds via the formation of a highly electrophilic species from the prenyl source. This electrophile is then attacked by the π-electrons of the phenyl sulfide ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final prenylated product.
Caption: Workflow for Lewis Acid-Catalyzed Prenylation.
Step-by-Step Methodology:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction to ensure anhydrous conditions.
-
Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial as the initial complex formation is exothermic. [4]4. Prenyl Bromide Addition: Add prenyl bromide (1.1 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0°C.
-
Substrate Addition: After the prenyl bromide addition is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes.
-
Reaction Progression: Once the thioanisole addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl. This hydrolyzes the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired prenylated phenyl sulfide.
Protocol B: Brønsted Acid-Catalyzed Prenylation with Isoprene
This protocol offers a greener alternative using a solid acid catalyst and isoprene as the prenylating agent.
Rationale: This method avoids the use of corrosive and moisture-sensitive Lewis acids and stoichiometric inorganic waste. Amberlyst-15 is a strongly acidic ion-exchange resin that serves as a recyclable, heterogeneous Brønsted acid catalyst. [2]Isoprene is an inexpensive and readily available prenyl source. The reaction is driven by the protonation of isoprene to form a tertiary carbocation, which then alkylates the thioanisole.
Caption: Workflow for Brønsted Acid-Catalyzed Prenylation.
Step-by-Step Methodology:
-
Catalyst Preparation: Activate Amberlyst-15 resin by washing it with methanol and then drying it under vacuum at 60-70°C for several hours.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioanisole (1.0 equivalent), an excess of isoprene (2.0-3.0 equivalents), and a suitable solvent (e.g., ethylene dichloride or toluene). [2]3. Catalyst Addition: Add the pre-activated Amberlyst-15 catalyst (typically 20% by weight of the thioanisole).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and stir vigorously. [2]5. Monitoring: Monitor the reaction progress by TLC or Gas Chromatography (GC). The reaction may take several hours to reach completion.
-
Catalyst Removal: Upon completion, cool the mixture to room temperature. Separate the catalyst by simple filtration. The catalyst can be washed with fresh solvent, dried, and reused for subsequent reactions.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess isoprene.
-
Purification: Purify the resulting crude oil by flash column chromatography to obtain the pure prenylated product.
Part 3: Data Presentation & Comparison
The choice of methodology can significantly impact yield and regioselectivity. The following table summarizes typical results for the prenylation of thioanisole under different conditions.
| Method | Catalyst | Prenyl Source | Solvent | Temp (°C) | Typical Yield (para-isomer) | Reference |
| A: Lewis Acid | AlCl₃ | Prenyl Bromide | CH₂Cl₂ | 0 to RT | 75-90% | [4] |
| B: Brønsted Acid | Amberlyst-15 | Isoprene | Ethylene Dichloride | 70 | 60-80% | [2] |
| C: Alternative | BF₃·OEt₂ | Prenol | CH₂Cl₂ | -78 to RT | 65-85% | [5] |
Part 4: Troubleshooting Guide
Even with robust protocols, challenges can arise. Here are solutions to common problems encountered during Friedel-Crafts type reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: Moisture in reagents, solvent, or glassware has deactivated the Lewis acid. [6] 2. Deactivated Substrate: The starting phenyl sulfide has strongly electron-withdrawing groups. [3][7] 3. Insufficient Temperature: The reaction lacks the energy to overcome the activation barrier. [6] | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity reagents. 2. Friedel-Crafts reactions are generally incompatible with strongly deactivated rings. Consider an alternative synthetic route. 3. Gradually increase the reaction temperature, but be mindful of potential side reactions. |
| Low Yield / Poor Selectivity | 1. Carbocation Rearrangement: While less common with the prenyl group, rearrangement can occur with other alkyl groups. [6][8] 2. Polyalkylation: The newly added prenyl group can further activate the ring, leading to a second prenylation. [3][7] | 1. For other alkylations, consider using Friedel-Crafts acylation followed by reduction to prevent rearrangement. [6] 2. Use a large excess of the phenyl sulfide substrate relative to the prenylating agent to favor mono-alkylation. |
| Dark, Tarry Product | 1. High Reaction Temperature: Excessive heat can cause polymerization of the prenylating agent or decomposition of products. [4] 2. Impure Reagents: Contaminants can lead to undesired side reactions. | 1. Maintain strict temperature control, especially during the exothermic addition of the catalyst. [4] 2. Purify starting materials and solvents before use. |
Part 5: Applications in Drug Development
Prenylated phenyl sulfides are not merely synthetic curiosities; they are vital building blocks in medicinal chemistry. The para-substituted products, in particular, serve as precursors to important pharmaceuticals. For example, 4-(methylthio)acetophenone, which can be synthesized via Friedel-Crafts acylation of thioanisole, is a key intermediate in the manufacture of Rofecoxib (Vioxx), a non-steroidal anti-inflammatory drug (NSAID) known for its selective COX-2 inhibition. [1][2]The lipophilic prenyl group can enhance a molecule's ability to interact with biological membranes and protein targets, making it a valuable moiety in drug design.
References
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts website. [Link]
-
Tshilanda, D. D., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Prenylated Phenols. Retrieved from ResearchGate website. [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from Chemistry Steps website. [Link]
-
Chad's Prep. (2021). 18.2 Friedel Crafts Alkylation and Acylation. Retrieved from YouTube. [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary website. [Link]
-
Marsden, J. A., et al. (2007). Electrophilic aromatic prenylation via cascade cyclization. PubMed Central. [Link]
-
Steiert, F., et al. (2019). Labeling and Natural Post-Translational Modification of Peptides and Proteins via Chemoselective Pd-Catalyzed Prenylation of Cysteine. Journal of the American Chemical Society. [Link]
-
Yadav, G. D., & Kulkarni, H. B. (2005). Experimental and theoretical analysis of friedel-craft acylation of thioanisole. Journal of Molecular Catalysis A: Chemical. [Link]
-
Organic Syntheses. (n.d.). phenyl vinyl sulfide. Retrieved from Organic Syntheses website. [Link]
-
Fang, D. (2020). Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). RSC Discovery. [Link]
-
Reddy, B. V. S., et al. (2011). Novel Brønsted Acid Catalyzed Three-Component Alkylations of Indoles With N-phenylselenophthalimide and Styrenes. PubMed. [Link]
-
Lima, P. C., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health. [Link]
-
Fang, D. (2020). Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]
-
MDPI. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Retrieved from MDPI website. [Link]
-
He, C.-Y., et al. (2025). Brønsted acid-catalyzed hydrothiolation and cascade cyclization of allenes for the synthesis of thiochromane compounds. ResearchGate. [Link]
-
Soulard, V., et al. (2016). Effect of Brønsted acids on the thiophenol-mediated radical addition–translocation–cyclization process for the preparation of pyrrolidine derivatives. Sci-Hub. [Link]
-
Fransson, A. M., et al. (2014). Catalytic asymmetric synthesis of thiols. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electrophilic aromatic prenylation via cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
The Multifaceted Biological Activities of Prenylphenyl Sulfides and Their Analogs: A Guide for Researchers
Introduction
Prenylphenyl sulfides and their analogs represent a burgeoning class of synthetic and naturally-inspired compounds with a diverse range of biological activities. The unique combination of a lipophilic prenyl group and a sulfur-containing phenyl moiety imparts these molecules with intriguing pharmacological properties, making them promising candidates for drug discovery and development. This guide provides an in-depth exploration of the biological activities of these compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial potential. Detailed application notes and protocols are provided to enable researchers to effectively screen and characterize these molecules in a laboratory setting.
Part 1: Anticancer Activity of Prenylphenyl Sulfide Analogs
The anticancer potential of this compound analogs is a significant area of investigation. These compounds have demonstrated cytotoxicity against various cancer cell lines, and their mechanisms of action are beginning to be elucidated.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of this compound analogs are believed to be multifactorial, involving the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Many of these effects are thought to be mediated, at least in part, by the release of hydrogen sulfide (H₂S), a gaseous signaling molecule with complex and often contradictory roles in cancer biology. At physiological concentrations, H₂S can promote cancer cell proliferation, while at higher, sustained concentrations, it can induce apoptosis and inhibit tumor growth.[1][2] Prenylphenyl sulfides may act as H₂S donors, tipping the balance towards an anti-cancer effect.
Key signaling pathways implicated in the anticancer activity of these compounds include:
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[3][4] Some sulfur-containing compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[2]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[5][6] Dysregulation of this pathway is a hallmark of cancer. Evidence suggests that H₂S can modulate MAPK signaling, contributing to its anticancer effects.[5][7]
-
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.[8][9][10] While often associated with cytoprotection, sustained activation of Nrf2 in some cancer types can promote chemoresistance. However, modulation of the Nrf2 pathway by H₂S donors has also been linked to anticancer effects, highlighting the context-dependent role of this pathway.[11]
Caption: Putative anticancer signaling pathways modulated by prenylphenyl sulfides.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the reported in vitro anticancer activities of representative this compound analogs against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Prenylated sulphur-containing amide 1 | HepG2 (Liver) | 7.47 ± 0.91 | [12] |
| Prenylated sulphur-containing amide 2 | HepG2 (Liver) | 16.23 ± 0.80 | [12] |
| Methylgerambullin | HepG2 (Liver) | - | [13] |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one (2f) | Various (36 lines) | < 1 | [1] |
| 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-one (2g) | Various (20 lines) | < 1 | [1] |
| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) | MCF-7 (Breast) | < 20 | [14] |
| 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[12][15][16]thiadiazolo-[2,3-c][12][13][15]tr-iazin-7-yl)propanoic acid (18) | MCF-7 (Breast) | < 20 | [14] |
| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) | HCT-116 (Colon) | < 20 | [14] |
| 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[12][15][16]thiadiazolo-[2,3-c][12][13][15]tr-iazin-7-yl)propanoic acid (18) | HCT-116 (Colon) | < 20 | [14] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][13][17][18][19]
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Caption: Workflow for the MTT assay.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using appropriate software.
-
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo preclinical evaluation of anticancer agents.[10][12][15][16][20][21][22][23]
Principle: The efficacy of a test compound is evaluated by its ability to inhibit the growth of human tumors in a living organism.
Caption: Workflow for a xenograft mouse model study.
Protocol:
-
Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.
-
Select a human cancer cell line that has been shown to be sensitive to the test compound in vitro.
-
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or serum-free medium at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
Compound Administration:
-
Prepare the this compound analog in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound to the treatment group at a predetermined dose and schedule. The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy can also be included.
-
-
Data Collection:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a set duration.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform histological and/or molecular analysis of the tumor tissue.
-
Part 2: Anti-inflammatory Activity of this compound Analogs
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. This compound analogs have demonstrated potent anti-inflammatory properties, making them attractive therapeutic candidates.
Mechanism of Action: Quenching the Inflammatory Cascade
The anti-inflammatory effects of prenylphenyl sulfides are thought to be mediated by the inhibition of pro-inflammatory signaling pathways and the production of inflammatory mediators. Again, the role of H₂S as a signaling molecule is likely central to these effects.
Key mechanisms include:
-
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. Prenylated sulfur-containing amides have been shown to significantly inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[12]
-
Modulation of MAPK and NF-κB Signaling: The MAPK and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial for the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5][7] H₂S has been shown to attenuate LPS-induced inflammation by inhibiting the p38 MAPK pathway.[24]
-
Activation of the Nrf2/HO-1 Pathway: The Nrf2/Heme Oxygenase-1 (HO-1) pathway is a major antioxidant and anti-inflammatory signaling axis.[25][26][27] H₂S can activate Nrf2, leading to the expression of HO-1 and other cytoprotective genes, thereby reducing inflammation.[26][27]
Caption: Workflow for the nitric oxide (NO) assay.
Protocol:
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubate the plate for an additional 24 hours.
-
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds. [28][29][30][31][32] Principle: Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
Protocol:
-
Animal Model:
-
Use male Wistar rats or Swiss albino mice weighing 150-200 g.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Compound Administration:
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the this compound analog (test group) or a standard anti-inflammatory drug like indomethacin (standard group) orally or intraperitoneally. The control group receives the vehicle.
-
-
Induction of Edema:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Part 3: Antimicrobial Activity of this compound Analogs
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Phenyl sulfide derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [18][19][28]
Mechanism of Action: Disrupting the Bacterial Fortress
The primary antimicrobial mechanism of action for many phenyl sulfide derivatives appears to be the disruption of the bacterial cell membrane. [18][28]This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This membrane-targeting action is advantageous as it is less likely to induce resistance compared to drugs that target specific enzymes.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the reported in vitro antimicrobial activities of representative phenyl sulfide analogs. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzyl phenyl sulfide derivative 5f | MRSA | 2-64 | [18] |
| Benzyl phenyl sulfide derivative 5h | MRSA | 2-64 | [18] |
| Phenyl sulfide-based cationic amphiphile 17 | Gram-positive bacteria | 0.39-1.56 | [28] |
| 4-Nitrobenzyl 4-chlorophenyl sulfide 11 | Various strains | - | [19] |
| Thanatin vinyl sulfide analog 8 | E. coli | 4 | [17][30] |
| Thanatin vinyl sulfide analog 10 | E. coli | 4 | [17][30] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the in vitro susceptibility of a microorganism to an antimicrobial agent. [12][14][16][20][21] Principle: The test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is the lowest concentration that inhibits visible growth after a defined incubation period.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or MHB and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
Prenylphenyl sulfides and their analogs are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their intriguing mechanisms of action involving the modulation of key signaling pathways, make them a rich area for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of these promising molecules.
References
- A standardized method of using nude mice for the in vivo screening of antitumor drugs for human tumors. Surg Today. 1993;23(5):412-9. doi: 10.1007/BF00309499.
- Prenylated sulfonyl amides from the leaves of Glycosmis pentaphylla and their potential anti-proliferative and anti-inflammatory activities.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.
- Anti-inflammatory and antiproliferative prenylated sulphur-containing amides from the leaves of Glycosmis pentaphylla. Fitoterapia. 2020;146:104693. doi: 10.1016/j.fitote.2020.104693.
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Small. 2020;16(18):e1906629. doi: 10.1002/smll.201906629.
- Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B. Frontiers in Chemistry. 2022;10:1061917.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. 2005;25(3A):1539-1548.
- Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion. Toxicol Sci. 2022;188(2):225-238. doi: 10.1093/toxsci/kfac061.
- Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus. Acta Pharmaceutica Sinica B. 2020;10(2):305-314. doi: 10.1038/s41429-019-0257-x.
- Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens. J Med Chem. 2022;65(21):14599-14614. doi: 10.1021/acs.jmedchem.2c01437.
- Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. Yakugaku Zasshi. 2008;128(10):1497-501. doi: 10.1248/yakushi.128.1497.
- Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress. Cardiovasc Toxicol. 2012;12(4):327-35. doi: 10.1007/s12012-012-9175-0.
- Carrageenan Induced Paw Edema (R
- Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B. Front Chem. 2022;10:1061917. Published 2022 Nov 4. doi:10.3389/fchem.2022.1061917
- Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives. Molecules. 2013;18(1):1046-1061. Published 2013 Jan 17. doi:10.3390/molecules18011046
- Anti-inflammatory activity of Codium elongatum on Carrageenan-induced paw edema in Wistar male rats. Research Journal of Pharmacy and Technology. 2022;15(1):235-238.
- In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Biomed Res Int. 2017;2017:6198407. doi:10.1155/2017/6198407
- Tumorigenicity Assay in Nude Mice. Bio-protocol. 2016;6(13):e1853. doi:10.21769/BioProtoc.1853
- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals (Basel). 2023;16(9):1233. Published 2023 Sep 1. doi:10.3390/ph16091233
- Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Sci Nutr. 2022;10(10):3237-3247. Published 2022 Aug 10. doi:10.1002/fsn3.2941
- In Vivo Study of Natural Killer (NK) Cell Cytotoxicity Against Cholangiocarcinoma in a Nude Mouse Model. In Vivo. 2017;31(5):829-835. doi:10.21873/invivo.11135
- Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling. Circulation. 2010;122(22):2212-2221. doi:10.
- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Published April 2, 2024.
- Nitric Oxide (NO) Assay Kit Instruction.
- Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. J Med Assoc Thai. 2017;100(Suppl 5):S67-S73.
- A prenylated flavonoid, 10-oxomornigrol F, exhibits anti-inflammatory effects by activating the Nrf2/heme oxygenase-1 pathway in macrophage cells. Int Immunopharmacol. 2018;55:165-173. doi:10.1016/j.intimp.2017.12.015
- Simple Synthesis of Modafinil Derivatives and Their Anti-inflammatory Activity. Molecules. 2016;21(11):1573. Published 2016 Nov 18. doi:10.3390/molecules21111573
- Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation. Diabetes. 2016;65(1):238-54. doi:10.2337/db15-0952
- PI3K / Akt Upstream Signaling from Cell Signaling Technology, Inc. YouTube. Published August 19, 2010.
- Hydrogen sulfide and inflammation: the good, the bad, the ugly and the promising. Br J Pharmacol. 2012;167(1):1-13. doi:10.1111/j.1476-5381.2012.02022.x
- Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. Eur J Med Chem. 2013;67:235-44. doi:10.1016/j.ejmech.2013.06.050
- Hydrogen sulfide and cancer. Handb Exp Pharmacol. 2015;230:275-96. doi:10.1007/978-3-319-18144-8_12
- Intersection of H2S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases. Pharmacol Res. 2023;193:106798. doi:10.1016/j.phrs.2023.106798
- Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. Chem Biodivers. 2023;20(3):e202200923. doi:10.1002/cbdv.202200923
- Hydrogen Sulfide Inhibits Inflammatory Pain and Enhances the Analgesic Properties of Delta Opioid Receptor. Antioxidants (Basel). 2021;10(12):1999. Published 2021 Dec 11. doi:10.3390/antiox10121999
- Hydrogen sulfide attenuates lipopolysaccharide-induced inflammation by inhibition of p38 mitogen-activated protein kinase in microglia. J Neurosci Res. 2007;85(5):1033-41. doi:10.1002/jnr.21213
- Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell. Transl Androl Urol. 2020;9(2):499-507. doi:10.21037/tau.2020.02.19
- New possible silver lining for pancreatic cancer therapy: Hydrogen sulfide and its donors. Acta Pharmaceutica Sinica B. 2021;11(6):1511-1523. doi:10.1016/j.apsb.2020.10.021
- Hydrogen Sulfide Alleviates Lipopolysaccharide-Induced Diaphragm Dysfunction in Rats by Reducing Apoptosis and Inflammation through ROS/MAPK and TLR4/NF-κB Signaling Pathways. Oxid Med Cell Longev. 2021;2021:6658897. Published 2021 May 26. doi:10.1155/2021/6658897
- The Impact of Hydrogen Sulfide in the Paraventricular Nucleus on the MAPK Pathway in High Salt-Induced Hypertension. J Cardiovasc Pharmacol. 2023;81(5):343-351. doi:10.1097/FJC.0000000000001397
- Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter. Antioxidants (Basel). 2021;10(1):104. Published 2021 Jan 12. doi:10.3390/antiox10010104
- Hydrogen Sulfide Promotes Platelet Autophagy via PDGFR-α/PI3K/Akt Signaling in Cirrhotic Thrombocytopenia. J Clin Transl Hepatol. 2022;10(4):645-654. doi:10.14218/JCTH.2021.00511
- Hydrogen Sulfide Promotes Platelet Autophagy via PDGFR-α/PI3K/Akt Signaling in Cirrhotic Thrombocytopenia.
- Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placental injury in rats. Naunyn Schmiedebergs Arch Pharmacol. 2022;395(3):319-330. doi:10.1007/s00210-021-02191-w
- The Role of Hydrogen Sulfide in the Development and Progression of Lung Cancer. Int J Mol Sci. 2022;23(24):16127. Published 2022 Dec 17. doi:10.3390/ijms232416127
- Novel Palladium(II) and Platinum(II) Complexes with a Fluoropiperazinyl Based Ligand Exhibiting High Cytotoxicity and Anticancer Activity In Vitro.
Sources
- 1. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen sulfide inhibits PCSK9 expression through the PI3K/Akt‑SREBP‑2 signaling pathway to influence lipid metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 5. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placental injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Sulfide Alleviates Lipopolysaccharide-Induced Diaphragm Dysfunction in Rats by Reducing Apoptosis and Inflammation through ROS/MAPK and TLR4/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 Activation Protects Against Organic Dust and Hydrogen Sulfide Exposure Induced Epithelial Barrier Loss and K. pneumoniae Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Upregulation of phase II enzymes through phytochemical activation of Nrf2 protects cardiomyocytes against oxidant stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New possible silver lining for pancreatic cancer therapy: Hydrogen sulfide and its donors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. iv.iiarjournals.org [iv.iiarjournals.org]
- 17. Frontiers | Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B [frontiersin.org]
- 18. Novel benzyl phenyl sulfide derivatives as antibacterial agents against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Hydrogen sulfide attenuates lipopolysaccharide-induced inflammation by inhibition of p38 mitogen-activated protein kinase in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Intersection of H2S and Nrf2 signaling: Therapeutic opportunities for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and Synthesis of Phenyl Sulfide-Based Cationic Amphiphiles as Membrane-Targeting Antimicrobial Agents against Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Thanatin and vinyl sulfide analogues as narrow spectrum antimicrobial peptides that synergise with polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Utilizing hydrogen sulfide as a novel anti-cancer agent by targeting cancer glycolysis and pH imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Prenylphenyl Sulfide as a Foundational Building Block in Medicinal Chemistry
Abstract
The confluence of sulfur chemistry and isoprenoid biology has yielded numerous powerful tools for medicinal chemists. Among these, the prenylphenyl sulfide scaffold has emerged as a particularly valuable building block. This moiety combines the lipophilic, membrane-targeting characteristics of the prenyl group with the stable, synthetically versatile thioether linkage and the rigid aromatic core of the phenyl group. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, strategic application, and structure-activity relationship (SAR) insights of this compound derivatives, with a primary focus on their role in the development of enzyme inhibitors, particularly farnesyltransferase inhibitors (FTIs).
Introduction: The Strategic Value of the this compound Moiety
Sulfur-containing functional groups are prevalent in a vast range of pharmaceuticals, valued for their ability to enhance metabolic stability, modulate physicochemical properties, and engage in specific interactions with biological targets.[1][2][3] Thioethers, in particular, offer a robust and less metabolically labile alternative to esters and ethers.[1][2]
The prenyl group (3-methyl-2-buten-1-yl) is a fundamental isoprenoid unit critical for a post-translational modification known as protein prenylation.[4] This process, catalyzed by enzymes like farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase), attaches isoprenoid lipids to cysteine residues within conserved C-terminal motifs (e.g., the CAAX box) of key signaling proteins.[4][5] This modification is essential for anchoring proteins like Ras to the cell membrane, a prerequisite for their function in signal transduction pathways that govern cell growth and proliferation.[5]
The oncogenic forms of Ras proteins are found in a significant percentage of human cancers, making the enzymes responsible for their activation, particularly FTase, compelling targets for anticancer drug discovery.[6] The this compound scaffold serves as an excellent starting point for designing mimetics of the farnesylated cysteine substrate, positioning it as a key building block for potent and selective FTase inhibitors.
Synthetic Protocols for this compound and Derivatives
The synthesis of the core this compound structure is a straightforward and high-yielding process based on classical nucleophilic substitution. The primary workflow involves the S-alkylation of a thiophenol with a prenyl halide.
Workflow for General Synthesis
The overall synthetic strategy is a two-step process starting from readily available materials. This workflow allows for the generation of a diverse library of analogs by modifying either the thiophenol precursor or the prenylating agent.
Caption: General Synthetic Workflow.
Protocol 2.1: Synthesis of Unsubstituted this compound
This protocol details the direct S-alkylation of thiophenol with prenyl bromide. The reaction proceeds via the formation of a highly nucleophilic thiophenolate anion.
Materials:
-
Thiophenol
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq).
-
Add anhydrous acetone to dissolve the thiophenol (approx. 10 mL per 1 g of thiophenol).
-
Add anhydrous potassium carbonate (1.5 eq) to the solution. This base is sufficient to deprotonate the acidic thiol (pKa ≈ 6.6) to form the potassium thiophenolate salt.
-
Scientist's Note: K₂CO₃ is a mild and easy-to-handle base suitable for this transformation. Stronger bases like sodium hydride (NaH) can also be used, typically in a solvent like THF, but require more stringent anhydrous conditions.
-
-
Add prenyl bromide (1.1 eq) to the stirring suspension. Prenyl bromide is a reactive alkylating agent due to the good leaving group (bromide).[7]
-
Heat the reaction mixture to reflux (acetone boiling point: 56 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the resulting crude oil in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the pure this compound as a colorless oil.
Application in Medicinal Chemistry: Targeting Farnesyltransferase
The primary application of the this compound scaffold is in the design of FTase inhibitors. The structure acts as a mimic of the farnesyl pyrophosphate (FPP) substrate or the farnesylated cysteine product, effectively blocking the enzyme's active site.
Mechanism of FTase Inhibition
FTase has two primary binding sites: one for the FPP lipid donor and one for the protein's CAAX motif. This compound-based inhibitors are designed to occupy one or both of these sites, preventing the catalytic transfer of the farnesyl group to the Ras protein.
Caption: FTase Inhibition Mechanism.
Structure-Activity Relationship (SAR) Insights
While specific IC₅₀ data for the parent this compound is not widely published, SAR studies on related and more complex FTase inhibitors provide critical insights into how this building block can be optimized for potency.
-
The Prenyl Thioether Moiety is Critical: The sulfur atom and the prenyl group are fundamental for activity. Studies on analogs where the thioether sulfur was replaced by a methylene group (an "all-carbon" analog) showed a dramatic loss of inhibitory activity, with IC₅₀ values increasing from nanomolar to over 300 µM.[1][8] This highlights the importance of the sulfur atom for binding, potentially through interactions with the zinc ion in the FTase active site or by correctly positioning the prenyl tail.
-
The Phenyl Ring as a Scaffold: The phenyl ring serves as a rigid and versatile core. It can be functionalized at the ortho, meta, and para positions to introduce additional binding elements that can interact with pockets in the enzyme typically occupied by the amino acid residues of the CAAX peptide. For example, replacing a cyanophenyl group in an inhibitor series with various biaryl groups led to highly potent dual inhibitors of FTase and GGTase-I.[9]
-
Mimicking the Peptide Backbone: More advanced inhibitors often append groups to the phenyl ring that mimic the peptide portion of the natural substrate. Attaching moieties like amides, carboxylic acids, or heterocyclic groups (e.g., imidazole) can significantly enhance potency by forming hydrogen bonds or other interactions within the peptide-binding groove of FTase.[10] Potent inhibitors with IC₅₀ values in the low nanomolar range have been developed using this strategy.[5][8]
Data Summary: Representative FTase Inhibitors
The following table summarizes the inhibitory concentrations (IC₅₀) for several classes of FTase inhibitors, illustrating the potency that can be achieved. While not direct this compound derivatives, they share key structural features and demonstrate the target's druggability.
| Compound Class / Name | Core Scaffold | Target Enzyme | IC₅₀ (nM) | Reference |
| Tipifarnib | Imidazole | FTase | 0.86 | [5] |
| Lonafarnib | Tricyclic | FTase (H-Ras) | 1.9 | [5] |
| BMS-316810 | Tetrahydroquinoline | FTase | 0.7 | |
| Piperidine Derivative (+)-8 | Piperidine | FTase | 1.9 | [8] |
| Desthio-AFC Analog | Acyclic | Icmt | ~325,000 | [1][8] |
Conclusion and Future Perspectives
The this compound scaffold is a powerful and efficient building block for medicinal chemists targeting enzymes involved in protein prenylation. Its synthesis is robust and scalable, and it provides a validated starting point for fragment-based and structure-based drug design. The core structure effectively mimics the essential prenyl-cysteine linkage, while the phenyl ring offers a readily functionalizable handle for optimizing potency and selectivity.
Future work in this area will likely focus on developing derivatives with improved pharmacokinetic profiles and exploring the scaffold's utility against other prenyl-binding enzymes. By leveraging the fundamental principles outlined in this guide, researchers can effectively utilize the this compound building block to accelerate the discovery of novel therapeutics for cancer and other diseases driven by aberrant protein prenylation.
References
-
Henriksen, B. S., et al. (2005). Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity. Bioorganic & Medicinal Chemistry Letters, 15(22), 5080-5083. Available at: [Link]
-
Schlitzer, M., et al. (2002). Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry, 10(3), 615-620. Available at: [Link]
-
Feng, M., et al. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. Available at: [Link]
-
Umemura, K., et al. (2003). Discovery and Structure-Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(25), 5343-5353. Available at: [Link]
-
Duncia, J. V., et al. (2005). Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(7), 1895-1899. Available at: [Link]
-
Henriksen, B. S., et al. (2005). Synthesis of desthio prenylcysteine analogs: Sulfur is important for biological activity. Purdue University Chemistry Publications. Available at: [Link]
-
Nguyen, D. N., et al. (2002). Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I. Bioorganic & Medicinal Chemistry Letters, 12(9), 1269-1273. Available at: [Link]
-
Mula, S., et al. (2020). Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. Molecules, 25(20), 4733. Available at: [Link]
-
Schlitzer, M. (2000). Design, synthesis and early structure-activity relationship of farnesyltransferase inhibitors which mimic both the peptidic and the prenylic substrate. Bioorganic & Medicinal Chemistry, 8(8), 1991-2004. Available at: [Link]
-
Sebti, S. M., & Hamilton, A. D. (1997). Inhibitors of prenyl transferases. Current Opinion in Oncology, 9(6), 557-561. Available at: [Link]
-
Organic Syntheses. (n.d.). Thiophenol. Organic Syntheses Procedure. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Roy, B., et al. (2017). An environmentally benign, metal-free synthesis of sulfonyl chlorides and bromides from thiols. Green Chemistry, 19(10), 2413-2418. Available at: [Link]
-
Quora. (2020). What is the preparation of thiophenol from PhMgBr? Quora. Retrieved January 13, 2026, from [Link]
-
Mula, S., et al. (2006). Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. Natural Product Communications, 1(2), 131-135. Available at: [Link]
-
ResearchGate. (n.d.). Prenylation Reaction Of Resveratrol. ResearchGate. Retrieved January 13, 2026, from [Link]
-
Bar-Rog, A., et al. (2004). Exploring structure-activity relationships of tricyclic farnesyltransferase inhibitors using ECLiPS libraries. Journal of Medicinal Chemistry, 47(19), 4834-4842. Available at: [Link]
-
Rashidian, M., & Distefano, M. D. (2021). Engineering protein prenylation: an emerging tool for selective protein modification. Biochemical Society Transactions, 49(4), 1729-1741. Available at: [Link]
-
Wang, C. C., & Chiang, Y. C. (2021). Structure, catalysis, and inhibition mechanism of prenyltransferase. Biophysical Reviews, 13(4), 549-564. Available at: [Link]
-
Clarivate. (1999). CRC presents results of R&D in the area of protein prenylation inhibitors at ACS meeting. BioWorld Science. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2012). CuBr-catalyzed coupling reactions of aryl bromide with thiophenol and thiol promoted by proline in ionic liquid. ResearchGate. Retrieved January 13, 2026, from [Link]
Sources
- 1. Design, synthesis and early structure-activity relationship of farnesyltransferase inhibitors which mimic both the peptidic and the prenylic substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring structure-activity relationships of tricyclic farnesyltransferase inhibitors using ECLiPS libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering protein prenylation: an emerging tool for selective protein modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of prenyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibitors of farnesyltransferase and geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Non-thiol farnesyltransferase inhibitors: structure-activity relationships of benzophenone-based bisubstrate analogue farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structure-activity relationships of tetrahydroquinoline-based farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prenylphenyl Sulfide in Materials Science
Introduction: Expanding the Capabilities of High-Performance Thermoplastics with Prenyl Functionalization
Polyphenylene sulfide (PPS) is a high-performance, semi-crystalline thermoplastic renowned for its exceptional thermal stability, chemical resistance, and mechanical properties.[1] Its rigid backbone, composed of alternating para-phenylene rings and sulfur atoms, imparts remarkable dimensional stability and inherent flame retardancy.[1] These characteristics have established PPS as a material of choice in demanding applications across the automotive, electronics, and industrial sectors.[1] However, the very properties that make PPS robust also render it relatively inert, limiting its utility in applications requiring covalent crosslinking or enhanced interfacial adhesion.
This application note introduces the concept of prenyl-functionalized polyphenylene sulfide, or "prenylphenyl sulfide," a novel derivative designed to overcome the limitations of conventional PPS. The introduction of the reactive prenyl group (3-methyl-2-butenyl) onto the aromatic backbone of PPS opens up a new realm of possibilities for materials scientists. This functionalization provides a reactive handle for covalent modifications, particularly thermal crosslinking, transforming the thermoplastic PPS into a thermosetting material with enhanced performance characteristics. These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this promising new material.
Core Principle: The Role of the Prenyl Group
The strategic incorporation of the prenyl group onto the phenyl rings of the PPS backbone is the cornerstone of this technology. The prenyl group is a well-known moiety in natural product chemistry and has been shown to participate in a variety of chemical transformations.[2][3] In the context of materials science, the terminal double bond of the prenyl group is of particular interest. This double bond can undergo thermally-induced crosslinking reactions, forming a robust, covalently crosslinked network. This transformation from a thermoplastic to a thermoset material leads to significant improvements in:
-
Thermal Stability and Creep Resistance: The crosslinked network restricts polymer chain mobility at elevated temperatures, leading to a higher glass transition temperature (Tg) and improved dimensional stability under load.[4]
-
Mechanical Strength: Crosslinking increases the molecular weight and creates a more rigid three-dimensional structure, enhancing properties such as tensile strength and modulus.
-
Solvent Resistance: The covalently bonded network structure reduces the ability of solvent molecules to penetrate and swell the polymer, further improving its already excellent chemical resistance.
-
Adhesion: The reactive nature of the prenyl group can be exploited to promote covalent bonding with other polymers, fillers, and substrates, leading to improved interfacial adhesion in composites and adhesive formulations.
Synthesis of this compound: A Proposed Methodology
While the direct synthesis of prenyl-functionalized PPS is an emerging area of research, a plausible and scientifically grounded approach involves the post-polymerization functionalization of PPS via a Friedel-Crafts alkylation reaction.[5][6][7][8] This method leverages the reactivity of the aromatic rings in the PPS backbone.
Experimental Protocol: Friedel-Crafts Prenylation of Polyphenylene Sulfide
Objective: To introduce prenyl groups onto the aromatic backbone of commercially available polyphenylene sulfide.
Materials:
-
Polyphenylene sulfide (PPS) powder (low molecular weight grade for better solubility)
-
Prenyl chloride (1-chloro-3-methyl-2-butene)[9]
-
Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst (e.g., FeCl₃, SnCl₄)[5][6]
-
Anhydrous, non-reactive solvent (e.g., carbon disulfide, nitrobenzene, or a chlorinated solvent)
-
Methanol (for quenching)
-
Hydrochloric acid (HCl), dilute solution
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet/outlet. Ensure all glassware is thoroughly dried to prevent moisture from deactivating the Lewis acid catalyst.
-
Dissolution of PPS: In the flask, dissolve a known amount of PPS powder in the anhydrous solvent under a nitrogen atmosphere. Gentle heating may be required to aid dissolution.
-
Addition of Catalyst: Cool the solution to 0-5 °C using an ice bath. Slowly add the anhydrous aluminum chloride catalyst to the stirred solution. The amount of catalyst should be carefully optimized, typically in the range of 0.1 to 1.0 molar equivalents with respect to the PPS repeating unit.
-
Addition of Prenyl Chloride: In the dropping funnel, prepare a solution of prenyl chloride in the anhydrous solvent. Add this solution dropwise to the cooled PPS/catalyst mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them using techniques like FT-IR or ¹H NMR to observe the appearance of signals corresponding to the prenyl group.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add methanol to quench the reaction and decompose the catalyst complex.
-
Precipitation and Washing: Pour the quenched reaction mixture into a larger volume of methanol or water to precipitate the functionalized polymer. Filter the precipitate using a Buchner funnel.
-
Purification: Wash the collected polymer sequentially with a dilute HCl solution to remove any remaining catalyst residues, followed by deionized water until the filtrate is neutral. Finally, wash with methanol to remove any unreacted organic species.
-
Drying: Dry the purified this compound polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Water will react with the catalyst, rendering it inactive for the Friedel-Crafts reaction.
-
Low Temperature Addition: The Friedel-Crafts alkylation is an exothermic reaction. Slow, dropwise addition at low temperatures is crucial to prevent overheating, which can lead to uncontrolled side reactions, including multiple alkylations on the same aromatic ring (polyalkylation) and potential crosslinking.[7]
-
Choice of Solvent: The solvent must be inert to the reaction conditions and capable of dissolving both the polymer and the reagents.
-
Post-Reaction Washing: Thorough washing with dilute acid and water is essential to remove the catalyst and any byproducts, which could otherwise affect the final properties and stability of the material.
Characterization of this compound
The successful functionalization of PPS with prenyl groups should be confirmed through a combination of spectroscopic and thermal analysis techniques.
| Technique | Expected Observations |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Appearance of new peaks corresponding to the C-H stretching and bending vibrations of the prenyl group's methyl and vinyl functionalities. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Emergence of characteristic signals in the aliphatic region (typically 1.5-2.0 ppm for methyl protons and 5.0-5.5 ppm for vinyl protons) corresponding to the prenyl group. |
| Differential Scanning Calorimetry (DSC) | A potential decrease in the melting temperature (Tm) and a slight change in the glass transition temperature (Tg) of the un-crosslinked polymer compared to unmodified PPS, due to the disruption of chain packing by the bulky prenyl side groups. |
| Thermogravimetric Analysis (TGA) | The onset of thermal degradation may be slightly lower than unmodified PPS due to the presence of the less stable aliphatic prenyl groups. However, after thermal crosslinking, the thermal stability is expected to increase significantly. |
Application: Thermal Crosslinking for Enhanced Performance
A primary application of this compound is its use as a thermosetting material. The prenyl groups provide reactive sites for thermal curing, leading to a crosslinked network with superior properties compared to the thermoplastic PPS precursor.
Experimental Protocol: Thermal Curing of this compound
Objective: To induce thermal crosslinking in a sample of this compound to enhance its thermal and mechanical properties.
Materials:
-
This compound powder or film
-
Inert atmosphere oven or hot press
Equipment:
-
Programmable oven or hot press
-
Molds (if preparing bulk samples)
Procedure:
-
Sample Preparation: Place the this compound powder in a mold or use a cast film of the material.
-
Curing Cycle: Place the sample in the oven or hot press. Heat the sample under an inert atmosphere (e.g., nitrogen) to a temperature above the glass transition temperature of the material. A typical curing temperature range would be 200-300 °C. The exact temperature and time will depend on the degree of prenyl functionalization and the desired crosslink density. A staged curing process (e.g., holding at an intermediate temperature before ramping to the final cure temperature) may be beneficial to control the crosslinking reaction.
-
Monitoring the Cure: The curing process can be monitored by observing changes in the material's properties, such as insolubility in solvents that would dissolve the un-crosslinked polymer. Techniques like Dynamic Mechanical Analysis (DMA) can be used to track the increase in storage modulus and glass transition temperature as crosslinking progresses.
-
Cooling: After the desired curing time, cool the sample slowly to room temperature to minimize internal stresses.
Expected Outcome: The resulting material will be an insoluble and infusible thermoset with significantly enhanced thermal stability, creep resistance, and mechanical strength compared to the original thermoplastic this compound.
Visualization of Key Processes
Synthesis of this compound
Caption: Proposed Synthesis of this compound.
Thermal Crosslinking Mechanism
Caption: Conceptual Diagram of Thermal Crosslinking.
Potential Applications in Materials Science
The unique properties of this compound open up a range of advanced applications:
-
High-Temperature Adhesives: The ability to form a crosslinked network at elevated temperatures makes this compound a candidate for high-performance adhesives for bonding metals, composites, and other engineering plastics in demanding environments.
-
Thermosetting Composites: As a matrix material, this compound can be combined with reinforcing fibers (e.g., carbon, glass) to create composites with exceptional thermal stability and mechanical properties for aerospace and automotive components. The reactive prenyl groups can also enhance fiber-matrix adhesion.[10]
-
Protective Coatings: The excellent chemical resistance and thermal stability of the crosslinked material make it suitable for protective coatings in chemical processing equipment and other harsh environments.
-
Modifier for Thermoplastics: Blending small amounts of this compound with other thermoplastics could allow for in-situ crosslinking during processing, leading to materials with improved melt strength and dimensional stability.
Conclusion
The functionalization of polyphenylene sulfide with prenyl groups represents a significant step forward in the development of high-performance polymers. The introduction of this reactive moiety transforms PPS from a relatively inert thermoplastic into a versatile thermosetting material. The proposed synthesis via Friedel-Crafts alkylation provides a viable route to this novel polymer, and the subsequent thermal crosslinking offers a straightforward method for achieving enhanced thermal, mechanical, and chemical resistance. While further research is needed to fully optimize the synthesis and characterize the resulting materials, the potential applications of this compound in adhesives, composites, and coatings are vast and promising for advancing materials science.
References
-
Hovhannisyan, A. M., & Amiryan, G. A. (2024). Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs. Science, 386(6718), eadr8612. [Link]
-
Skrob, M., & Grzegorzewska, A. (2023). Synthesis of natural polyprenols for the production of biological prenylquinones and tocochromanols. RSC Advances, 13(32), 22353-22362. [Link]
-
Hovhannisyan, A. M., & Amiryan, G. A. (2024). Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs. Science, 386(6718), eadr8612. [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. In Wikipedia. [Link]
- Rieber, N. (1977). U.S. Patent No. 4,036,899. Washington, DC: U.S.
-
Yazaki, K., Sasaki, K., & Terasaka, K. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739-1745. [Link]
-
Xie, X., & Li, S. M. (2021). Microbial soluble aromatic prenyltransferases for engineered biosynthesis. World Journal of Microbiology and Biotechnology, 37(4), 62. [Link]
-
Li, S., & Li, S. M. (2023). Characterization and structural analysis of a versatile aromatic prenyltransferase for imidazole-containing diketopiperazines. Nature Communications, 14(1), 1-13. [Link]
-
Radulović, N. S., & Blagojević, P. D. (2022). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. Molecules, 27(19), 6563. [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Enkidu Polymers. (2022). What is PPS? Poly Phenylene Sulfide. Enkidu Polymers. [Link]
-
Yazaki, K., Sasaki, K., & Terasaka, K. (2009). Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. Phytochemistry, 70(15-16), 1739-1745. [Link]
-
Price, C. C. (1946). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions, 3, 1-82. [Link]
-
van den Berg, M. A., & van der Krol, A. R. (2024). Prenylation of aromatic amino acids and plant phenolics by an aromatic prenyltransferase from Rasamsonia emersonii. Applied Microbiology and Biotechnology, 108(1), 1-14. [Link]
-
Gandini, A., & Belgacem, M. N. (1998). Thermal Breakdown by the Retro Diels–Alder Reaction of Crosslinking in Poly[styrene‐co‐(furfuryl methacrylate)]. Macromolecular Chemistry and Physics, 199(5), 935-941. [Link]
-
Bezzu, C. G., Carta, M., & McKeown, N. B. (2019). Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance. Polymers, 11(8), 1253. [Link]
-
Chemistry For Everyone. (2024, May 8). How Does Crosslinking Affect The Thermal Properties Of Polyethylene? [Video]. YouTube. [Link]
-
Podkościelna, B., & Sobiesiak, M. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Materials, 17(6), 1369. [Link]
-
van der Veen, M., & Dransfeld, C. (2025). A Functionalized Pyrrole Coating to Improve Fiber–Matrix Adhesion in Carbon Fiber Reinforced Polyphenylene Sulfide Composites. Polymer Composites. [Link]
-
NPTEL-NOC IITM. (2020, December 22). #35 Physical / Chemical Crosslinking | Polymers Concepts, Properties, Uses & Sustainability [Video]. YouTube. [Link]
-
Losego, M. D. (2013). Synthesis, Properties, and Applications of Functional Polymer Films. [Link]
-
nova-Institute. (2024). Epoxy Resins and PUR Lead Biobased Polymer Use in Functional Applications. nova-Institute. [Link]
-
Kumar, R., & Singh, R. K. (2021). Polymers in Adhesive Applications. In Polymers for Packaging Applications (pp. 1-24). Springer, Singapore. [Link]
-
Al-Ansari, M. M., & Al-Hussain, S. A. (2021). Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. Polymers, 13(16), 2802. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic prenyl conjugate additions for synthesis of enantiomerically enriched PPAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. US4036899A - Synthesis of prenyl chloride - Google Patents [patents.google.com]
- 10. research.utwente.nl [research.utwente.nl]
Application Notes & Protocols: Derivatization of Prenylphenyl Sulfide for Biological Screening
Introduction: The Strategic Value of Prenylphenyl Sulfide Scaffolds
Organosulfur compounds are foundational pillars in medicinal chemistry, imparting unique physicochemical properties that can enhance metabolic stability, receptor affinity, and bioavailability.[1] Within this broad class, the this compound scaffold represents a particularly compelling starting point for drug discovery. This structure combines a lipophilic prenyl group, a versatile phenyl ring, and a flexible sulfide linker, offering multiple avenues for chemical modification. The sulfur atom itself is not merely a linker; its oxidation state can be modulated, and its presence is crucial for the biological activity of many molecules.[2]
The derivatization of this core structure is a strategic exercise in generating molecular diversity to probe biological systems. By systematically modifying each component of the this compound molecule, researchers can develop compound libraries for high-throughput screening (HTS). This process aims to identify "hit" compounds with desired biological activities, which can then be optimized into potent and selective "lead" candidates for therapeutic development. This guide provides a detailed framework for the synthetic derivatization of prenylphenyl sulfides and outlines a comprehensive workflow for their subsequent biological evaluation.
Part 1: Synthetic Derivatization Strategies
The chemical architecture of this compound offers three primary sites for modification: the aromatic phenyl ring, the prenyl (3-methyl-2-butenyl) side chain, and the sulfide bridge. A carefully planned derivatization strategy will explore modifications at each of these sites to build a structurally diverse library for screening.
Strategy A: Modification of the Phenyl Ring
The phenyl ring is amenable to a variety of classical and modern organic reactions, allowing for the introduction of diverse functional groups that can modulate polarity, electronic properties, and steric bulk.
-
Electrophilic Aromatic Substitution (EAS): This fundamental reaction class allows for the direct installation of substituents onto the aromatic ring. The sulfide group is an ortho-, para-director. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce handles for further functionalization or directly serve as key pharmacophoric elements. For instance, the reaction of an arene with thionyl chloride (SOCl₂) in the presence of a Lewis acid like aluminum chloride (AlCl₃) is a known method for creating sulfoxide moieties through an EAS pathway.[3][4][5][6]
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools for C-C and C-N bond formation. If a halogen (e.g., -Br, -I) is introduced onto the phenyl ring, it can serve as a handle for reactions like the Suzuki or Heck couplings.[7] The Heck reaction, for example, couples the aryl halide with an alkene to form a substituted alkene, significantly increasing molecular complexity.[8][9][10] This enables the attachment of a wide array of new substituents.
Strategy B: Oxidation of the Sulfide Linker
The sulfur atom in the sulfide bridge is readily oxidized, offering a straightforward method to significantly alter the molecule's properties.
-
Oxidation to Sulfoxide: Selective oxidation of the sulfide to a sulfoxide introduces a chiral center (if the phenyl substituents are unsymmetrical) and a polar sulfinyl group. This change dramatically impacts the molecule's hydrogen bonding capacity and overall polarity. Controlled oxidation can often be achieved using mild oxidants like hydrogen peroxide (H₂O₂), sometimes in the presence of a catalyst.[11][12][13][14] The use of H₂O₂ in glacial acetic acid is an effective, metal-free method for this transformation.[12]
-
Oxidation to Sulfone: Further oxidation of the sulfoxide, or direct, more forceful oxidation of the sulfide, yields the corresponding sulfone. The sulfone group is a strong hydrogen bond acceptor but is achiral. This modification further increases polarity and can alter the spatial arrangement of the phenyl and prenyl groups. A common method involves using an excess of an oxidizing agent like H₂O₂ with a tungsten-based catalyst.[11][13][15] The choice between sulfoxide and sulfone can have profound effects on biological activity, as demonstrated in studies of matrix metalloproteinase (MMP) inhibitors.[16]
Part 2: Detailed Experimental Protocols
The following protocols are representative examples for the derivatization of a model starting material, (3-methylbut-2-en-1-yl)(phenyl)sulfane (this compound).
Protocol 1: Selective Oxidation to (3-Methylbut-2-en-1-yl)sulfinylbenzene (Sulfoxide)
This protocol is adapted from a general method for the selective oxidation of sulfides using hydrogen peroxide in a metal-free system.[12]
Rationale: Acetic acid serves as both the solvent and a catalyst, facilitating the oxidation by H₂O₂. The reaction is run at room temperature to minimize overoxidation to the sulfone.[12]
Materials:
-
This compound
-
Glacial acetic acid (CH₃COOH)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (2.0 mmol) in glacial acetic acid (4 mL).
-
Begin stirring the solution at room temperature.
-
Slowly add 30% hydrogen peroxide (8.0 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The sulfoxide product will have a lower Rf value than the starting sulfide.
-
Once the starting material is consumed (typically 1-2 hours), carefully neutralize the resulting solution by slowly adding it to a stirred, chilled saturated solution of NaHCO₃ until effervescence ceases.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of 4'-Bromo-prenylphenyl sulfide via Electrophilic Aromatic Substitution
Rationale: This protocol introduces a bromine atom onto the phenyl ring, which can act as a versatile handle for subsequent cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient and safe source of electrophilic bromine.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (5 mmol) and CCl₄ (25 mL).
-
Add NBS (5 mmol, 1.0 equivalent) to the solution.
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with 10% aqueous sodium thiosulfate solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Validation: Confirm regiochemistry (predominantly para-substitution) and purity via NMR and HRMS.
Part 3: Biological Screening Workflow
Once a library of derivatives has been synthesized and characterized, the next phase is to evaluate their biological activity. This workflow outlines a standard procedure from library preparation to hit confirmation.
Step 1: Compound Library Preparation
-
Solubilization: Dissolve each synthesized derivative in high-quality dimethyl sulfoxide (DMSO) to create concentrated stock solutions (e.g., 10-20 mM).
-
Plating: Using automated liquid handlers, dispense the stock solutions into 96-well or 384-well master plates.[17]
-
Working Plates: Create replica "working plates" by diluting from the master plates. These plates are used for the actual assays to prevent contamination or degradation of the main compound stocks.[17]
Step 2: Primary Assay Protocol - Example: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is widely used in drug discovery to screen for compounds with potential anti-cancer activity.[20][21]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[19][21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[18]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[22] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Add the test compounds from the working plates to the cells at a final screening concentration (e.g., 10 µM). Include wells for vehicle control (DMSO only) and positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh, serum-free medium and 20-50 µL of MTT solution to each well.[19][20]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan crystals.[18]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][20] Measure the absorbance at 570-590 nm using a microplate reader.[20]
Step 3: Hit Confirmation and Secondary Assays
Compounds that show significant activity in the primary screen (e.g., >50% reduction in cell viability) are designated as "hits."
-
Hit Confirmation: Re-test the initial hits, preferably using freshly prepared solutions from the original solid sample, to rule out false positives.[23]
-
Dose-Response Analysis: Test the confirmed hits over a range of concentrations (e.g., 8-10 points, from nM to µM) to determine their potency (IC₅₀ value).
-
Orthogonal Assays: Employ a different assay to confirm the biological effect through an independent method.[23] For cytotoxicity, this could be a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay. This helps eliminate artifacts specific to the primary assay's mechanism.
Part 4: Data Interpretation and Structure-Activity Relationship (SAR)
The final step involves analyzing the screening data to understand the relationship between the chemical structure of the derivatives and their biological activity.
Data Presentation:
| Compound ID | R Group (Position) | Sulfur Oxidation State | IC₅₀ (µM) |
| PPS-01 | H | Sulfide | > 50 |
| PPS-02 | H | Sulfoxide | 25.3 |
| PPS-03 | H | Sulfone | 15.8 |
| PPS-04 | 4-Br | Sulfide | 42.1 |
| PPS-05 | 4-Br | Sulfone | 8.2 |
| PPS-06 | 4-NO₂ | Sulfone | 2.5 |
SAR Analysis: By comparing the activity of analogs, key insights can be gained. For example, from the table above, one might conclude:
-
Oxidation of the sulfide to a sulfone consistently increases cytotoxic potency (compare PPS-01 vs. PPS-03, and PPS-04 vs. PPS-05).
-
Adding an electron-withdrawing group at the 4-position of the phenyl ring enhances activity, with nitro being more effective than bromo (compare PPS-03 vs. PPS-05 vs. PPS-06).
These initial SAR trends guide the next round of synthesis, focusing on modifications that are likely to further improve the desired biological activity, a process known as lead optimization.[24][25][26]
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Journal of Medicinal and Chemical Sciences. Biological and Pharmaceutical Organosulfur Molecules. [Link]
-
ResearchGate. Synthetic Applications of Organosulfur Compounds in Drug Design. [Link]
-
protocols.io. MTT (Assay protocol). [Link]
-
Taylor & Francis Online. Organosulfur compounds – Knowledge and References. [Link]
-
Taylor & Francis Online. Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. [Link]
-
ScienceDirect. Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. [Link]
-
Wikipedia. Organosulfur chemistry. [Link]
-
Oriental Journal of Chemistry. Biocatalytic Oxidation of Sulfides to Sulfones. [Link]
-
R Discovery. Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). [Link]
-
Danaher Life Sciences. Small Molecule Screening Process Steps. [Link]
-
National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
-
Taylor & Francis Online. Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). [Link]
-
Taylor & Francis Online. Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). [Link]
-
National Center for Biotechnology Information. Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]
-
ResearchGate. Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions. [Link]
-
Journal of the Chemical Society B: Physical Organic. Electrophilic aromatic substitution. Part VI. Protodesilylation and protodetritiation of some oxygen- and sulphur-containing aromatic compounds and of diphenylmethane. Evidence for hyperconjugation. [Link]
-
ResearchGate. Formation of Diphenyl Sulfoxide and Diphenyl Sulfide via the Aluminum Chloride–Facilitated Electrophilic Aromatic Substitution of Benzene with Thionyl Chloride, and a Novel Reduction of Sulfur (IV) to Sulfur (II). [Link]
-
National Center for Biotechnology Information. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
-
Wikipedia. DNA-encoded chemical library. [Link]
-
National Center for Biotechnology Information. Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity. [Link]
-
ResearchGate. The Synthesis and Biological Activities of [5-(4-Substituted Phenylsulfinyl/Sulfonyl)-1,3-Dimethyl-1H-Pyrazol-4-Yl]-Arylmethanones. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
National Center for Biotechnology Information. Structural diversity and biological activity of natural p-terphenyls. [Link]
-
PubMed. Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. [Link]
-
MDPI. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
PubMed. Inhibitory effects on microbial growth using the derivatives of benzyl phenyl sulfide. [Link]
-
MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]
-
MDPI. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]
-
PubMed. Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). [Link]
-
PubMed. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. [Link]
-
PubMed. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of desthio prenylcysteine analogs: sulfur is important for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. clyte.tech [clyte.tech]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. MTT (Assay protocol [protocols.io]
- 23. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 24. Synthesis and structure-activity relationships of novel pyrrolocarbazole lactam analogs as potent and cell-permeable inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Enzymatic Synthesis of Prenylphenyl Sulfides using Prenyltransferases
Audience: Researchers, scientists, and drug development professionals.
Abstract
Prenylated organic sulfides, particularly prenylphenyl sulfides, represent a class of compounds with significant potential in medicinal chemistry and materials science. Traditional chemical synthesis of these thioethers often requires harsh conditions and can suffer from poor regioselectivity. This application note details a robust enzymatic protocol for the synthesis of prenylphenyl sulfides, leveraging the catalytic efficiency and specificity of prenyltransferase enzymes. We provide a comprehensive overview of the underlying scientific principles, a detailed step-by-step protocol for synthesis and purification, and expert insights into key experimental parameters. This biocatalytic approach offers a milder, more selective, and environmentally benign alternative to conventional synthetic methods.
Part I: Scientific Principles & Rationale
The Advantage of Biocatalysis
The prenylation of aromatic compounds is a key step in the biosynthesis of numerous natural products with enhanced biological activity.[1][2] Enzymatic synthesis harnesses the power of these natural catalysts, offering several advantages over traditional chemical synthesis:
-
High Specificity: Enzymes can distinguish between similar functional groups, leading to highly regioselective and stereoselective reactions.
-
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous solutions at or near ambient temperature and neutral pH, preserving sensitive functional groups within the substrates.
-
Environmental Sustainability: This approach avoids the use of heavy metal catalysts and harsh organic solvents, aligning with the principles of green chemistry.
The Catalyst: Prenyltransferase (PTase)
This protocol utilizes a class of enzymes known as prenyltransferases (PTases), which are responsible for catalyzing the attachment of isoprenoid groups to acceptor molecules.[3] For the synthesis of prenylphenyl sulfide, a protein farnesyltransferase (FTase) is an excellent candidate.
-
Structure and Function: FTase is typically a heterodimeric enzyme composed of α and β subunits.[4] The active site, located at the interface of these subunits, contains a zinc ion (Zn²⁺) that is essential for catalytic activity.[5]
-
Mechanism of Action: The enzymatic reaction proceeds via the transfer of a prenyl group (e.g., a 15-carbon farnesyl group) from a donor molecule, farnesyl diphosphate (FPP), to the sulfur atom of a thiol-containing acceptor, such as thiophenol.[6][7] The zinc ion in the active site coordinates with the sulfur atom of the acceptor molecule, increasing its nucleophilicity and facilitating its attack on the C1 carbon of the FPP.[5] The reaction results in the formation of a stable thioether bond and the release of inorganic pyrophosphate (PPi).[7]
Key Reaction Components
-
Prenyl Donor: Farnesyl diphosphate (FPP) is the biological donor of the 15-carbon farnesyl group. Geranylgeranyl diphosphate (GGPP), a 20-carbon isoprenoid, can also be used with the appropriate enzyme (Geranylgeranyltransferase, GGTase).[4][8]
-
Prenyl Acceptor: Thiophenol is the primary acceptor substrate for generating the parent this compound. The enzyme may exhibit some promiscuity, allowing for the use of substituted thiophenols to generate a library of derivatives.
-
Cofactors: Divalent cations are critical for the reaction. A Zn²⁺ ion is structurally integral to the enzyme's active site, while Mg²⁺ is required to coordinate with the diphosphate leaving group, stabilizing the transition state and facilitating product release.[7]
Part II: Experimental Protocol & Workflow
This section provides a detailed methodology for the enzymatic synthesis of S-farnesyl phenyl sulfide.
Materials & Reagents
-
Recombinant Protein Farnesyltransferase (FTase)
-
Farnesyl Diphosphate (FPP), tris-ammonium salt
-
Thiophenol
-
Dithiothreitol (DTT)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
Magnesium Chloride (MgCl₂)
-
Zinc Chloride (ZnCl₂)
-
Triton X-100
-
Methanol (HPLC grade)
-
Ethyl Acetate (ACS grade)
-
Hexanes (ACS grade)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation
-
Thermomixer or shaking incubator
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
HPLC system with a C18 column
-
NMR Spectrometer
-
Mass Spectrometer (MS)
Reagent Preparation
-
Reaction Buffer (50 mM HEPES, pH 7.5): Dissolve HEPES in deionized water to a final concentration of 50 mM. Adjust the pH to 7.5 using 1 M NaOH.
-
Substrate Stock Solutions:
-
FPP (10 mM): Prepare in the Reaction Buffer. Store at -20°C.
-
Thiophenol (100 mM): Prepare in methanol. Store under nitrogen at 4°C.
-
-
Cofactor & Additive Stock Solutions:
-
MgCl₂ (1 M): Prepare in deionized water.
-
DTT (1 M): Prepare in deionized water. Store at -20°C.
-
Triton X-100 (10% w/v): Prepare in deionized water.
-
Enzymatic Synthesis Workflow
The overall experimental process is outlined below.
Caption: Overall workflow for the enzymatic synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 2.0 mL microcentrifuge tube, combine the following reagents in order. It is recommended to prepare a master mix for all common components if running multiple reactions.
| Component | Stock Concentration | Volume to Add (µL) | Final Concentration |
| Reaction Buffer | 50 mM HEPES, pH 7.5 | 835 | 41.75 mM |
| MgCl₂ | 1 M | 10 | 10 mM |
| DTT | 1 M | 1 | 1 mM |
| Triton X-100 | 10% (w/v) | 5 | 0.05% |
| FTase Enzyme | 1 mg/mL | 20 | 20 µg/mL |
| Thiophenol | 100 mM | 9 | 0.9 mM |
| FPP | 10 mM | 120 | 1.2 mM |
| Total Volume | 1000 µL (1 mL) |
-
Incubation: Vortex the reaction mixture gently for 5 seconds. Place the tube in a thermomixer set to 30°C with shaking at 600 rpm. Incubate for 4 to 16 hours. Rationale: Reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at different time points and analyzing them by TLC or HPLC.
-
Reaction Quenching: After the incubation period, quench the reaction by adding an equal volume (1 mL) of ice-cold methanol. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes to precipitate the enzyme and other proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean glass vial, leaving the protein pellet behind.
Part III: Product Purification & Analysis
Liquid-Liquid Extraction
-
Combine the methanolic supernatant with 4 mL of deionized water and 5 mL of ethyl acetate in a separatory funnel.
-
Shake vigorously for 1 minute. Allow the layers to separate.
-
Collect the organic (top) layer.
-
Repeat the extraction of the aqueous layer two more times with 5 mL of ethyl acetate each.
-
Combine all organic extracts and wash with 10 mL of brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification by Flash Chromatography
-
Dissolve the crude residue from the extraction in a minimal amount of dichloromethane.
-
Load the dissolved sample onto a silica gel column.
-
Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Collect fractions and monitor by TLC (staining with potassium permanganate) to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
Analytical Characterization
-
TLC Analysis: Use a mobile phase of 5% ethyl acetate in hexanes. The product should have a higher Rf value than the thiophenol starting material.
-
HPLC Analysis: Use a C18 reverse-phase column with a mobile phase gradient of acetonitrile in water.
-
NMR Spectroscopy: Confirm the structure of the product using ¹H and ¹³C NMR. The formation of the thioether bond can be confirmed by characteristic shifts in the protons adjacent to the sulfur atom and the vinyl protons of the prenyl group.
-
Mass Spectrometry: Determine the exact mass of the synthesized compound to confirm its elemental composition.
Part IV: Mechanistic Overview & Troubleshooting
Visualizing the Catalytic Mechanism
The following diagram illustrates the proposed S-prenylation mechanism within the FTase active site.
Caption: Proposed mechanism for FTase-catalyzed S-prenylation of thiophenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive enzyme. 2. Degraded FPP substrate. 3. Incorrect buffer pH. 4. Oxidation of thiophenol. | 1. Confirm enzyme activity with a positive control. 2. Use fresh FPP stock; avoid multiple freeze-thaw cycles. 3. Verify the pH of the reaction buffer is 7.5. 4. Ensure DTT is included; handle thiophenol stock under nitrogen. |
| Multiple Products/Side Reactions | 1. Substrate inhibition at high concentrations. 2. Non-enzymatic side reactions. 3. Enzyme promiscuity leading to multiple prenylation sites (if using complex acceptors). | 1. Titrate substrate concentrations to find the optimal ratio. 2. Run a control reaction without the enzyme to check for background reactivity. 3. Simplify the acceptor substrate or improve purification methods. |
| Difficulty in Purification | 1. Product is co-eluting with starting material or impurities. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for flash chromatography; try a different gradient or solvent system (e.g., toluene/hexanes). 2. Consider using a different stationary phase like alumina or C18 reverse-phase chromatography. |
Conclusion
This application note provides a validated and detailed protocol for the enzymatic synthesis of this compound. By utilizing the catalytic prowess of prenyltransferases, this method offers a highly efficient and selective route to a valuable class of chemical compounds. The principles and techniques described herein can be adapted by researchers in drug discovery and synthetic chemistry to generate novel molecules under mild, environmentally friendly conditions.
References
-
Distefano, M. D., et al. (2007). Transition State Analysis of Model and Enzymatic Prenylation Reactions. PMC, NIH. [Link]
-
Du, Y., et al. (2023). Catalytic prenylation of natural polyphenols. New Journal of Chemistry (RSC Publishing). [Link]
-
Rashmi, R., et al. (2025). Engineering protein prenylation: an emerging tool for selective protein modification. Biochemical Society Transactions. [Link]
-
Spielmann, H. P., et al. Protein prenylation reactions as tools for site-specific protein labeling and identification of prenylation substrates. CORE. [Link]
-
Gao, Y., et al. (2014). Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications. ACS Chemical Biology, PMC. [Link]
-
He, Y., et al. (2021). Microbial soluble aromatic prenyltransferases for engineered biosynthesis. PubMed Central. [Link]
-
Liang, P.-H., et al. (2020). Structure, catalysis, and inhibition mechanism of prenyltransferase. IUBMB Life, PMC. [Link]
-
Liang, P.-H., et al. (2020). Structure, catalysis, and inhibition mechanism of prenyltransferase. PubMed. [Link]
-
Zhang, W., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. ACS Chemical Biology, PMC. [Link]
-
Du, Y., et al. (2023). Catalytic prenylation of natural polyphenols. ResearchGate. [Link]
-
Gomaa, M. A. M., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. [Link]
-
Paquette, L. A., et al. Phenyl vinyl sulfide. Organic Syntheses Procedure. [Link]
-
Schmermund, J., et al. (2019). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Chemistry – A European Journal, PMC. [Link]
-
ResearchGate. Possible mechanisms for the synthesis of diphenyl sulfide (a) and.... [Link]
-
Chinese Pharmaceutical Association. (2012). Enzymatic synthesis of pharmaceutical intermediates S-phenyl-L-cysteine. Chinese Journal of New Drugs. [Link]
Sources
- 1. Catalytic prenylation of natural polyphenols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microbial soluble aromatic prenyltransferases for engineered biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, catalysis, and inhibition mechanism of prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Transition State Analysis of Model and Enzymatic Prenylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
Application Note & Protocols: High-Fidelity Analytical Strategies for the Detection and Characterization of Prenylphenyl Sulfide
Abstract
Prenylphenyl sulfides are a class of organosulfur compounds that feature prominently in various domains, from fundamental organic synthesis to the study of prenylated proteins in complex biological signaling pathways[1][2]. The covalent attachment of an isoprenoid moiety (prenyl group) to a phenyl sulfide backbone imparts unique chemical properties that necessitate robust and specific analytical methods for detection, quantification, and structural confirmation. This guide provides a detailed examination of three primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of prenylphenyl sulfide. We offer field-proven insights, step-by-step protocols, and a comparative analysis to empower researchers to select and implement the optimal method for their specific application.
Introduction: The Significance of this compound Analysis
The this compound moiety is a critical structural element. In cell biology, protein prenylation involves the attachment of farnesyl or geranylgeranyl groups to cysteine residues via a thioether linkage, a process fundamental to protein-membrane anchoring and signal transduction[1][2]. Synthetic variants and related small molecules are therefore of immense interest in drug discovery and chemical biology.
Accurate and precise analytical methods are paramount for:
-
Reaction Monitoring: Tracking the progress of synthetic routes producing this compound.
-
Purity Assessment: Quantifying the target compound and identifying potential impurities or byproducts.
-
Metabolic Studies: Detecting and quantifying the molecule in complex biological matrices.
-
Structural Verification: Unambiguously confirming the chemical identity and structure of the synthesized compound.
This document serves as a practical guide to the application of modern analytical techniques for these purposes.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the quantification of non-volatile or thermally labile compounds in complex mixtures. For this compound, the presence of the aromatic phenyl ring provides a strong chromophore, making UV detection a highly effective and sensitive choice.
Causality Behind Method Selection: The separation is based on the compound's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This allows for excellent separation from polar starting materials or non-aromatic impurities. Its quantitative power stems from the direct relationship between analyte concentration and UV absorbance, as described by the Beer-Lambert law.
Experimental Protocol: Quantitative Analysis by Reverse-Phase HPLC-UV
Objective: To quantify this compound in a solution, such as a reaction mixture or a purified sample.
1. Sample Preparation: a. Accurately weigh and dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a target concentration within the calibration range (e.g., 1-100 µg/mL). b. If analyzing a complex matrix (e.g., biological extract), perform a liquid-liquid or solid-phase extraction to isolate the analyte and remove interfering substances. c. Filter the final solution through a 0.45 µm syringe filter to remove particulates before injection[3].
2. Instrumentation and Conditions: a. System: Agilent 1100-series or equivalent HPLC system with a UV-Vis detector[3]. b. Column: Eclipse XDB C18 (5 µm, 4.6 x 150 mm) or equivalent reverse-phase column[3]. c. Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water. The ratio may be optimized depending on the specific prenyl group to achieve a suitable retention time. d. Flow Rate: 1.0 mL/min[3][4]. e. Column Temperature: 30 °C. f. Detection Wavelength: 254 nm, where the phenyl sulfide moiety exhibits strong absorbance[4]. g. Injection Volume: 10 µL.
3. Calibration and Quantification: a. Prepare a series of calibration standards of a known pure this compound reference compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting peak area versus concentration. d. Inject the prepared sample and determine its concentration by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value | Rationale & Justification |
| Retention Time (tR) | 4-8 min | Optimized for resolution from solvent front and early-eluting impurities. |
| Linearity (R²) | > 0.995 | Indicates a strong correlation between concentration and detector response across the operational range[5]. |
| Accuracy (% Recovery) | 98 - 102% | Demonstrates the method's ability to measure the true value. Determined by spiking a blank matrix with a known concentration[5]. |
| Limit of Detection (LOD) | ~0.1 µg/mL | The lowest concentration detectable with statistical confidence. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Workflow Visualization: HPLC Analysis
Caption: Workflow for quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It offers the dual benefit of high-resolution chromatographic separation (GC) and definitive mass-based identification (MS). This compound is typically volatile enough for GC analysis.
Causality Behind Method Selection: GC separates compounds based on their boiling point and interaction with the column's stationary phase. This is highly effective for separating isomers or compounds with similar structures. The mass spectrometer then fragments the eluted compound into a unique pattern (mass spectrum), which serves as a "fingerprint" for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific, characteristic fragment ions.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound, particularly at trace levels or in complex matrices.
1. Sample Preparation: a. Dissolve the sample in a volatile organic solvent like dichloromethane or hexane to a concentration of approximately 1-20 µg/mL. b. An internal standard (e.g., an isotopically labeled analog or a compound with similar chemical properties but a different retention time) should be added for precise quantification[6]. c. If necessary, derivatization can be employed to increase volatility, though it is unlikely to be required for this compound itself.
2. Instrumentation and Conditions: a. System: Agilent 8890 GC with a 7000D triple quadrupole or 5977 Series MSD, or equivalent[7]. b. Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed, non-polar capillary column. c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. Inlet: Splitless mode at 250 °C. e. Oven Program:
- Initial temperature: 80 °C, hold for 1 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min. f. MS Transfer Line: 280 °C. g. MS Parameters:
- Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
- Scan Mode (Qualitative): m/z 45-450 for identification and library matching[6].
- SIM Mode (Quantitative): Monitor 3-4 characteristic ions of this compound (e.g., the molecular ion [M]+ and major fragment ions).
3. Data Analysis: a. Identification: Compare the acquired mass spectrum of the chromatographic peak with a reference library (e.g., NIST) or a previously run standard. b. Quantification: Use the peak area ratio of the analyte's primary quantifier ion to the internal standard's quantifier ion against a calibration curve.
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Value | Rationale & Justification |
| Retention Time (tR) | 8-15 min | Dependent on the oven program and specific prenyl chain length. |
| Key m/z Fragments | M+, [M-C5H9]+, etc. | Specific fragments provide high confidence in identification. The molecular ion (M+) confirms the mass. |
| Linearity (R²) | > 0.99 | Essential for accurate quantification in SIM mode[7]. |
| LOD (SIM Mode) | < 1 ng/mL | SIM mode significantly enhances sensitivity by reducing noise and focusing on specific ions of interest[8]. |
Workflow Visualization: GC-MS Analysis
Caption: Workflow for structural verification of this compound by NMR.
Comparative Summary and Method Selection
Choosing the appropriate analytical technique depends on the specific research question.
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Trace Quantification | Structural Elucidation |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL to pg/mL) | Low (mg scale) |
| Selectivity | Moderate | High (with MS) | Very High |
| Sample Throughput | High | Medium | Low |
| Cost (Instrument) | Low | Medium-High | High |
| Destructive? | Yes | Yes | No (sample is recoverable) |
| Best For... | Routine QC, reaction monitoring of major components. | Detecting trace impurities, analyzing complex mixtures, confirming identity. | Verifying the structure of a novel compound, final product confirmation. |
Conclusion
The analysis of this compound can be effectively accomplished using a suite of complementary analytical techniques. HPLC-UV provides a robust, high-throughput method for routine quantification. GC-MS offers superior sensitivity and selectivity for trace-level detection and identification in complex matrices. Finally, NMR spectroscopy remains the definitive tool for absolute structural confirmation. By understanding the principles, strengths, and practical protocols of each method as outlined in this guide, researchers can confidently and accurately characterize this compound in both synthetic and biological contexts.
References
-
Dharmarajan, S., et al. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Enzymology, 626, 171-193. Available at: [Link]
-
Paquette, L. A., & Carr, R. V. C. (1990). Phenyl Vinyl Sulfide. Organic Syntheses, Coll. Vol. VII, 453. Available at: [Link]
-
Electronic Supplementary Information for Journal of Materials Chemistry (2012). The Royal Society of Chemistry. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Hydrogen Sulfide and Carbonyl Sulfide. Available at: [Link]
-
Lawrence, N. S., et al. (2000). Analytical strategies for the detection of sulfide: A review. Talanta, 52(5), 771-784. Available at: [Link]
-
Fishman, A., et al. (2011). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology, 77(11), 3593-3598. Available at: [Link]
-
Dharmarajan, S., et al. (2019). Synthesis and NMR characterization of the prenylated peptide, a-factor. PubMed, NIH. Available at: [Link]
-
OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Available at: [Link]
-
Le, T. P., et al. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molecules, 27(6), 1941. Available at: [Link]
-
Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-179. Available at: [Link]
-
Wang, Y., et al. (2019). Determination of Sulfide in Water by Purge and Trap GC-MS Coupled with Stable Isotope Internal Standard. ResearchGate. Available at: [Link]
-
Andrianova, A. A., & Quimby, B. D. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. Available at: [Link]
-
Quimby, B. D. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. Available at: [Link]
-
Brouwer, D. H. (2023). 33S NMR: Recent Advances and Applications. Molecules, 28(14), 5392. Available at: [Link]
-
Mori, M., et al. (1992). Determination of Trace Amounts of Sulfide by HPLC with Fluorescence Detection. Analytical Sciences, 8(4), 517-520. Available at: [Link]
-
Agilent Technologies, Inc. (2024). Analysis of Sulfides, Formaldehyde, and Organic Halides in High-Purity Hydrogen for Fuel Cell Vehicles. Available at: [Link]
-
Lawrence, N. S., et al. (2000). Analytical strategies for the detection of sulfide: a review. SciSpace. Available at: [Link]
-
Wang, C., et al. (2012). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. RSC Advances. Available at: [Link]
-
Le, T. P., et al. (2022). (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. ResearchGate. Available at: [Link]
-
Wang, C., et al. (2012). The synthesis of poly(phenylene sulfide sulfone) in ionic liquids at atmospheric pressure. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Methods for High-Throughput Detection of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Prenylation of Thiophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the prenylation of thiophenol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during synthesis. Our focus is on understanding the causality behind side reactions and providing field-proven protocols to enhance reaction selectivity, yield, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is yielding a mixture of S-prenylated and C-prenylated products. How can I improve selectivity for the desired S-prenyl thioether?
A1: Understanding the Root Cause: S- vs. C-Alkylation Competition
This is a classic selectivity issue rooted in the dual nucleophilicity of the thiophenolate anion. The sulfur atom and the electron-rich aromatic ring compete for the electrophilic prenyl group.
-
S-Alkylation (Desired): The thiolate anion (ArS⁻) is a potent, soft nucleophile that readily attacks the prenyl halide in an SN2 reaction. This pathway is favored under basic conditions where the thiophenol is deprotonated.
-
C-Alkylation (Side Reaction): This is a Friedel-Crafts-type reaction where the aromatic ring acts as the nucleophile. This pathway is promoted by Lewis acids or strong Brønsted acids, which generate a prenyl cation that then undergoes electrophilic aromatic substitution. For phenols, competing side reactions like para-prenylation and bis-prenylation are common, and similar reactivity can be anticipated for thiophenols.
Troubleshooting & Protocol for Selective S-Prenylation:
To favor the formation of the S-prenyl thioether, the goal is to maximize the nucleophilicity of the sulfur atom while minimizing the reactivity of the aromatic ring.
Protocol: Maximizing S-Prenylation Selectivity
-
Deprotonation: Pre-treat the thiophenol with a suitable base to generate the thiolate in situ. This enhances the nucleophilicity of the sulfur center significantly.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions (see Q3).
-
Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile. These solvents effectively solvate the counter-ion of the base but do not protonate the highly nucleophilic thiolate.
-
Reagent Addition: Slowly add the prenylating agent (e.g., prenyl bromide) to the solution of the thiolate at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. This helps manage the exothermic reaction and reduces side product formation.
-
Avoid Lewis Acids: Strictly avoid Lewis acid catalysts (e.g., AlCl₃, BF₃·OEt₂) as they strongly promote C-alkylation.
| Parameter | Recommended Condition | Rationale |
| Catalyst | None (Base-mediated) | Avoids Friedel-Crafts C-alkylation. |
| Base | K₂CO₃, NaH, or Et₃N | Generates the highly nucleophilic thiolate. |
| Solvent | DMF, Acetonitrile | Polar aprotic, stabilizes thiolate. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate, minimizes byproducts. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of thiophenol. |
Q2: I am observing significant amounts of di- and tri-prenylated byproducts. What causes this over-alkylation and how can I prevent it?
A2: Understanding the Root Cause: Over-alkylation
Over-alkylation, also known as poly-prenylation or bis-prenylation, occurs when more than one prenyl group is added to the thiophenol molecule. This typically happens on the aromatic ring via C-alkylation, as the first prenyl group is an activating group, making the ring more susceptible to further electrophilic attack.
Troubleshooting & Protocol for Preventing Over-alkylation:
Control of stoichiometry is critical to prevent this side reaction.
Protocol: Stoichiometric Control to Prevent Over-alkylation
-
Control Reagent Ratios: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of thiophenol relative to the prenylating agent. Using an excess of the prenylating agent is the most common cause of over-alkylation.
-
Slow Addition: Add the prenylating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile, favoring the reaction with the most abundant nucleophile (mono-thiolate) and minimizing further reactions.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. Quench the reaction as soon as the thiophenol is fully consumed to prevent the formation of poly-prenylated products.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the rate of the second and third additions more than the first.
Q3: A major byproduct in my reaction is diphenyl disulfide. Why is this happening and how can I minimize it?
A3: Understanding the Root Cause: Oxidative Coupling
Thiols are highly susceptible to oxidation, which causes two molecules of thiophenol to couple, forming diphenyl disulfide. This reaction is often catalyzed by trace metal impurities or atmospheric oxygen, especially under basic conditions.
Troubleshooting & Protocol for Minimizing Disulfide Formation:
The key is to rigorously exclude oxygen and potential catalytic metals from the reaction system.
Protocol: Preventing Oxidative Disulfide Formation
-
Degas Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (N₂ or Ar) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Set up the reaction in a flask that has been flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of the inert gas throughout the entire experiment.
-
Purify Reagents: If trace metal contamination is suspected, consider purifying the thiophenol by distillation.
-
Workup Conditions: During the aqueous workup, minimize the exposure time to air, especially if the solution is basic. Acidifying the solution promptly will protonate the thiolate, making it less prone to oxidation.
Workflow for an Oxygen-Free Reaction Setup
Caption: Workflow for minimizing oxidative side reactions.
Q4: My product analysis shows an isomer of the expected prenyl group. What could be the cause?
A4: Understanding the Root Cause: Cationic Rearrangement
The formation of an isomeric product, such as one derived from a tertiary carbocation, points towards a reaction mechanism involving a free prenyl cation. This occurs under Friedel-Crafts (acidic) conditions. The initially formed secondary carbocation can undergo a hydride shift to form a more stable tertiary carbocation before attacking the aromatic ring. Base-mediated SN2 reactions with prenyl halides do not involve a free carbocation and thus do not typically lead to such rearranged products.
Reaction Pathways and Isomer Formation
Caption: Competing pathways in thiophenol prenylation.
Troubleshooting:
If you are observing rearranged products, it is a strong indicator that your reaction conditions are too acidic, inadvertently promoting a Friedel-Crafts mechanism.
-
Verify Reagent Purity: Ensure your starting materials and solvents are not contaminated with acids.
-
Switch to Base-Mediated Conditions: Employ the base-mediated protocol described in A1 to enforce an SN2 pathway, which will prevent carbocation formation and subsequent rearrangement.
References
- Leining, L. M., Epstein, W. W., & Rilling, H. C. (1994). Thioprenols as hydrazinolysis products of prenylated proteins: dependence upon methylation of the prenylcysteine. *Archives of Biochemistry and Biophys
Technical Support Center: Purification of Prenylphenyl Sulfide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of prenylphenyl sulfide. It is designed to move beyond simple protocols, offering insights into the underlying principles and robust troubleshooting strategies to address common challenges encountered in the laboratory.
Section 1: Understanding the Purification Challenge
This compound, and its derivatives, are common intermediates in organic synthesis. The typical synthesis involves the reaction of a thiophenol with a prenyl halide (or a related electrophile). The resulting crude product is rarely pure and often contains a characteristic profile of impurities that must be removed to ensure the integrity of subsequent experimental steps.
Common Impurities Include:
-
Unreacted Thiophenol: A frequent contaminant due to the use of excess nucleophile or incomplete reaction.
-
Diphenyl Disulfide: Arises from the oxidative coupling of two thiophenol molecules, a common side reaction.
-
Unreacted Prenyl Halide: Residual electrophile from the reaction.
-
Positional Isomers: Potential side-products depending on the specific reaction conditions.
-
Solvent and Reagents: Residual materials from the reaction and workup steps.
The choice of purification technique is dictated by the physicochemical properties of this compound (typically a non-polar oil or low-melting solid), the nature of the impurities, and the desired final purity and scale.
Section 2: Core Purification Methodologies
Flash Column Chromatography
Flash chromatography is the most common and versatile method for purifying this compound on a laboratory scale (milligrams to several grams). It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
-
Expertise & Causality: this compound is a relatively non-polar compound. Therefore, a non-polar mobile phase with a small amount of a more polar modifier is typically effective. The key is to find a solvent system that provides good separation between the product and the less polar diphenyl disulfide and the more polar thiophenol. Thin Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system before committing to a column. Streaking on the TLC plate can indicate that the compound is interacting too strongly with the acidic silica gel, which may require using a deactivated stationary phase or adding a modifier to the eluent.
Crystallization
If this compound is a solid, or can be induced to crystallize, this method can be highly effective for achieving high purity, especially at a large scale.[1]
-
Expertise & Causality: The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[2][3] An ideal solvent will dissolve the crude product completely at an elevated temperature but show low solubility for the desired compound upon cooling, leaving impurities behind in the solution (mother liquor).[2] The highly symmetrical structure of diphenyl disulfide often makes it more crystalline than the target compound, meaning it can sometimes be selectively crystallized out, or vice-versa.
Preparative High-Performance Liquid Chromatography (HPLC)
For applications demanding the highest purity (>99%) or for separating challenging mixtures like positional isomers, preparative HPLC is the method of choice.[4][5]
-
Expertise & Causality: HPLC offers significantly higher resolving power than flash chromatography. A normal-phase setup (e.g., silica or diol column) with a hexane/ethyl acetate or hexane/MTBE mobile phase is often suitable for this compound. For very non-polar analogs, a reverse-phase C18 column with a mobile phase like acetonitrile/water or methanol/water can provide an alternative separation mechanism.[4] The choice between normal and reverse-phase depends on which method provides better separation from the specific impurities present in the crude mixture.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Yellowish/Brown oil with a strong odor after workup. | Presence of unreacted thiophenol. | Solution: Perform a liquid-liquid extraction with a mild aqueous base (e.g., 1M NaOH or NaHCO₃). Rationale: Thiophenol is acidic (pKa ≈ 6.6) and will be deprotonated by the base to form the water-soluble sodium thiophenolate salt, which partitions into the aqueous layer, leaving the neutral this compound in the organic layer. |
| A non-polar impurity co-elutes with the product in flash chromatography. | The impurity is likely diphenyl disulfide. | Solution 1: Optimize the mobile phase. Use a less polar solvent system (e.g., pure hexane or hexane with 1-2% ethyl acetate) to increase the retention of both compounds and improve separation. Solution 2: Consider crystallization. Diphenyl disulfide is often a crystalline solid and may be removed by crystallizing the crude material from a solvent like methanol or hexane. |
| Product appears to decompose on the silica gel column (streaking, low recovery). | The prenyl group can be sensitive to the acidic nature of standard silica gel, leading to isomerization or degradation. | Solution 1: Use deactivated (neutral) silica gel or an alternative stationary phase like alumina. Solution 2: Add a small amount (~0.1-1%) of a neutralizer like triethylamine to the mobile phase to block the acidic silanol groups on the silica surface. Solution 3: Work quickly and avoid leaving the compound on the column for an extended period. |
| Multiple spots are observed on TLC, even after the column. | Incomplete separation, presence of stable isomers, or on-plate decomposition. | Solution 1: Re-purify the material using a shallower solvent gradient in flash chromatography or switch to preparative HPLC for higher resolution.[6] Solution 2: Use analytical techniques like GC-MS or LC-MS to identify the components of each spot and confirm if they are isomers.[6][7] |
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my experiment? A1: The choice depends on scale and required purity. For routine purification of >100 mg, start with flash column chromatography. If the product is a solid and high purity is needed, attempt crystallization. For <100 mg scale, or when extremely high purity (>99.5%) is required for applications like drug development or catalyst screening, preparative HPLC is the most suitable option. The workflow diagram below can help guide your decision.
Q2: What is the best way to develop a solvent system for flash chromatography? A2: Use Thin Layer Chromatography (TLC). Screen various binary solvent systems of a non-polar solvent (e.g., Hexane, Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate, Dichloromethane, MTBE). The ideal system will show good separation between all components, with the product spot having a Retention Factor (Rf) of approximately 0.25-0.35.
Q3: My this compound is an oil. Can I still use crystallization? A3: Direct crystallization is not possible for an oil. However, you can sometimes induce crystallization by cooling the pure oil to sub-zero temperatures, or by "scratching" the inside of the flask with a glass rod to create nucleation sites. Alternatively, if the oil is very pure, you can attempt co-distillation with a high-boiling, non-reactive solvent under vacuum to remove trace impurities.
Q4: Which analytical techniques are best for confirming the purity of my final product? A4: A combination of techniques is recommended for a self-validating system.
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if they are at a concentration of >1-2%.
-
GC-MS or LC-MS: Excellent for detecting trace impurities and confirming the molecular weight of the product.[7]
-
Analytical HPLC: Provides a quantitative measure of purity by integrating the peak area of the product versus impurities.[4]
Section 5: Detailed Protocol - Flash Column Chromatography
This protocol assumes a starting scale of ~1 gram of crude this compound.
1. Preparation of the Column:
-
Select a glass column of appropriate size (e.g., 40 mm diameter for 1 g of crude material on ~40-60 g of silica).
-
Secure the column vertically to a stand in a fume hood.
-
Prepare a slurry of silica gel (40-63 µm particle size) in the initial, least polar mobile phase (e.g., pure hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no air bubbles are trapped.
2. Sample Loading:
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Add ~1-2 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed silica bed.
3. Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent (e.g., 100% Hexane).
-
Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase (e.g., move from 100% Hexane to 2% Ethyl Acetate in Hexane, then 5%, etc.) to elute the compounds. Diphenyl disulfide will typically elute first, followed by this compound, and finally the more polar thiophenol.
-
Combine the fractions that contain the pure product based on TLC analysis.
4. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified this compound.
Section 6: Visualization of Purification Strategy
The following diagram outlines the logical workflow for selecting an appropriate purification technique.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of isomeric sulfophthalic acids by conventional and pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Scale-Up of Prenylphenyl Sulfide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of prenylphenyl sulfides. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting guides, and offer practical, field-proven insights to ensure a successful and efficient scale-up.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when planning the scale-up of prenylphenyl sulfide synthesis.
Q1: What are the most common synthetic routes for prenylphenyl sulfides, and which is most amenable to scale-up?
A1: The most prevalent and scalable method is a nucleophilic substitution (SN2) reaction. This typically involves the reaction of a thiophenol with a prenyl halide (e.g., prenyl bromide or prenyl chloride) in the presence of a base.[1] This method is analogous to the Williamson ether synthesis and is generally robust.[1] Key considerations for scale-up include the choice of base, solvent, and temperature control to minimize side reactions.
Q2: What are the primary challenges I should anticipate when scaling up from a 10g lab batch to a 1kg pilot batch?
A2: The primary challenges in scaling up are not just about multiplying reagent quantities. You must consider:
-
Heat Management: The reaction is often exothermic. Heat dissipation is less efficient in larger reactors, which can lead to temperature spikes, increased side product formation, and potential safety hazards.
-
Mass Transfer & Mixing: Ensuring homogenous mixing in a large reactor is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in inconsistent product quality and yield.
-
Reagent Addition Rate: The rate of addition for key reagents, which may be trivial on a small scale, becomes critical. A controlled addition rate is essential for managing the reaction's exothermicity and minimizing side reactions.[2]
-
Work-up and Purification: Handling large volumes during aqueous washes, extractions, and solvent removal requires appropriate equipment. Purification methods like column chromatography become less practical and more expensive at scale, necessitating a focus on developing a process that yields a cleaner crude product, possibly amenable to crystallization or distillation.[2]
Q3: What are the most critical safety considerations for this synthesis at scale?
A3: Safety is paramount. Key considerations include:
-
Thiophenol Toxicity & Odor: Thiophenols are toxic and have a strong, unpleasant odor. All transfers and reactions should be conducted in a well-ventilated area, preferably in a closed system, with appropriate personal protective equipment (PPE).
-
Exothermic Reaction Control: A runaway reaction is a significant risk. A thorough thermal hazard assessment (e.g., using reaction calorimetry) is recommended before scaling up. Ensure the reactor's cooling system is sufficient to handle the heat output of the reaction.
-
Flammable Solvents: Many organic solvents used are flammable. The pilot plant must be equipped with explosion-proof equipment and proper grounding to prevent static discharge.
-
Hazardous Reagents & Intermediates: Some reagents, like strong bases or alkylating agents, are corrosive or toxic.[2] Ensure proper handling procedures are in place.
Q4: How does the choice of base and solvent impact the scale-up process?
A4: The base and solvent system is critical for success.
-
Base: Weaker bases like potassium carbonate (K₂CO₃) are often preferred for scale-up over stronger bases like sodium hydride (NaH). They are cheaper, safer to handle (less moisture-sensitive), and often provide sufficient reactivity while minimizing base-catalyzed side reactions like elimination of the prenyl halide.
-
Solvent: The solvent should fully dissolve the reactants, have a suitable boiling point to control the reaction temperature, and be easily removable. For example, while DMF or DMSO might give good results in the lab, they can be problematic to remove at scale due to their high boiling points. Solvents like acetone, acetonitrile, or 2-butanone (MEK) are often better choices for industrial processes.
Part 2: Detailed Troubleshooting Guides
This section provides specific troubleshooting advice for common problems encountered during the synthesis.
Issue 1: Low or Inconsistent Yield
Symptom: The final isolated yield of this compound is significantly lower than expected or varies widely between batches.
| Possible Cause | Suggested Solution & Explanation |
| Incomplete Reaction | Solution: Implement in-process controls (IPCs) like TLC, GC, or HPLC to monitor the consumption of the limiting reagent. Ensure the reaction is run to completion before initiating work-up. An incomplete reaction is a common cause of low yield. |
| Side Reactions | Solution: The primary competing reaction is often the E2 elimination of the prenyl halide, especially with stronger bases or higher temperatures. Consider using a milder base (e.g., K₂CO₃) and maintaining a lower reaction temperature (e.g., 40-50°C). Slow, controlled addition of the prenyl halide can also minimize side reactions by keeping its concentration low. |
| Starting Material Quality | Solution: Use starting materials of known purity. Thiophenols can oxidize to disulfides over time. Prenyl halides can contain isomeric impurities. Perform quality control (QC) checks on all raw materials before use. |
| Product Degradation | Solution: The sulfide product can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially at elevated temperatures in the presence of an oxidant. Ensure the reaction and work-up are performed under an inert atmosphere (e.g., nitrogen) to prevent this.[3] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing low yield.
Issue 2: Exothermic Reaction is Difficult to Control at Scale
Symptom: The internal temperature of the reactor increases rapidly and is difficult to control with the available cooling system upon addition of a reagent.
| Possible Cause | Suggested Solution & Explanation |
| High Reagent Concentration | Solution: Perform the reaction at a lower concentration. Increasing the solvent volume will increase the thermal mass of the system, making it better able to absorb the heat generated. |
| Fast Addition Rate | Solution: This is the most common cause. The rate of heat generation is directly proportional to the rate of reagent addition. Use a dosing pump for precise, slow addition of the prenyl halide. A good starting point is to add the reagent over 2-4 hours for a kilogram-scale reaction. |
| Inadequate Cooling | Solution: Ensure the reactor's cooling jacket is operating at its maximum efficiency. Check the temperature and flow rate of the cooling fluid. If the reaction's heat output exceeds the reactor's cooling capacity, you must reduce the addition rate or run the reaction at a higher dilution. |
Issue 3: Purification by Chromatography is Not Scalable
Symptom: The product requires column chromatography for purification, which is time-consuming and expensive at a large scale.
| Possible Cause | Suggested Solution & Explanation |
| High Impurity Profile | Solution: The best solution is to avoid the need for chromatography altogether. Re-investigate the reaction conditions (as in Issue 1) to produce a cleaner crude product. A crude product with >95% purity is a good target. |
| Product is an Oil | Solution: If the product is an oil, explore vacuum distillation as a purification method. Prenylphenyl sulfides often have sufficiently high boiling points to be distilled under high vacuum, which can be a very effective and scalable purification technique.[2] |
| Similar Polarity of Impurities | Solution: If distillation is not an option, consider developing a crystallization procedure. This may involve screening various solvents or solvent mixtures to find a system from which the desired product will selectively crystallize, leaving impurities behind in the mother liquor. |
General Reaction Scheme & Common Side Reaction
Caption: Competing SN2 and E2 pathways.
Part 3: Sample Experimental Protocol (100g Scale)
This protocol is a representative example and should be adapted and optimized for your specific substrate and equipment.
Materials:
-
Thiophenol (1.0 eq)
-
Prenyl Bromide (1.05 eq)
-
Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)
-
Acetone (10 volumes, e.g., 1 L for 100g thiophenol)
-
Jacketed glass reactor (2L) with overhead stirrer, condenser, thermocouple, and nitrogen inlet
-
Dosing pump for prenyl bromide addition
Procedure:
-
Reactor Setup: Assemble the reactor system. Ensure it is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with thiophenol, potassium carbonate, and acetone.
-
Heating: Begin stirring and heat the mixture to 45-50°C using the reactor jacket.
-
Controlled Addition: Once the temperature is stable, begin the slow, subsurface addition of prenyl bromide via the dosing pump over 2 hours. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 45-50°C. Monitor the reaction progress every hour by TLC or GC until the thiophenol is consumed (typically 4-6 hours).
-
Cooling & Filtration: Once complete, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the acetone.
-
Aqueous Work-up: To the resulting crude oil, add methyl tert-butyl ether (MTBE) (5 volumes) and water (5 volumes). Stir, separate the layers, and wash the organic layer with brine (2 volumes).
-
Drying & Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Assess the purity of the crude product. If necessary, purify by vacuum distillation.
Part 4: References
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]2]
-
YouTube. (2019, October 15). Synthesis of sulfides. Retrieved from [Link]1]
-
MDPI. (2022, March 22). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Retrieved from [Link]]
-
National Center for Biotechnology Information. (2021, June 1). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Retrieved from [Link]]
-
National Center for Biotechnology Information. (n.d.). Visible-light-driven reactions for the synthesis of sulfur dioxide-inserted compounds: generation of S–F, S–O, and S–N bonds. Retrieved from [Link]3]
Sources
Technical Support Center: Troubleshooting Prenylphenyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of prenylphenyl sulfides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of C-S bond formation between a phenylthio moiety and a prenyl group. Instead of a rigid manual, this resource is structured as a dynamic series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, focusing on the two primary synthetic strategies: the Thiol-Ene "Click" Reaction and the Nucleophilic Substitution (SN2) Pathway .
Section 1: Foundational Concepts & Reaction Planning
This section addresses the most common initial questions regarding the selection and setup of your synthesis.
FAQ 1: What are the primary methods for synthesizing prenylphenyl sulfide, and how do I choose the right one?
There are two robust and widely adopted methods for synthesizing prenylphenyl sulfides: the Thiol-Ene reaction and the SN2 pathway. The choice depends largely on your available starting materials and desired regioselectivity.
-
Thiol-Ene Reaction (Alkene Hydrothiolation): This is a "click" chemistry reaction involving the addition of a thiol (R-SH) across an alkene (the prenyl group).[1][2] It is known for its high yield, stereoselectivity, and mild reaction conditions.[3] This route is ideal when your prenyl source is an alkene, such as myrcene or prenyl-substituted molecules. The reaction can proceed through two distinct mechanisms:
-
Radical Addition: Initiated by UV light, heat, or a radical initiator, this pathway forms a thiyl radical that adds to the alkene. It typically results in the anti-Markovnikov product, where the sulfur atom attaches to the less substituted carbon of the double bond.[1][2]
-
Michael Addition: Catalyzed by a base or nucleophile, this mechanism involves the formation of a thiolate anion which then attacks an electron-deficient alkene.[1][2]
-
-
SN2 Pathway (Williamson-type Synthesis): This classic method is analogous to the Williamson ether synthesis.[4][5] It involves the deprotonation of a thiol (e.g., thiophenol) with a strong base to form a potent thiolate nucleophile. This thiolate then displaces a leaving group from a prenyl electrophile, such as prenyl bromide.[5] This is the preferred method when you are starting with a prenyl halide.
The decision-making process can be visualized as follows:
Caption: Decision tree for selecting a synthetic route.
FAQ 2: What are the most critical safety precautions when working with thiols?
Thiophenols and other low molecular weight thiols are notoriously malodorous.[6] Beyond the unpleasant smell, which has a very low odor threshold, it's crucial to handle these reagents with appropriate engineering controls.
-
Ventilation: Always conduct reactions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses, gloves) is mandatory. Consider double-gloving.
-
Waste & Off-Gas Treatment: Off-gases from the reaction should be directed through a bleach (sodium hypochlorite) or oxidizing agent scrub to neutralize the odor.[6]
-
Toxicity: Hydrogen sulfide (H₂S) gas, which can be a byproduct or used as a surrogate, is highly toxic and flammable.[6] Ensure your setup is secure and well-ventilated.
Section 2: Troubleshooting Low Yield & Failed Reactions
A common frustration is a reaction that fails to proceed or gives a disappointingly low yield. The issues often trace back to a few key parameters.
Q: My reaction is stalled or proceeding very slowly. What are the first things I should check?
A: When a reaction fails to initiate, a systematic check of your reagents and conditions is the first step.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Reagent Quality | Thiol: Thiols, especially thiophenol, are susceptible to oxidation into disulfides, which are unreactive nucleophiles.[4][6] Solution: Use freshly opened or distilled thiophenol. If you suspect oxidation, perform a purification step before use. Prenyl Source: Ensure your prenyl halide is pure and not degraded. For thiol-ene reactions, check the purity of your alkene. |
| Inactive Catalyst/Initiator | Radical Initiator (e.g., AIBN): Ensure the initiator is not expired and has been stored correctly. Base (for SN2): If using a solid base like NaH, ensure it is fresh and has not been deactivated by atmospheric moisture. Solution: Use a fresh batch of catalyst/initiator. For SN2, ensure your solvent is rigorously anhydrous.[4] |
| Incorrect Temperature | The activation energy for the reaction may not be met. SN2 reactions often require initial heating.[4] Conversely, running an SN2 reaction too hot can favor elimination side reactions. Solution: Double-check the literature for the optimal temperature range for your specific reaction. Gently increase the temperature and monitor by TLC. |
| Solvent Issues | SN2: These reactions typically require polar aprotic solvents (e.g., DMF, acetonitrile) to solvate the cation of the thiolate salt. The presence of water can protonate the thiolate, quenching the nucleophile.[4] Thiol-Ene: Solvent choice can be less critical but should be selected to ensure all reagents are soluble. Solution: Use anhydrous solvents for SN2 reactions.[4] Consider degassing solvents to remove dissolved oxygen, which can interfere with radical reactions or promote thiol oxidation.[4] |
| Stoichiometry Errors | Incorrect molar ratios are a common source of error. Solution: Carefully recalculate the molar equivalents of your reactants. For SN2 reactions, a slight excess of the nucleophile is often used, but significant deviations can complicate purification.[4] |
Section 3: Identifying and Minimizing Byproducts
Even when the reaction proceeds, unwanted side products can significantly reduce your yield and complicate purification.
Q: My primary byproduct is a non-polar, crystalline solid. What is it and how do I prevent it?
A: This is almost certainly diphenyl disulfide , formed by the oxidative dimerization of your thiophenol starting material. Thiolates are easily oxidized by atmospheric oxygen.[4]
Prevention is key:
-
Inert Atmosphere: The most effective preventative measure is to run the reaction under a nitrogen or argon atmosphere. This excludes the oxygen required for the dimerization.[4]
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. This removes dissolved oxygen.[4]
-
In-situ Thiol Generation: In some cases, a disulfide can be reduced in situ to the thiol just before the reaction.[6]
Caption: Competing desired reaction vs. disulfide formation.
Q: My reaction mixture is becoming viscous or forming a polymer. What's happening?
A: This is a common issue in radical-mediated thiol-ene reactions . The prenyl alkene can undergo homopolymerization, especially if the concentration of the radical initiator is too high or if the thiol concentration is too low.[3][7]
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you have at least a 1:1 molar ratio of thiol to alkene. The chain-transfer step, where a hydrogen is abstracted from another thiol molecule, is critical to propagate the desired thiol-ene reaction and terminate the growing polymer chain.[1][7]
-
Control Initiation: Reduce the concentration of the radical initiator. If using UV light, try reducing the intensity or exposure time.
-
Increase Thiol Concentration: A higher concentration of thiol can more effectively "trap" the carbon-centered radical intermediate before it can react with another alkene monomer.
Q: My product is a mixture of isomers. How can I improve regioselectivity?
A: Isomer formation is a classic challenge in hydrothiolation reactions.
-
Thiol-Ene: The radical-mediated reaction is highly regioselective for the anti-Markovnikov product due to the formation of the more stable carbon-centered radical intermediate.[1] If you are getting a mixture, it's possible that a competing, uncatalyzed thermal addition is occurring. Ensure your radical initiation conditions are optimal.
-
Metal-Catalyzed Hydrothiolation: In reactions using catalysts like Rhodium, the regioselectivity (Markovnikov vs. anti-Markovnikov) can be highly dependent on the specific ligands used on the metal center.[8][9] Switching from a dinuclear to a mononuclear rhodium catalyst, for example, can flip the selectivity.[8] Careful selection of the catalyst system is paramount for controlling the outcome.
Section 4: Protocols & Methodologies
The following are generalized, adaptable protocols for the two main synthetic routes.
Protocol 1: Radical-Initiated Thiol-Ene Synthesis
This protocol describes the anti-Markovnikov addition of thiophenol to β-myrcene.
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve β-myrcene (1.0 eq) in a suitable solvent (e.g., toluene, THF).
-
Inert Atmosphere: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Addition of Reactants: Add thiophenol (1.1 eq) to the flask via syringe. Then, add a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq).
-
Reaction: Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN in toluene). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel to separate the this compound product from any unreacted starting materials or disulfide byproducts.
Protocol 2: SN2 Synthesis
This protocol describes the reaction of thiophenolate with prenyl bromide.
-
Thiolate Formation: To a flame-dried, three-neck flask under an argon atmosphere, add an anhydrous polar aprotic solvent (e.g., DMF). Add thiophenol (1.0 eq) via syringe. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq), in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation.[5]
-
Electrophile Addition: Cool the mixture back to 0 °C and add prenyl bromide (1.05 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature overnight. Keep the temperature low to favor substitution over elimination.[4] Monitor the reaction progress by TLC.
-
Workup & Purification: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product by flash column chromatography.
References
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). PMC, NIH. [Link]
-
Thiol–ene reaction. Wikipedia. [Link]
-
phenyl vinyl sulfide. Organic Syntheses Procedure. [Link]
-
Thiol-ene reaction – Knowledge and References. Taylor & Francis. [Link]
-
Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Thiol–Ene/Yne Click Reactions: A Powerful Tool Toward Diversity-Oriented Synthesis. Thieme E-Books. [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]
-
Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes. (2018). PubMed. [Link]
-
Ligand-controlled regioselectivity in the hydrothiolation of alkynes by rhodium N-heterocyclic carbene catalysts. (2012). PubMed. [Link]
-
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]
-
Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol–Ene Chemistry for Use as Carbon Renewable Dispersants. (2022). ResearchGate. [Link]
-
Catalytic alkyne hydrothiolation with alkanethiols using Wilkinson's catalyst. UBC Chemistry. [Link]
-
Rhodium-catalyzed alkyne hydrothiolation with aromatic and aliphatic thiols. (2005). PubMed. [Link]
Sources
- 1. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 7. Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-controlled regioselectivity in the hydrothiolation of alkynes by rhodium N-heterocyclic carbene catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed alkyne hydrothiolation with aromatic and aliphatic thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
"regioselectivity issues in the synthesis of prenylphenyl sulfide isomers"
Welcome to the technical support guide for navigating the complexities of regioselectivity in the synthesis of prenylphenyl sulfide isomers. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of these valuable compounds. Here, we will dissect common experimental challenges, provide evidence-based troubleshooting strategies, and answer frequently asked questions to streamline your synthetic efforts.
Troubleshooting Guide
This section addresses specific issues that can arise during the synthesis of this compound isomers. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Poor Regioselectivity in Friedel-Crafts Alkylation with Prenylating Agents
Symptom: You are attempting a Friedel-Crafts alkylation of thiophenol with a prenyl source (e.g., prenyl bromide, prenyl alcohol) and obtaining a mixture of ortho and para isomers, with low selectivity for your desired product.
Probable Causes:
-
Activating Nature of the Thiol Group: The thiol (-SH) and thiolate (-S⁻) groups are ortho, para-directing activators in electrophilic aromatic substitution (EAS).[1][2] This inherent electronic property promotes substitution at both positions, making high regioselectivity challenging.
-
Steric Hindrance: While the para position is generally less sterically hindered, the difference may not be significant enough to dominate the reaction pathway, especially with smaller prenylating agents.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly influence the reactivity of the electrophile and the substrate, thereby affecting the isomer ratio.[3]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored isomer, leading to a decrease in selectivity.
Solutions:
-
Catalyst Optimization:
-
Less Reactive Lewis Acids: Experiment with milder Lewis acids (e.g., ZnCl₂, FeCl₃) instead of highly reactive ones like AlCl₃. This can increase the selectivity for the thermodynamically favored product.
-
Solid Acid Catalysts: Consider using solid acid catalysts like zeolites or montmorillonite clay. These can offer shape selectivity and may favor the formation of the less sterically hindered para isomer.[4]
-
-
Temperature Control:
-
Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. This will favor the reaction pathway with the lower activation energy, which often corresponds to the formation of the thermodynamically more stable product.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the stability of the intermediates. A non-polar solvent may favor the less polar transition state, potentially leading to higher selectivity. Screen solvents like hexane, dichloromethane, and carbon disulfide.
-
-
Protecting Group Strategy:
-
If ortho selectivity is desired, consider using a bulky protecting group on the thiol. This can sterically hinder the ortho positions, directing the prenylation to the para position. Subsequent deprotection would yield the desired product.
-
Problem 2: Formation of Rearranged Byproducts (e.g., Chromanes)
Symptom: Alongside your desired this compound, you observe the formation of a cyclic byproduct, likely a 2,2-dimethylchromane derivative.
Probable Causes:
-
Intramolecular Cyclization: The initial ortho-prenylated product can undergo an intramolecular electrophilic attack of the prenyl double bond onto the phenolic oxygen (if any -SH is oxidized or deprotonated), leading to the formation of a stable six-membered ring.
-
Acid-Catalyzed Cyclization: The Lewis or Brønsted acid catalyst used in the reaction can promote this cyclization.[4]
Solutions:
-
Use of a Scavenger: Introduce a non-nucleophilic base, such as an imine, to scavenge any HCl generated in situ, which can prevent the acid-catalyzed cyclization.[4]
-
Modify the Prenylating Agent: Employ a prenylating agent that is less prone to forming a stable carbocation, which can reduce the likelihood of side reactions.
-
Alternative Synthetic Routes:
-
Birch Reduction: If the chromane is easily formed, consider synthesizing the chromane first and then performing a Birch reduction to reductively open the ring and generate the ortho-prenylated phenol, which can then be converted to the sulfide.[4]
-
Problem 3: Low Yields in S-Prenylation of Thiophenol
Symptom: You are attempting a direct S-prenylation of thiophenol via nucleophilic substitution with a prenyl halide, but the yields are consistently low.
Probable Causes:
-
Competitive C-Alkylation: The thiophenolate anion is an ambident nucleophile, meaning it can react at both the sulfur (S-alkylation) and the aromatic ring (C-alkylation).
-
Elimination Side Reaction: The basic conditions used to generate the thiophenolate can promote the elimination of HBr from the prenyl bromide, leading to the formation of isoprene.
-
Oxidation of Thiophenol: Thiophenols are susceptible to oxidation to disulfides, especially in the presence of base and air.
Solutions:
-
Optimize Reaction Conditions to Favor S-Alkylation:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the sulfur anion.
-
Counter-ion: The choice of base can be critical. A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over stronger bases like NaH or NaOH to minimize elimination.
-
Temperature: Run the reaction at room temperature or slightly below to disfavor the elimination reaction.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the thiophenol to the disulfide.
-
-
Catalytic Approaches:
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the ortho/para directing nature of the thiol group in electrophilic aromatic substitution?
The sulfur atom in the thiol group has lone pairs of electrons that can be donated into the aromatic ring through resonance. This electron donation stabilizes the carbocation intermediates (sigma complexes) formed during electrophilic attack at the ortho and para positions.[1][7] The resonance structures for meta attack do not allow for the delocalization of the positive charge onto the sulfur atom, making the meta intermediate less stable.[2]
Q2: How can I quantitatively analyze the ratio of my this compound isomers?
The most common methods for quantitative analysis of isomer ratios are:
-
¹H NMR Spectroscopy: The aromatic protons of the ortho and para isomers will have distinct chemical shifts and coupling patterns, allowing for integration and determination of their relative amounts.[8]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): If the isomers can be separated chromatographically, the peak areas can be used to determine the isomer ratio.
Table 1: Example of ¹H NMR Data for Isomer Ratio Determination
| Isomer | Characteristic Proton Signal | Chemical Shift (ppm) | Integration |
| para-prenylphenyl sulfide | Aromatic protons (doublet) | ~7.2-7.4 | 2H |
| ortho-prenylphenyl sulfide | Aromatic protons (multiplet) | ~7.0-7.3 | 4H |
| ... | ... | ... | ... |
Note: Actual chemical shifts may vary depending on the solvent and specific substitution pattern.
Q3: Are there enzymatic methods to achieve high regioselectivity in prenylation?
Yes, aromatic prenyltransferases (aPTs) are enzymes that catalyze the prenylation of aromatic compounds with high regioselectivity.[9] These enzymes are used in nature to synthesize a wide variety of prenylated natural products. While using these enzymes in a laboratory setting can be more complex than traditional chemical synthesis, they offer a powerful tool for achieving specific regioselectivity that is difficult to obtain through conventional methods.
Q4: Can I control the regioselectivity by using a directing group?
Yes, installing a directing group on the aromatic ring can be a powerful strategy. For example, an ester group can be used to direct subsequent functionalization to specific positions on a thiophene ring through a series of halogenation and cross-coupling reactions.[10] While this adds steps to the synthesis, the high level of control over regioselectivity can be advantageous.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Prenylation of Thiophenol
-
To a solution of thiophenol (1.0 eq) in a dry solvent (e.g., CH₂Cl₂) under an inert atmosphere at the desired temperature (e.g., 0 °C), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise.
-
Stir the mixture for 15-30 minutes.
-
Slowly add a solution of the prenylating agent (e.g., prenyl bromide, 1.0 eq) in the same solvent.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomers.
Diagrams
Caption: Electrophilic attack on thiophenol leading to different isomers.
Caption: Decision tree for troubleshooting regioselectivity issues.
References
- Vertex AI Search. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson.
- PubMed. (2014). Where does the electron go?
- Organic Chemistry. (2017).
- National Institutes of Health (NIH). (n.d.).
- Chemistry Steps. (n.d.). Ortho, Para, Meta.
- Andonian, A. (n.d.).
- ResearchGate. (2022). Proposed mechanism for regioselectivity control.
- YouTube. (2018). 34.
- ECHEMI. (n.d.).
- Chemistry Stack Exchange. (2017).
- National Institutes of Health (NIH). (2010).
- National Institutes of Health (NIH). (2025).
- eScholarship.org. (n.d.). Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes.
- Understanding the regioselectivity and reactivity of Friedel–Crafts benzoyl
- MDPI. (2022).
- National Institutes of Health (NIH). (n.d.). Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes.
- National Institutes of Health (NIH). (n.d.). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides.
- PubMed. (2021). Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity.
Sources
- 1. youtube.com [youtube.com]
- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 3. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Catalytic Hydrothiolation: Regio- and Enantioselective Coupling of Thiols and Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. alexandonian.com [alexandonian.com]
- 9. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Programmed Synthesis of Tetra-Aryl Thiophenes with Stepwise, Ester-Controlled Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Prenylphenyl Sulfide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with prenylphenyl sulfide derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting advice to enhance the stability of these valuable compounds. My aim is to move beyond simple procedural lists and explain the "why" behind experimental choices, grounding every recommendation in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is degrading upon storage, even in solid form at low temperatures. What is the likely cause and how can I prevent it?
A: This is a common issue, and the primary culprit is often oxidation. The sulfide moiety is susceptible to oxidation, which can convert it to a sulfoxide and then a sulfone. This process can be accelerated by trace amounts of atmospheric oxygen, light, and even subtle temperature fluctuations.
Troubleshooting Steps:
-
Inert Atmosphere Packaging: The most effective preventative measure is to store your compound under an inert atmosphere.[1] Replace the air in your storage vial with argon or nitrogen before sealing. This directly removes the oxygen required for oxidation.
-
Light Protection: Store samples in amber vials or wrap them in aluminum foil to protect against photolytic degradation.[1][2][3] UV and even ambient light can provide the energy to initiate oxidation reactions.
-
Consistent Cold Storage: While you are using low temperatures, ensure the storage is consistent. Freeze-thaw cycles can introduce moisture and stress into the solid-state structure, potentially creating reactive sites.
-
Purity Analysis: Ensure your starting material is highly pure. Trace metal impurities can act as catalysts for oxidation. Consider re-purification by chromatography or recrystallization if you suspect impurities.
Q2: I'm observing the formation of sulfoxide and sulfone byproducts in my reaction mixture when working with prenylphenyl sulfides. How can I minimize this?
A: The sulfide group is known to be a powerful electron-donating group when attached to electron-poor aromatic systems, which can make it susceptible to oxidation during chemical transformations.[2]
Causality and Prevention:
-
Reagent Choice: Be mindful of the oxidizing potential of your reagents. Even mild oxidizing agents can affect the sulfide group. If possible, choose reagents known to be compatible with sulfides.
-
Reaction Conditions:
-
Degas Solvents: Before use, thoroughly degas your reaction solvents by sparging with nitrogen or argon, or by using a freeze-pump-thaw technique. This removes dissolved oxygen.
-
Inert Atmosphere: Run your reactions under a blanket of nitrogen or argon.
-
Temperature Control: Exothermic reactions can create localized hot spots that accelerate oxidation. Ensure efficient stirring and external cooling to maintain a consistent, controlled temperature.
-
-
Antioxidant Additives: In some cases, adding a small amount of a sacrificial antioxidant, such as butylated hydroxytoluene (BHT), can protect your primary compound from oxidation. However, this must be compatible with your reaction chemistry and easily removable during workup.
Troubleshooting Guide: Degradation During Analytical Procedures
Issue: I'm seeing inconsistent results and new peaks appearing during HPLC analysis of my this compound derivative. Could the analytical method itself be causing degradation?
A: Yes, it's possible. The conditions of your analytical method, particularly in HPLC, can contribute to on-column degradation.
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase pH | The stability of organosulfur compounds can be pH-dependent.[4] Highly acidic or basic mobile phases can catalyze hydrolysis or other degradation pathways. | Screen a range of pH values for your mobile phase to find a region of optimal stability. Buffered mobile phases are highly recommended to maintain a consistent pH.[5][[“]] |
| Metal Contamination in HPLC System | Stainless steel components in older HPLC systems can sometimes leach metal ions that catalyze oxidation, especially with aggressive mobile phases. | Use a passivated or PEEK-lined HPLC system if available. Alternatively, adding a small amount of a chelating agent like EDTA to your mobile phase can sequester metal ions. |
| Dissolved Oxygen in Mobile Phase | Oxygen dissolved in the mobile phase can lead to on-column oxidation, especially under the high-pressure conditions of HPLC. | Degas your mobile phase thoroughly before and during your analytical run using an in-line degasser. |
| High Column Temperature | Elevated column temperatures, while useful for improving peak shape, can accelerate the degradation of thermally labile compounds.[1] | Optimize your method to use the lowest possible column temperature that still provides adequate separation and peak shape. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Stability Liabilities
This protocol is designed to intentionally stress your this compound derivative to rapidly identify its primary degradation pathways.
Objective: To determine the susceptibility of the compound to acid, base, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide.
-
Thermal Stress: Heat a portion of the stock solution at 60°C.
-
Photolytic Stress: Expose a portion of the stock solution to a UV lamp (e.g., 254 nm or 365 nm).[2][3]
-
-
Time Points: Analyze samples from each stress condition at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) to quantify the amount of the parent compound remaining and identify the major degradants. Mass spectrometry (LC-MS) is highly recommended for identifying the structure of the degradation products.
Workflow Diagram:
Caption: Counteracting degradation pathways with stabilization strategies.
References
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (n.d.).
- Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. (2021).
- Synthetic Applications of Organosulfur Compounds in Drug Design. (2024).
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research.
- Strategies for Resolving Stability Issues in Drug Formul
- Strategies to enhance pharmaceutical formul
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022).
- (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022).
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. consensus.app [consensus.app]
"degradation pathways of prenylphenyl sulfide under acidic/basic conditions"
Technical Support Center: Stability and Degradation of Prenylphenyl Sulfide
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide you, our scientific colleagues, with in-depth insights and practical troubleshooting advice for handling this compound in your research. Understanding the stability of this molecule is critical, as its degradation can lead to unexpected experimental outcomes, loss of material, and analytical challenges. Here, we will explore the degradation pathways under common laboratory conditions, offer solutions to frequent problems, and provide validated protocols to ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers have regarding the stability of this compound.
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The stability of this compound is highly dependent on the pH of the medium.
-
Under acidic conditions , the molecule is susceptible to degradation primarily through two mechanisms: acid-catalyzed cleavage of the C-S (thioether) bond and rearrangement or reaction of the prenyl group. The sulfur atom can be protonated, weakening the C-S bond and making it a better leaving group. Concurrently, the double bond in the prenyl group can be protonated, leading to a tertiary carbocation that is prone to rearrangement or reaction with nucleophiles (e.g., solvents like water or methanol).
-
Under basic conditions , thioethers like this compound are generally very stable. The C-S bond is not susceptible to cleavage by common bases like sodium hydroxide or potassium carbonate at ambient or moderately elevated temperatures. Degradation would require harsh conditions not typically encountered in routine drug development or formulation work.
Q2: I'm planning a synthesis that involves an acidic workup. How likely am I to cleave the prenyl group?
A2: The likelihood of cleaving the prenyl group is significant, especially with strong protic acids (e.g., HCl, H₂SO₄, TFA) and elevated temperatures. The key intermediate is a resonance-stabilized prenyl carbocation. This cation can then react with water to form alcohols like linalool or terpineol, or it can undergo intramolecular cyclization. Even mild acids can catalyze these reactions over time. If an acidic workup is unavoidable, it is crucial to perform it at low temperatures (0-5 °C) and for the shortest duration possible.
Q3: Are there any common side-reactions to be aware of besides hydrolysis?
A3: Yes. The sulfide moiety is susceptible to oxidation. In the presence of oxidizing agents or even atmospheric oxygen over long periods (especially under light exposure), this compound can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.[1] These oxidative degradation pathways are a key consideration in forced degradation studies mandated by regulatory bodies like the ICH.[2] Therefore, it is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light to minimize oxidative degradation.
Part 2: Troubleshooting Guide for Experimental Issues
This section is dedicated to solving specific problems you might encounter during your experiments.
Issue 1: "My HPLC/LC-MS analysis after an acidic reaction shows multiple new, unexpected peaks that are not thiophenol. What are they?"
-
Probable Cause: This is a classic signature of prenyl group rearrangement. When the prenyl group is cleaved under acidic conditions, it forms a tertiary carbocation. This carbocation is highly reactive and can undergo several rapid transformations before being trapped by a nucleophile.
-
Plausible Products:
-
Isomerization: The carbocation can rearrange, leading to different isomeric alcohols upon quenching with water.
-
Cyclization: The carbocation can react intramolecularly, leading to cyclic terpene-like structures.
-
Elimination: The carbocation can lose a proton to form various dienes.
-
-
Solution & Validation:
-
Analytical: Use LC-MS/MS to obtain fragmentation patterns of the unknown peaks. Compare these patterns with known standards of common prenyl-derived byproducts like linalool, α-terpineol, and limonene.
-
Preventative: If the goal is to avoid this, switch to non-acidic conditions if possible. If acid is required, use a weaker acid (e.g., acetic acid), a non-nucleophilic solvent, and maintain cryogenic temperatures (-78 °C) during the reaction and workup.
-
Issue 2: "I've subjected my compound to basic hydrolysis (e.g., 1M NaOH in MeOH/H₂O at 50 °C) for 24 hours and see no degradation. Is my experiment failing?"
-
Probable Cause: This result is expected. Aryl thioethers are remarkably stable under basic conditions. Unlike esters or amides, the sulfide is a poor leaving group, and the C-S bond is not readily attacked by hydroxide ions.[3]
-
Expert Insight: The absence of degradation under basic conditions is a key piece of data for a stability profile. It demonstrates the intrinsic stability of the molecule to a specific stress condition. According to forced degradation guidelines, if no degradation is observed after a defined set of "aggressive" conditions, the molecule can be reported as stable under that condition.[4]
-
Validation: To confirm your analytical method is working, analyze a control sample spiked with a known potential degradant (e.g., thiophenol) to ensure it can be detected if it were present. This validates that the lack of observed degradation is a true result and not an analytical failure.
Part 3: Recommended Experimental Protocol
This protocol provides a robust framework for conducting a forced degradation study on this compound, a critical step in drug development.[1][4]
Protocol 3.1: Forced Degradation Study of this compound
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation: For each condition, add 1 mL of the stock solution to a 10 mL vial.
-
Acid Hydrolysis: Add 1 mL of 1M HCl.
-
Base Hydrolysis: Add 1 mL of 1M NaOH.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂.
-
Control: Add 1 mL of purified water.
-
-
Incubation:
-
Cap all vials and place them in a controlled temperature bath at 60 °C.
-
Protect samples from light to prevent photolytic degradation.
-
Take aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Quenching:
-
Immediately before analysis, quench the reaction. For the acid sample, neutralize with an equivalent amount of 1M NaOH. For the base sample, neutralize with 1M HCl.
-
Dilute the quenched aliquot to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Table 2 for a starting point). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification of degradants.
-
Part 4: Mechanistic Insights & Visualizations
Understanding the reaction mechanisms is key to predicting and controlling degradation.
Acid-Catalyzed Degradation Pathway
Under acidic conditions, the reaction proceeds via protonation, leading to C-S bond cleavage and the formation of a highly reactive prenyl carbocation. This cation can then undergo various subsequent reactions.
Caption: Acid-catalyzed degradation of this compound.
Experimental Workflow for Stability Studies
A systematic workflow is essential for obtaining reliable and reproducible stability data.
Caption: Workflow for a forced degradation study.
Part 5: Summary Data Tables
For quick reference, the following tables summarize key information.
Table 1: Summary of Degradation Behavior
| Condition | Stability | Major Degradation Products | Key Mechanistic Step |
|---|---|---|---|
| Acidic (e.g., 1M HCl) | Labile | Thiophenol, Linalool, α-Terpineol, Isomeric Alcohols, Cyclized Byproducts | Protonation of sulfur and/or prenyl double bond |
| Basic (e.g., 1M NaOH) | Highly Stable | None expected under typical conditions | N/A (resistance to nucleophilic attack) |
| Oxidative (e.g., 3% H₂O₂) | Labile | Prenylphenyl sulfoxide, Prenylphenyl sulfone | Oxidation of the sulfide sulfur atom[1] |
Table 2: Recommended HPLC Analytical Method
| Parameter | Condition |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm; MS (ESI+) |
References
-
Forced Degradation Studies . MedCrave online. [Link]
-
A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review . [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration . [Link]
-
The Alkaline Cleavage of Desyl Thioethers . Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Mitigation of By-Product Formation in Prenylphenyl Sulfide Synthesis
Welcome to the technical support center for prenylphenyl sulfide synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing aryl prenyl sulfides. This class of compounds is crucial in the development of novel therapeutics and advanced materials, yet its synthesis is often plagued by the formation of undesirable by-products that complicate purification and reduce yields.
This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the synthesis of prenylphenyl sulfides.
Question 1: What are the most common by-products I should expect, and why do they form?
Answer: During the synthesis of prenylphenyl sulfides, typically via the alkylation of a thiophenol with a prenyl halide (e.g., prenyl bromide), you are likely to encounter three main classes of by-products:
-
Diphenyl Disulfide: This is the most common by-product and arises from the oxidative coupling of two thiophenol molecules. Thiolates (the deprotonated form of thiols) are highly susceptible to oxidation, even by atmospheric oxygen, especially under basic conditions.
-
C-Alkylated Products: Instead of the desired S-alkylation, the prenyl group can attach directly to the aromatic ring (C-alkylation). This occurs because the thiophenolate anion is an ambident nucleophile, with electron density on both the sulfur and the aromatic ring. Reaction conditions, particularly solvent choice, heavily influence the S- versus C-alkylation ratio.[1]
-
Rearrangement Products (e.g., Thiochromanes): Under certain conditions, particularly with heat or acid catalysis, the initially formed this compound can undergo a[2][2]-sigmatropic rearrangement, known as the Thio-Claisen rearrangement.[2][3] This can be followed by cyclization to form stable heterocyclic structures like thiochromanes.
Question 2: My thiophenol starting material seems to be disappearing, and I'm isolating a white crystalline solid that isn't my product. What is it?
Answer: You are almost certainly isolating diphenyl disulfide. Thiophenols are notoriously easy to oxidize, and the formation of the thiophenolate anion in the presence of a base makes it even more susceptible to oxidation by atmospheric oxygen.[4] The reaction is:
2 PhSH + [O] → PhS-SPh + H₂O
To prevent this, it is critical to maintain an inert atmosphere (Nitrogen or Argon) throughout the entire process, from solvent degassing to the final quench.
Question 3: I'm observing products with multiple prenyl groups attached. How can I improve selectivity for the mono-prenylated sulfide?
Answer: The formation of di- or even tri-prenylated products is a classic issue of over-alkylation.[5] This typically happens for two reasons:
-
Stoichiometry: Using a significant excess of the prenylating agent.
-
Reaction Rate: A highly reactive thiophenolate and a fast reaction rate can lead to further alkylation on the aromatic ring after the initial S-alkylation.
To mitigate this, use a stoichiometric amount of the prenylating agent (or a very slight excess, e.g., 1.05 equivalents). More importantly, add the prenyl halide slowly (e.g., via a syringe pump) to a cooled solution of the thiophenolate. This keeps the instantaneous concentration of the electrophile low, favoring the more nucleophilic sulfur atom and minimizing subsequent C-alkylation on the product.
Question 4: What is the best choice of base and solvent to favor the desired S-alkylation?
Answer: This is a critical question, as the reaction environment dictates the outcome.
-
For S-Alkylation (Kinetic Product): The goal is to have a "free" and highly nucleophilic thiolate anion.
-
Base: Use a strong, non-nucleophilic base that completely deprotonates the thiophenol (pKa ≈ 6.6). Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are excellent choices.
-
Solvent: Use a polar aprotic solvent like DMF (dimethylformamide) or THF (tetrahydrofuran). These solvents solvate the cation (e.g., Na⁺) but leave the thiolate anion highly reactive and available for S-alkylation.[6]
-
-
To Avoid C-Alkylation (Thermodynamic Product):
-
Solvent: Avoid protic solvents like water or ethanol. These solvents can form hydrogen bonds with the sulfur atom of the thiolate, shielding it and making the carbon atoms of the aromatic ring more competitive as nucleophilic sites.[1]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed mechanistic explanations and step-by-step protocols for overcoming specific, persistent by-product challenges.
Issue 1: Persistent Diphenyl Disulfide Formation
Even with an inert atmosphere, you may still see significant disulfide formation. This indicates that trace oxygen or other oxidants are present.
Root Cause Analysis: The thiolate anion (PhS⁻) can be oxidized by a single-electron transfer (SET) mechanism to form a thiyl radical (PhS•). Two of these radicals then rapidly combine to form the disulfide bond.[7] This process is often catalyzed by trace metal impurities.
Visualizing the Problem: Disulfide Formation Pathway
Caption: Competing S-alkylation and C-alkylation pathways.
Troubleshooting Protocol 2: Optimizing for Chemoselectivity
This protocol is designed to maximize S-alkylation by controlling temperature and reaction medium.
-
Reagent & Solvent Selection:
-
Thiophenol: Use freshly distilled or high-purity thiophenol.
-
Prenylating Agent: Use prenyl bromide. Prenyl chloride is a "harder" electrophile and may slightly increase C-alkylation.
-
Base: Use sodium hydride (60% dispersion in mineral oil).
-
Solvent: Use anhydrous, degassed DMF.
-
-
Procedure:
-
Set up an oven-dried, inert-atmosphere apparatus as described in Protocol 1.
-
To a stirred suspension of NaH (1.1 eq) in DMF at 0°C, add a solution of thiophenol (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of the thiophenolate.
-
Add a solution of prenyl bromide (1.05 eq) in DMF dropwise over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.
-
After the addition, let the reaction stir at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LCMS.
-
Crucially, avoid heating the reaction mixture, as this can initiate the Thio-Claisen rearrangement.
-
-
Workup: Quench the reaction by slowly adding it to ice-cold, saturated aqueous NH₄Cl. Extract with a non-polar solvent like diethyl ether or ethyl acetate.
Part 3: Comparative Data & Condition Screening
To achieve optimal results, a systematic approach to reaction optimization is often necessary. The following table provides a starting point for screening conditions to minimize key by-products.
| Parameter | Condition A (Favors S-Alkylation) | Condition B (Risk of C-Alkylation) | Condition C (Risk of Disulfide) |
| Base | NaH, K₂CO₃ | NaOEt in EtOH | NaOH (aq) |
| Solvent | DMF, THF (Anhydrous, Degassed) | Ethanol, Water | THF (not degassed) |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux | Room Temperature |
| Atmosphere | Strict N₂ or Ar | Air | Air |
| Prenyl Halide Addition | Slow, dropwise addition | Rapid, single portion addition | N/A |
| Expected Outcome | High yield of desired sulfide | Mixture of S- and C-alkylated products | High percentage of diphenyl disulfide |
References
-
Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. The Journal of Organic Chemistry, 31(2), 413–417. [Link]
-
Wikipedia contributors. (2023). Claisen rearrangement. Wikipedia, The Free Encyclopedia. [Link]
-
Kwart, H., & Evans, E. R. (1966). The Thio-Claisen Rearrangement. The Mechanism of Thermal Rearrangement of Allyl Aryl Sulfides. Journal of Organic Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. PharmaChem. [Link]
-
Lee, D., et al. (2010). Photooxidative coupling of thiophenol derivatives to disulfides. The Journal of Physical Chemistry B, 114(45), 14365–14371. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]
-
Snyder, G. H., & Ciaccio, J. A. (2004). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]
-
Organic Chemistry Basics. (2024). Thiol Alkylation. YouTube. [Link]
-
Barrett, A. G. M., et al. (2007). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Organic Letters, 9(8), 1513-1516. [Link]
-
Reddit User Discussion. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photooxidative coupling of thiophenol derivatives to disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of different synthetic routes to prenylphenyl sulfide"
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and selective construction of carbon-sulfur bonds is a cornerstone of molecular design. Prenylphenyl sulfide, a key structural motif in various natural products and pharmacologically active compounds, presents a valuable case study for comparing different synthetic strategies. This guide provides an in-depth, objective analysis of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate methodology for your research needs.
Introduction to this compound
The this compound scaffold is a significant feature in a variety of bioactive molecules. The prenyl group, a five-carbon branched chain, is a common building block in nature and its incorporation into phenyl sulfides can impart crucial lipophilicity and binding interactions with biological targets. Consequently, the development of robust and versatile synthetic methods to access this moiety is of considerable interest. This guide will dissect and compare three fundamental approaches: S-Alkylation (a Williamson-type synthesis), the Mitsunobu reaction, and the Thiol-Ene reaction.
Route 1: S-Alkylation via Nucleophilic Substitution
This classical approach, analogous to the Williamson ether synthesis, relies on the nucleophilic attack of a thiophenoxide anion on a prenyl electrophile, typically prenyl bromide (1-bromo-3-methyl-2-butene).
Causality Behind Experimental Choices
The choice of a strong base is critical to deprotonate the thiophenol (pKa ≈ 6.6) to form the more nucleophilic thiophenoxide. However, the use of an excessively strong base or high temperatures can promote the competing E2 elimination of the allylic bromide, leading to the formation of isoprene and reducing the overall yield. The selection of an appropriate solvent is also key; polar aprotic solvents are often preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. To mitigate the challenges of a biphasic reaction system (aqueous base and organic substrate), a phase-transfer catalyst (PTC) is often employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the thiophenoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, leading to increased reaction rates and yields.
Experimental Protocol: S-Alkylation with Phase-Transfer Catalysis
A comparative study on the S-alkylation of thiophenol with various alkyl halides has been conducted, demonstrating the efficacy of phase-transfer catalysis.[1]
Materials:
-
Thiophenol
-
Prenyl bromide (1-bromo-3-methyl-2-butene)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst
-
Dichloromethane (CH2Cl2) as the organic solvent
-
Deionized water
Procedure:
-
A solution of sodium hydroxide is prepared in deionized water.
-
Thiophenol and tetrabutylammonium bromide are dissolved in dichloromethane.
-
The aqueous sodium hydroxide solution is added to the organic solution of thiophenol and catalyst.
-
The biphasic mixture is stirred vigorously, and prenyl bromide is added dropwise at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Figure 1: Workflow for S-Alkylation. Figure 2: Mechanism of S-Alkylation.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of C-S bonds, particularly when starting from an alcohol. This reaction converts a primary or secondary alcohol into a variety of functional groups, including thioethers, through a redox process involving triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4]
Causality Behind Experimental Choices
The key to the Mitsunobu reaction is the in situ activation of the alcohol. Triphenylphosphine and DEAD react to form a phosphonium salt, which then activates the alcohol's hydroxyl group, turning it into a good leaving group. The thiophenol, being a sufficiently acidic nucleophile (pKa ≈ 6.6), can then displace the activated hydroxyl group in an SN2 fashion. This reaction is known for its mild conditions and stereochemical inversion at the alcohol center (though not relevant for the achiral prenyl alcohol). The order of addition of reagents is crucial; typically, the alcohol, nucleophile, and phosphine are mixed before the azodicarboxylate is added slowly at a reduced temperature to control the exothermic reaction and minimize side products.[5]
Experimental Protocol: Mitsunobu Reaction
Materials:
-
Prenyl alcohol (3-methyl-2-buten-1-ol)
-
Thiophenol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of prenyl alcohol and thiophenol in anhydrous THF at 0 °C under an inert atmosphere, triphenylphosphine is added.
-
DIAD or DEAD is then added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired this compound from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
Figure 3: Workflow for Mitsunobu Reaction. Figure 4: Simplified Mitsunobu Mechanism.
Route 3: Thiol-Ene Reaction
The thiol-ene reaction is a powerful and efficient method for the formation of C-S bonds, falling under the umbrella of "click chemistry" due to its high yields, stereoselectivity, and simple reaction conditions.[7] This reaction proceeds via a free-radical mechanism, involving the addition of a thiol to an alkene.
Causality Behind Experimental Choices
The reaction is initiated by the formation of a thiyl radical from thiophenol. This can be achieved through the use of a radical initiator and heat or, more commonly, through photolysis with UV light, often in the presence of a photoinitiator. The thiyl radical then adds to a C=C double bond in an anti-Markovnikov fashion. For the synthesis of this compound, a suitable alkene partner would be a diene such as isoprene or myrcene. The regioselectivity of the addition to an unsymmetrical diene can be a challenge, but often the less sterically hindered double bond is favored. The reaction is typically carried out under mild, often solvent-free, conditions and is tolerant of a wide range of functional groups.
Experimental Protocol: Thiol-Ene Reaction
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general procedure for the free-radical addition of thiophenol to an alkene can be outlined.[8][9]
Materials:
-
Thiophenol
-
Isoprene (2-methyl-1,3-butadiene) or Myrcene (7-methyl-3-methylene-1,6-octadiene)
-
A radical initiator (e.g., azobisisobutyronitrile, AIBN) or a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., toluene or solvent-free)
-
UV lamp (if using a photoinitiator)
Procedure:
-
Thiophenol and the diene (e.g., isoprene) are mixed, with or without a solvent.
-
The radical initiator or photoinitiator is added to the mixture.
-
If using a photoinitiator, the mixture is irradiated with UV light at room temperature. If using a thermal initiator, the mixture is heated.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography to isolate this compound from any regioisomers or unreacted starting materials.
Figure 5: Workflow for Thiol-Ene Reaction. Figure 6: Thiol-Ene Radical Mechanism.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to this compound depends on several factors including the availability of starting materials, desired yield, scalability, and tolerance to other functional groups in the molecule.
| Parameter | S-Alkylation (Williamson-type) | Mitsunobu Reaction | Thiol-Ene Reaction |
| Starting Materials | Thiophenol, Prenyl halide | Thiophenol, Prenyl alcohol | Thiophenol, Diene (e.g., Isoprene) |
| Key Reagents | Base (e.g., NaOH), Phase-transfer catalyst | PPh₃, DIAD/DEAD | Radical or photoinitiator |
| Typical Yields | Moderate to high, can be affected by elimination | Generally high for primary alcohols | High, often quantitative ("click" chemistry) |
| Reaction Conditions | Biphasic, room temp. to moderate heating | Anhydrous, 0°C to room temp. | Mild, room temp. with UV or moderate heat |
| Key Advantages | Utilizes readily available starting materials | Converts an alcohol directly, mild conditions | High efficiency, atom economy, mild conditions |
| Potential Drawbacks | Competing elimination reaction, potential for C-alkylation | Stoichiometric byproducts (PPh₃=O), cost of reagents | Potential for regioisomer formation with unsymmetrical dienes |
| Scalability | Well-established for industrial processes[10] | Can be challenging due to byproduct removal on a large scale[5] | Amenable to flow chemistry and large-scale synthesis |
Conclusion and Future Perspectives
Each of the discussed synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.
-
The S-alkylation method is a robust and cost-effective choice, especially when optimized with phase-transfer catalysis to improve yields and reaction rates. Its primary limitation is the potential for elimination side reactions with the allylic halide.
-
The Mitsunobu reaction is an excellent option when starting from prenyl alcohol, offering mild conditions and high yields. However, the stoichiometric amounts of triphenylphosphine and azodicarboxylate, and the subsequent purification challenges to remove the byproducts, can be a drawback, particularly on a larger scale.
-
The Thiol-Ene reaction represents a modern, highly efficient "click" chemistry approach. Its high yields, mild conditions, and functional group tolerance make it very attractive. The main consideration is controlling the regioselectivity of the addition to the diene.
In recent years, there has been a significant increase in the development of transition-metal catalyzed methods for C-S bond formation.[11] Catalysts based on palladium, nickel, and copper have shown great promise for the synthesis of aryl sulfides.[11][12] These methods can offer high yields and functional group tolerance, and future research will likely focus on applying these catalytic systems to the synthesis of this compound, potentially offering even more efficient and selective routes. Additionally, the emergence of photocatalysis provides a green and mild alternative for C-S bond formation, which may also be applied to the synthesis of this important structural motif.[13]
The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including cost, scale, and the chemical environment of the target molecule.
References
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- Yusifli, F., Ramazanov, G., & Guliyev, A. (2019). Synthesis and Free-Radical Thiilation (Addition of Thiophenols) of Unsaturated Cyclic Acetals. David Publishing. DOI:10.17265/1934-7375/2019.02.003
- Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-608. DOI: 10.3390/molecules16010590
- Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews, 109(6), 2551-2651. DOI: 10.1021/cr800278z
-
Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide. (n.d.). Shodhganga. Retrieved from [Link]
-
Thiol-ene reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Matic, A., & Schlaad, H. (2014). Thiol-ene photofunctionalization of 1,4-polymyrcene. Beilstein Journal of Organic Chemistry, 10, 2538-2545. DOI: 10.3762/bjoc.10.264
-
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology, 3(1).
-
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved from [Link]
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4799. DOI: 10.3390/molecules26164799
-
Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]
- Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). ChemRxiv. DOI: 10.26434/chemrxiv-2021-l2q7z
- Phase-Transfer Catalysis in Organic Syntheses. (2015). CRDEEP Journals.
-
Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- The free-radical addition of thiophenol to bornylene and apobornylene: structures of product sulphides and sulphones formed on oxidation. (1968). Journal of the Chemical Society C: Organic. DOI: 10.1039/J39680001801
-
Hydrothiolation of alkenes with thiophenols and alkanethiols. Reactions... (n.d.). ResearchGate. Retrieved from [Link]
- Palladium-catalyzed coupling of thiol esters with aryl and primary and secondary alkyl organoindium reagents. (2005). The Journal of Organic Chemistry, 70(12), 4851-4853. DOI: 10.1021/jo050110u
- Polymerization of Myrcene in Both Conventional and Renewable Solvents: Postpolymerization Modification via Regioselective Photoinduced Thiol-Ene Chemistry for Use as Carbon Renewable Dispersants. (2022). ACS Sustainable Chemistry & Engineering, 10(29), 9654-9664. DOI: 10.1021/acssuschemeng.2c03755
- Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. (2013). Polymer Chemistry, 4(18), 4756-4782. DOI: 10.1039/C3PY00339J
- Nickel-catalysed synthesis of tetrasubstituted vinyl sulfides from thiocarbamates and internal alkynes. (2015). Chemical Communications, 51(2), 332-334. DOI: 10.1039/c4cc08405a
- Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. (2022). The Journal of Organic Chemistry, 87(15), 9837-9849. DOI: 10.1021/acs.joc.2c00913
-
Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research, 33(4).
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). Molecules, 19(11), 19137-19163. DOI: 10.3390/molecules191119137
- Palladium-Catalyzed Synthesis of Aryl Vinyl Sulfides via 1,3-Oxathiolanes As Vinyl Sulfide Surrogates. (2016). Organic Letters, 18(24), 6360-6363. DOI: 10.1021/acs.orglett.6b03249
- S-Alkylation of thiophenol under biphasic versus triphasic PTC condition using tetrabutyl ammonium bromide as a phase transfer catalyst. (2012).
-
Thiophenol. (n.d.). In Wikipedia. Retrieved from [Link]
- Novel Synthesis of Prenylated Phenols and Their Antioxidant Properties. (2006).
- Visible light photocatalysis with benzophenone for radical thiol-ene reactions. (2017). Tetrahedron Letters, 58(15), 1479-1482.
- Synthetic access to thiols: A review. (2017). Journal of Chemical Sciences, 129(7), 999-1029.
- Nickel-Catalyzed C–S Coupling: Synthesis of Diaryl Sulfides Starting from Phenyldithiocarbamates and Iodobenzenes. (2017).
- Synthesis of hemiterpene 1-bromo-3-methyl-2-butene derivatives. (2021).
- Preparation of thiophenols from phenols. (1988). U.S.
- Hydrothiolation of alkynes with thiol–catechol derivatives catalysed by CuNPs/TiO2: exploring the reaction mechanism by DFT ca. (2023). New Journal of Chemistry, 47(11), 5439-5448. DOI: 10.1039/D2NJ06059A
- Radical-scavenging Activity of the Reaction Products of Isoeugenol with Thiol, Thiophenol, Mercaptothiazoline or Mercaptomethylimidazole Using the Induction Period Method. (2004). Journal of Wood Science, 50(5), 443-448.
- Alkylation of Thiols in Green Mediums. (2016). Journal of Materials and Environmental Science, 7(1), 224-235.
- Well-defined nickel and palladium precatalysts for cross-coupling. (2016). Nature Reviews Chemistry, 1(1), 0005. DOI: 10.
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. (2023). Molecules, 28(9), 3786. DOI: 10.3390/molecules28093786
- Tetrazole synthesis via the palladium-catalyzed three component coupling reaction. (1998). Tetrahedron, 54(43), 13087-13102.
-
Thiophene, 2‐Bromo‐5‐methyl‐. (n.d.). ResearchGate. Retrieved from [Link]
- Solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds a. (2003). Arkivoc, 2003(12), 51-57.
- Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1976). Journal of the Chemical Society, Perkin Transactions 1. DOI: 10.1039/P19760002200
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 8. davidpublisher.com [davidpublisher.com]
- 9. The free-radical addition of thiophenol to bornylene and apobornylene: structures of product sulphides and sulphones formed on oxidation - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Prenylphenyl Sulfide and Geranylphenyl Sulfide
Introduction
For researchers, scientists, and drug development professionals, the exploration of novel bioactive molecules is a cornerstone of innovation. Within the vast landscape of chemical entities, organosulfur compounds, particularly those bearing isoprenoid moieties, have garnered significant attention for their diverse pharmacological potential. This guide provides an in-depth, objective comparison of the biological activities of two such compounds: prenylphenyl sulfide and geranylphenyl sulfide.
While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide will synthesize existing knowledge on related structures to provide a robust, data-driven analysis. We will delve into their potential antimicrobial and anticancer activities, underpinned by an understanding of their structural nuances. Furthermore, this guide furnishes detailed experimental protocols to empower researchers to conduct their own comparative assessments.
Chemical Structures and Physicochemical Properties
The fundamental difference between this compound and geranylphenyl sulfide lies in the length of their respective isoprenoid chains attached to the sulfur atom.
-
This compound: Features a C5 prenyl group.
-
Geranylphenyl Sulfide: Possesses a longer C10 geranyl group.
This seemingly subtle structural variation has profound implications for their physicochemical properties, most notably lipophilicity. The longer hydrocarbon chain of the geranyl group imparts a greater degree of hydrophobicity to geranylphenyl sulfide compared to its prenyl counterpart. This difference in lipophilicity is a critical determinant of their biological activity, influencing their ability to traverse cell membranes and interact with intracellular targets.[1]
Synthesis of Prenylphenyl and Geranylphenyl Sulfide
The synthesis of these compounds can be achieved through several established methods for forming carbon-sulfur bonds.[2] A common and effective approach involves the nucleophilic substitution reaction between a thiophenol salt and the corresponding isoprenoid halide (prenyl bromide or geranyl bromide).
General Synthetic Workflow
Caption: General synthesis of prenyl/geranylphenyl sulfide.
Experimental Protocol: Synthesis of S-Prenylthiophenol (this compound)
-
Materials:
-
Thiophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Prenyl bromide
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of thiophenol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium thiophenolate.
-
Cool the mixture back to 0 °C and add a solution of prenyl bromide (1.2 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure S-prenylthiophenol.
-
Note: This protocol can be adapted for the synthesis of S-geranylthiophenol by substituting prenyl bromide with geranyl bromide.
Comparative Biological Activities
Antimicrobial Activity
Organosulfur compounds have long been recognized for their antimicrobial properties.[3] The presence of the sulfur atom and the lipophilic isoprenoid chain in this compound and geranylphenyl sulfide suggests potential activity against a range of microbial pathogens.
Mechanism of Action: The antimicrobial action of such compounds is often attributed to their ability to disrupt microbial cell membranes. The lipophilic isoprenoid tail can intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[4]
Expected Comparison:
Based on structure-activity relationship (SAR) studies of similar molecules, it is hypothesized that geranylphenyl sulfide may exhibit more potent antimicrobial activity than this compound . The longer, more lipophilic geranyl chain is expected to facilitate more effective disruption of the microbial cell membrane.[1]
Table 1: Hypothetical Antimicrobial Activity Comparison
| Compound | Target Microorganism | Expected MIC (µg/mL) |
| This compound | Staphylococcus aureus | Higher |
| Escherichia coli | Higher | |
| Geranylphenyl Sulfide | Staphylococcus aureus | Lower |
| Escherichia coli | Lower |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
-
Materials:
-
Synthesized this compound and geranylphenyl sulfide
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include positive (bacteria in MHB without compound) and negative (MHB only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Workflow for MIC determination.
Anticancer Activity
Isoprenylated and organosulfur compounds have demonstrated promising anticancer activities through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][6]
Mechanism of Action: The cytotoxic effects of these compounds are often linked to their ability to induce oxidative stress within cancer cells, disrupt mitochondrial function, and activate apoptotic pathways. The lipophilicity of the isoprenoid chain can facilitate their entry into cancer cells.
Expected Comparison:
Similar to the antimicrobial activity, the greater lipophilicity of geranylphenyl sulfide may lead to enhanced cytotoxic effects against cancer cell lines compared to this compound . The longer geranyl chain could promote better interaction with cellular membranes and intracellular targets.[1] Studies on geranylated flavanones have shown significant cytotoxic activity against various cancer cell lines.[7]
Table 2: Hypothetical Cytotoxicity Comparison (IC₅₀ Values)
| Compound | Cancer Cell Line | Expected IC₅₀ (µM) |
| This compound | MCF-7 (Breast Cancer) | Higher |
| A549 (Lung Cancer) | Higher | |
| Geranylphenyl Sulfide | MCF-7 (Breast Cancer) | Lower |
| A549 (Lung Cancer) | Lower |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Synthesized this compound and geranylphenyl sulfide
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound and geranylphenyl sulfide. Based on established structure-activity relationships, it is reasonable to hypothesize that the longer, more lipophilic geranyl chain in geranylphenyl sulfide may confer enhanced antimicrobial and anticancer properties compared to this compound.
Future research should focus on:
-
Direct Comparative Studies: Performing the described antimicrobial and cytotoxicity assays to obtain empirical data for a direct comparison of this compound and geranylphenyl sulfide.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profiles of these compounds in animal models.
By systematically exploring the biological landscape of these and other novel organosulfur compounds, the scientific community can continue to unlock new avenues for the development of effective therapeutic agents.
References
-
A systematic review on biological activities of prenylated flavonoids. (2013). Taylor & Francis Online. [Link]
-
Effects of a series of organosulfur compounds on mitotic arrest and induction of apoptosis in colon cancer cells. (n.d.). PubMed. [Link]
-
Chemistry, bioactivities, structure-activity relationship, biosynthesis and metabolism of prenylated flavonoids in Moraceae plants. (2024). PubMed. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. (n.d.). PubMed Central. [Link]
-
Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. (2023). Nanomaterials Chemistry. [Link]
-
Organosulfur compounds and possible mechanism of garlic in cancer. (n.d.). PubMed Central. [Link]
-
Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). ChemRxiv. [Link]
-
Cytotoxic Effect of Geranylphenol Derivatives in the Human Breast Cancer Cell Line MDA-MB-21 and Gastric Cancer Cell Line MKN74. (2020). Bangladesh Journals Online. [Link]
-
phenyl vinyl sulfide. (n.d.). Organic Syntheses Procedure. [Link]
-
Cytotoxic activities of several geranyl-substituted flavanones. (2010). PubMed. [Link]
-
Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]
-
A systematic review on biological activities of prenylated flavonoids. (n.d.). ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Effect of Geranylphenol Derivatives in the Human Breast Cancer Cell Line MDA-MB-231 and Gastric Cancer Cell Line MKN74 | Bangladesh Journal of Medical Science [banglajol.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
A Comparative Guide to the In Vitro and In Vivo Activity of Prenylphenyl Sulfide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic in a living system is fraught with challenges. A critical step in this process is understanding the correlation, and often the disparity, between in vitro and in vivo activity. This guide provides an in-depth technical comparison of the biological activities of a fascinating class of molecules: prenylphenyl sulfide derivatives. By examining their performance in controlled laboratory assays versus complex biological systems, we aim to provide field-proven insights into their therapeutic potential, particularly in the realms of oncology and anti-inflammatory applications.
Introduction to this compound Derivatives
This compound derivatives are hybrid molecules that combine the structural features of a phenyl ring, a sulfur linkage, and a prenyl group. This unique combination imparts specific physicochemical properties that can influence their biological activity. The phenyl sulfide core is a known scaffold in medicinal chemistry, while the addition of a lipophilic prenyl chain can enhance membrane permeability and interaction with protein targets.[1] These structural motifs are found in various natural products and have inspired the synthesis of numerous derivatives with a wide range of pharmacological effects, including anticancer and anti-inflammatory properties.[2][3]
The central question for any novel compound class is how well its initial promise, observed through in vitro screening, translates to efficacy within a whole organism. This guide will dissect this crucial relationship for this compound derivatives, exploring the nuances of their activity and the experimental methodologies used to evaluate them.
In Vitro Activity: A Foundation of Understanding
In vitro studies are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of new chemical entities. These assays are conducted in a controlled environment, typically using isolated cells or enzymes, which allows for the precise measurement of a compound's direct effects.
Anticancer Activity
The anticancer potential of this compound derivatives is often first evaluated using a panel of human cancer cell lines. The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| PPS-1 | MCF-7 | Breast Cancer | 5.2 | Fictional Data |
| HCT-116 | Colon Cancer | 8.9 | Fictional Data | |
| A549 | Lung Cancer | 12.5 | Fictional Data | |
| PPS-2 | MCF-7 | Breast Cancer | 2.8 | Fictional Data |
| HCT-116 | Colon Cancer | 4.1 | Fictional Data | |
| A549 | Lung Cancer | 7.3 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Actual values would be derived from specific experimental studies.
The causality behind these experimental choices lies in the need to understand both the potency and the selectivity of the compounds. By testing against a variety of cell lines from different tissue origins, researchers can identify derivatives with broad-spectrum activity or those that are more selective for a particular cancer type.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are commonly assessed by their ability to inhibit key inflammatory mediators in cell-based assays. A standard model involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response and then measuring the reduction in nitric oxide (NO) production or pro-inflammatory cytokines like TNF-α and IL-6 in the presence of the test compounds.[4]
Table 2: In Vitro Anti-inflammatory Activity of Representative this compound Derivatives
| Compound ID | Assay | Cell Line | IC50 (µM) | Reference |
| PPS-3 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 15.8 | Fictional Data |
| TNF-α Inhibition | RAW 264.7 | 22.4 | Fictional Data | |
| PPS-4 | Nitric Oxide (NO) Inhibition | RAW 264.7 | 9.5 | Fictional Data |
| TNF-α Inhibition | RAW 264.7 | 14.2 | Fictional Data |
Note: The data presented in this table is illustrative and based on typical findings for this class of compounds. Actual values would be derived from specific experimental studies.
These in vitro assays provide a mechanistic glimpse into how these compounds might exert their anti-inflammatory effects, for instance, by interfering with signaling pathways that lead to the production of inflammatory molecules.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of in vitro data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for key in vitro experiments.
Protocol 1: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Caption: Workflow of a murine xenograft model for in vivo efficacy testing.
Bridging In Vitro and In Vivo: Understanding the Discrepancies
A significant challenge in drug development is the frequent disconnect between promising in vitro data and disappointing in vivo results. Several factors contribute to this "in vitro-in vivo" gap:
-
Pharmacokinetics (ADME): A compound that is highly potent in vitro may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo, leading to sub-therapeutic concentrations at the site of action.
-
Toxicity: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in cell culture.
-
Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to side effects or a different pharmacological profile than observed in vitro.
-
Tumor Microenvironment: In the context of cancer, the in vivo tumor microenvironment, with its complex interplay of different cell types, extracellular matrix, and signaling molecules, can significantly influence a drug's efficacy in ways that are not captured by simple 2D cell culture models.
Conclusion: A Holistic Approach to Drug Discovery
The development of novel therapeutics like this compound derivatives requires a multi-faceted approach that integrates both in vitro and in vivo evaluations. While in vitro assays provide essential initial data on potency and mechanism of action, in vivo studies are indispensable for assessing efficacy, safety, and pharmacokinetic properties in a physiologically relevant context. The discrepancies often observed between these two testing paradigms are not failures but rather valuable learning opportunities that provide deeper insights into a compound's behavior. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can make more informed decisions, ultimately accelerating the translation of promising molecules from the laboratory to the clinic.
References
- Akhtar, M. J., et al. (2025). Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds. RSC.
- Li, N., et al. (2024). Chemistry, bioactivities, structure-activity relationship, biosynthesis and metabolism of prenylated flavonoids in Moraceae plants. Food Funct, 15(19), 9598-9631.
- Hu, K., et al. (2013). Synthesis and biological evaluation of sulforaphane derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 64, 529-539.
- Zips, D., Thames, H. D., & Baumann, M. (2005).
- The cancer preventive activity and mechanisms of prenylated resveratrol and deriv
- In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)
- A Comparative Analysis of the Biological Activity of Phenylthiophene Derivatives and Existing Drugs. (n.d.). Benchchem.
- Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (n.d.). MDPI.
- Design, Synthesis and Structure-Activity Relationships of 4-Phenyl-1H-1,2,3-Triazole Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Promising Antiviral Activities. (n.d.). PMC.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). PMC.
- Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists. (n.d.). PubMed.
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (n.d.). Journal of Pharmacy & Pharmacognosy Research.
- Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (n.d.). MDPI.
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- Regulation of vascular nitric oxide in vitro and in vivo; a new role for endogenous hydrogen sulphide?. (n.d.). PubMed.
- Comparison of In Vitro and In Vivo Antioxidant Activities of Six Flavonoids with Similar Structures. (n.d.). PMC.
- Comparison between In Vitro Chemical and Ex Vivo Biological Assays to Evaluate Antioxidant Capacity of Botanical Extracts. (n.d.). MDPI.
- Research on heterocyclic compounds.
- Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study. (n.d.). MDPI.
- A comprehensive review: Biological activity, modification and synthetic methodologies of prenyl
- Synthesis and Biological Activity of Prenylated Phenols. (n.d.).
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI.
- Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. (n.d.). PubMed.
- In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace. (n.d.). MDPI.
Sources
- 1. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review: Biological activity, modification and synthetic methodologies of prenylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the therapeutic potential of prenyl motif-containing derivatives: a key structural fragment for designing antidepressant compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Prenylphenyl Sulfide in a Laboratory Setting
For research, development, and drug discovery professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While prenylphenyl sulfide and related aryl sulfides are valuable reagents in organic synthesis[1][2][3], their handling and disposal demand a rigorous, protocol-driven approach. This guide provides an in-depth operational plan for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain environmental stewardship.
Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the material's hazards. Based on analogous compounds, this compound should be handled as a hazardous substance.
Core Hazards Associated with Aryl Sulfides:
-
Human Health Hazards:
-
Environmental Hazards:
Hazard Summary Table
The following table summarizes the Globally Harmonized System (GHS) classifications for representative aryl sulfides, which should be conservatively applied to this compound.
| Hazard Classification | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [4][5] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | [5] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life | [4] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4] |
Mandatory Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure the proper engineering controls and PPE are in place. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of this compound and its waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[5] Ensure safety showers and eyewash stations are readily accessible.[6]
-
Eye and Face Protection: Wear chemical safety goggles as a minimum. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[6]
-
Skin Protection:
-
Wear a flame-resistant lab coat.
-
Use chemically resistant gloves (e.g., nitrile gloves are a common choice, but consult your institution's glove selection guide for specific chemical compatibility). Inspect gloves before each use and dispose of them immediately if contamination is suspected.
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5][6] Do not eat, drink, or smoke in the laboratory.[4]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as a hazardous waste.[7][8] Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[6]
Step 1: Waste Segregation
This is the most critical step to prevent dangerous chemical reactions in the waste container.
-
Action: Collect all waste containing this compound—including pure compound, reaction mixtures, contaminated solvents, and contaminated labware (e.g., pipette tips, silica gel)—in a dedicated hazardous waste container.
-
Causality: Sulfide-bearing wastes are chemically incompatible with acids. If mixed, they can react to generate highly toxic and flammable hydrogen sulfide (H₂S) gas.[9] Therefore, never mix sulfide waste with acidic waste . Store the sulfide waste container separately from containers of acidic or corrosive waste.
Step 2: Containerization and Labeling
Proper containment and labeling are mandated by regulatory bodies and are essential for safe storage and pickup by Environmental Health & Safety (EHS) personnel.
-
Action:
-
Select a chemically compatible waste container with a secure, screw-top lid. Glass or polyethylene containers are typically appropriate.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution.
-
Fill out the label completely and accurately. List all chemical constituents, including solvents, and their approximate percentages. Write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10][11]
-
Keep the container closed at all times, except when adding waste.[9][11]
-
-
Causality: A closed and properly labeled container prevents the release of vapors, avoids spills, and provides critical safety information to all personnel and waste handlers, ensuring it is stored and ultimately disposed of correctly.
Step 3: Waste Storage
Waste must be stored safely in a designated area within the laboratory prior to collection.
-
Action: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA).[9][12] This area should be at or near the point of waste generation. The container should be placed within a secondary containment bin to mitigate potential leaks.
-
Causality: Secondary containment ensures that any unexpected leaks from the primary container are captured, preventing a chemical spill and environmental release. Storing waste in a designated SAA ensures it is managed according to regulatory time and volume limits.[12]
Step 4: Arranging for Disposal
-
Action: Once the waste container is full (typically 75-80% capacity to allow for expansion) or has been stored for the maximum time allowed by your institution (e.g., 12 months), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[10][12]
-
Causality: Final disposal must be handled by professionals at a permitted facility, typically via high-temperature incineration, which is designed to destroy organic compounds completely and safely.[8][13]
Emergency Procedures: Spill Management
In the event of a spill, a prepared response is crucial.
-
For a Small Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[5]
-
Once absorbed, carefully scoop the material using non-sparking tools into your designated this compound hazardous waste container.
-
Decontaminate the spill area and any tools used.
-
-
For a Large Spill:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team for assistance.
-
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- TOKYO CHEMICAL INDUSTRY CO., LTD. (2025). Safety Data Sheet: Phenyl p-Tolyl Sulfide.
- Sigma-Aldrich. (2024). Safety Data Sheet: Diphenyl sulfide.
- Fisher Scientific. (2025). Safety Data Sheet: Phenyl sulfide.
- Fisher Scientific. (2025). Safety Data Sheet: Poly(phenylene sulfide), powder.
- Fisher Scientific. (2021). Safety Data Sheet: Phenyl vinyl sulphide.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth Environmental Health and Safety.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Alberta Environment. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Lunn, G., & Sansone, E. B. (1994).
- University of South Dakota. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Alberta Environment. (1983). Guidelines for the Disposal of Sulphur Containing Solid Waste.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfur.
- Waseda University. (2021, July 21). A mutual exchange: Synthesizing aryl sulfides from non-smelling, non-toxic compounds. ScienceDaily.
- Fisher Scientific. (2015). Safety Data Sheet: Sulfur Roll, Lab Grade.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. ChemRxiv.
- University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from University of Nevada, Reno Environmental Health & Safety.
Sources
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. td.usd.edu [td.usd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
